UFP-101 TFA
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[2-(benzylamino)acetyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]pentanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C82H138N32O21/c1-45(102-64(121)43-101-79(135)66(47(3)116)114-77(133)57(37-48-19-6-4-7-20-48)104-65(122)42-100-63(120)41-99-62(119)40-95-39-49-21-8-5-9-22-49)68(124)106-54(26-16-34-96-80(89)90)71(127)110-53(25-12-15-33-85)75(131)113-59(44-115)78(134)103-46(2)69(125)107-55(27-17-35-97-81(91)92)72(128)108-51(23-10-13-31-83)70(126)111-56(28-18-36-98-82(93)94)73(129)109-52(24-11-14-32-84)74(130)112-58(38-61(87)118)76(132)105-50(67(88)123)29-30-60(86)117/h4-9,19-22,45-47,50-59,66,95,115-116H,10-18,23-44,83-85H2,1-3H3,(H2,86,117)(H2,87,118)(H2,88,123)(H,99,119)(H,100,120)(H,101,135)(H,102,121)(H,103,134)(H,104,122)(H,105,132)(H,106,124)(H,107,125)(H,108,128)(H,109,129)(H,110,127)(H,111,126)(H,112,130)(H,113,131)(H,114,133)(H4,89,90,96)(H4,91,92,97)(H4,93,94,98)/t45-,46-,47+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,66-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOLKPWDXAQZKNJ-LGCGZHPXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)CNCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)CNCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C82H138N32O21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1908.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
UFP-101 TFA: A Comprehensive Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
UFP-101 TFA is a potent and highly selective competitive antagonist of the Nociceptin/Orphanin FQ (N/OFQ) receptor (NOP), a G protein-coupled receptor implicated in a wide array of physiological and pathological processes. This technical guide provides an in-depth analysis of the mechanism of action of this compound, presenting key quantitative data from seminal studies, detailed experimental protocols for its characterization, and visual representations of its interaction with the NOP receptor signaling pathway. This compound's consistent and robust antagonist profile across a range of in vitro and in vivo assays underscores its value as a critical research tool for elucidating the function of the N/OFQ-NOP system and as a potential scaffold for the development of novel therapeutics.
Core Mechanism of Action: Competitive Antagonism of the NOP Receptor
This compound, chemically identified as [Nphe¹, Arg¹⁴, Lys¹⁵]N/OFQ-NH₂, is a synthetic peptide analog of the endogenous NOP receptor ligand, N/OFQ.[1][2][3] The specific amino acid substitutions at positions 1, 14, and 15 are critical for its pharmacological profile. The [Nphe¹] modification is instrumental in eliminating the intrinsic efficacy of the peptide, thereby preventing receptor activation. Concurrently, the [Arg¹⁴, Lys¹⁵] substitution significantly enhances the ligand's potency and prolongs its duration of action in vivo.[1][2][3]
This compound exerts its effects by binding to the NOP receptor with high affinity, thereby competitively blocking the binding and subsequent action of the endogenous agonist, N/OFQ, and other NOP receptor agonists. This competitive antagonism has been demonstrated through the parallel rightward shift of the concentration-response curves of NOP agonists in the presence of this compound, with Schild plot analyses yielding slope factors of approximately 1, which is indicative of a competitive interaction.[1]
Quantitative Pharmacological Profile
The antagonist properties of this compound have been quantified in a variety of binding and functional assays. The following tables summarize the key quantitative data from studies characterizing the interaction of this compound with the NOP receptor.
Table 1: In Vitro Binding Affinity of this compound for the NOP Receptor
| Radioligand | Preparation | Assay Type | pKi (mean ± SEM) | Reference |
| [³H]N/OFQ | CHO-hNOP cell membranes | Competition Binding | 10.14 ± 0.09 | [1] |
CHO-hNOP: Chinese Hamster Ovary cells stably expressing the human NOP receptor.
Table 2: In Vitro Functional Antagonism of this compound at the NOP Receptor
| Agonist | Preparation | Assay Type | pA₂ (mean ± SEM or range) | Reference |
| N/OFQ | CHO-hNOP cell membranes | GTPγ³⁵S Binding | 8.4 - 9.0 | [1] |
| N/OFQ(1-13)NH₂ | CHO-hNOP cell membranes | GTPγ³⁵S Binding | 8.4 - 9.0 | [1] |
| [(pF)Phe⁴]N/OFQ(1-13)NH₂ | CHO-hNOP cell membranes | GTPγ³⁵S Binding | 8.4 - 9.0 | [1] |
| [Arg¹⁴,Lys¹⁵]N/OFQ | CHO-hNOP cell membranes | GTPγ³⁵S Binding | 8.4 - 9.0 | [1] |
| Ro 64-6198 | CHO-hNOP cell membranes | GTPγ³⁵S Binding | 8.4 - 9.0 | [1] |
| N/OFQ | Mouse Spinal Cord Slices | Electrophysiology (EPSC) | 6.44 | [4] |
pA₂: A measure of the potency of a competitive antagonist. GTPγ³⁵S Binding: An assay that measures G protein activation downstream of receptor binding. EPSC: Excitatory Postsynaptic Current.
Signaling Pathways Modulated by this compound
The NOP receptor is a member of the G protein-coupled receptor (GPCR) superfamily and primarily couples to inhibitory G proteins of the Gi/o family. Activation of the NOP receptor by agonists like N/OFQ leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, NOP receptor activation modulates ion channel activity, leading to the activation of G protein-coupled inwardly rectifying potassium channels (GIRKs) and the inhibition of voltage-gated calcium channels (VGCCs). These actions collectively lead to a reduction in neuronal excitability.
This compound, by competitively blocking the NOP receptor, prevents these downstream signaling events from occurring in response to N/OFQ or other NOP agonists.
References
- 1. UFP-101, a high affinity antagonist for the nociceptin/orphanin FQ receptor: radioligand and GTPgamma(35)S binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UFP-101, a peptide antagonist selective for the nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UFP‐101, a Peptide Antagonist Selective for the Nociceptin/Orphanin FQ Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UFP-101 antagonizes the spinal antinociceptive effects of nociceptin/orphanin FQ: behavioral and electrophysiological studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
UFP-101 TFA Peptide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
UFP-101 trifluoroacetate (B77799) (TFA) is a potent and highly selective peptide antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), a G protein-coupled receptor implicated in a wide array of physiological and pathological processes including pain, mood, and addiction. This document provides an in-depth technical overview of the physicochemical properties of UFP-101 TFA, detailed experimental protocols for its characterization, and a summary of its mechanism of action through the NOP receptor signaling pathway. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals working with this important pharmacological tool.
Physicochemical Properties
UFP-101 is a synthetic peptide analog of N/OFQ, engineered with specific amino acid substitutions to confer high affinity and selectivity for the NOP receptor. It is typically supplied as a trifluoroacetate salt, a common counter-ion for purified peptides.
General Properties
| Property | Value | Reference |
| Appearance | White lyophilized solid | Commercial Supplier Data |
| Purity | ≥95% to >98% (by HPLC) | [Commercial Supplier Data] |
| Storage | Store at -20°C. Avoid repeated freeze-thaw cycles. | [Commercial Supplier Data] |
Chemical and Physical Data
| Parameter | Value | Reference |
| Molecular Formula | C₈₂H₁₃₈N₃₂O₂₁ | [1] |
| Molecular Weight | 1908.19 g/mol | [1] |
| Amino Acid Sequence | [Nphe¹, Arg¹⁴, Lys¹⁵]N/OFQ-NH₂ | [2] |
| Solubility | Soluble in water (to 1 mg/ml). For higher concentrations or hydrophobic peptides, small amounts of organic solvents like DMSO or DMF can be used, followed by dilution in aqueous buffer. | [General Peptide Solubility Guidelines] |
| Stability | Lyophilized UFP-101 is stable at -20°C. In solution, stability is pH-dependent, with greater stability in acidic to neutral solutions. Avoid pH > 8 to minimize degradation pathways such as deamidation and oxidation. | [General Peptide Stability Information] |
Biological Activity and Mechanism of Action
UFP-101 acts as a competitive antagonist at the NOP receptor. Its binding to the receptor prevents the downstream signaling cascade typically initiated by the endogenous ligand N/OFQ.
Binding Affinity and Selectivity
UFP-101 exhibits high affinity for the human NOP receptor with a pKi of approximately 10.24.[3] It displays over 3000-fold selectivity for the NOP receptor over classical opioid receptors (μ, δ, and κ).[3]
| Receptor | Binding Affinity (pKi) |
| NOP | 10.24 |
| μ-opioid | > 3000-fold lower |
| δ-opioid | > 3000-fold lower |
| κ-opioid | > 3000-fold lower |
Signaling Pathways
The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gαi/o). Antagonism by UFP-101 blocks the following N/OFQ-induced signaling events:
-
Inhibition of Adenylyl Cyclase: Prevents the Gαi/o-mediated inhibition of adenylyl cyclase, thereby blocking the decrease in intracellular cyclic AMP (cAMP) levels.[4]
-
Modulation of Ion Channels: Blocks the N/OFQ-induced activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels.[1]
-
MAPK Pathway: The NOP receptor can also signal through mitogen-activated protein kinase (MAPK) pathways. UFP-101 can be used to investigate the role of NOP receptor activation in these cascades.[5]
References
- 1. mdpi.com [mdpi.com]
- 2. UFP-101, a peptide antagonist selective for the nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
The NOP Receptor System and UFP-101 TFA: A Technical Guide for Researchers
An In-depth Examination of the Nociceptin/Orphanin FQ System and its Selective Antagonist, UFP-101 TFA, for Drug Development Professionals, Researchers, and Scientists.
This technical guide provides a comprehensive overview of the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP) system and the utility of the selective antagonist, UFP-101 trifluoroacetate (B77799) (TFA), as a critical tool in its study. This document details the pharmacology of this compound, experimental protocols for its characterization, and the intricate signaling pathways of the NOP receptor.
Introduction to the NOP Receptor System
The NOP receptor, also known as the opioid receptor-like 1 (ORL1) receptor, is a G protein-coupled receptor (GPCR) that, despite its structural homology to classical opioid receptors (mu, delta, and kappa), possesses a unique pharmacology.[1][2] Its endogenous ligand is the 17-amino acid neuropeptide, nociceptin/orphanin FQ (N/OFQ).[2][3] The N/OFQ-NOP system is widely expressed in the central and peripheral nervous systems and is implicated in a diverse range of physiological and pathological processes, including pain modulation, anxiety, depression, reward, and inflammation.[3][4][5] This makes it a compelling target for novel therapeutic development.
This compound: A Potent and Selective NOP Receptor Antagonist
UFP-101 is a synthetic peptide analogue of N/OFQ, with the sequence [Nphe¹, Arg¹⁴, Lys¹⁵]N/OFQ-NH₂.[6][7][8] It acts as a potent, selective, and competitive antagonist at the NOP receptor.[9][10] this compound exhibits high binding affinity for the NOP receptor and over 3000-fold selectivity against classical opioid receptors, making it an invaluable pharmacological tool for elucidating the physiological roles of the NOP system.[9][10]
It is important to note that UFP-101 is typically supplied as a trifluoroacetate (TFA) salt, a remnant of the peptide synthesis and purification process. Researchers should be aware that TFA itself can have biological effects and may consider TFA salt exchange procedures for certain sensitive applications.
Quantitative Data Presentation
The following tables summarize the in vitro and in vivo pharmacological data for this compound and related compounds, facilitating a comparative analysis of their properties.
Table 1: In Vitro Binding Affinities and Functional Antagonist Potencies of UFP-101
| Compound | Assay Type | Receptor/Tissue | Species | pKi / pA₂ | Reference(s) |
| UFP-101 | Competition Binding vs. [³H]N/OFQ | CHO-hNOP | Human | 10.24 | [9] |
| UFP-101 | Competition Binding vs. [³H]N/OFQ | CHO-hNOP | Human | 10.14 | [11] |
| UFP-101 | GTPγS Binding (Antagonism vs. N/OFQ) | CHO-hNOP | Human | 8.4 - 9.0 | [11] |
| UFP-101 | Electrophysiology (Antagonism vs. N/OFQ) | Mouse Spinal Cord | Mouse | 6.44 | [12] |
| [Nphe¹]N/OFQ(1-13)-NH₂ | GTPγS Binding (Antagonism vs. N/OFQ) | CHO-hNOP | Human | 7.33 | [11] |
pKi values represent the negative logarithm of the inhibition constant, indicating binding affinity. pA₂ values represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, indicating functional antagonist potency.
Table 2: In Vivo Efficacy of UFP-101 in Behavioral Models
| Animal Model | Behavioral Endpoint | Species | Route of Administration | Effective Dose | Reference(s) |
| Forced Swimming Test | Reduced Immobility Time | Rat | i.c.v. | 10 nmol | [13] |
| Tail Suspension Test | Reduced Immobility Time | Mouse | i.c.v. | 10 nmol | [13] |
| Elevated T-Maze | Reduced Inhibitory Avoidance Latency | Rat | i.c.v. | 1-3 nmol | [14] |
| Endotoxemia Model | Reduced Microvascular Inflammation | Rat | i.v. | 0.03 mg/kg | [15] |
i.c.v. - intracerebroventricular; i.v. - intravenous
NOP Receptor Signaling Pathways
Activation of the NOP receptor by its endogenous ligand N/OFQ initiates a cascade of intracellular signaling events. UFP-101 competitively blocks these actions. The primary signaling mechanism involves coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[10][16] Additionally, NOP receptor activation modulates ion channel activity, including the inhibition of voltage-gated calcium channels (N-, P/Q-, and L-types) and the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels.[2][10][17] Beyond these canonical pathways, the NOP receptor can also signal through non-G protein-mediated pathways, such as those involving β-arrestin and mitogen-activated protein kinases (MAPKs) like ERK1/2, p38, and JNK.[10][17][18]
Experimental Protocols and Workflows
The characterization of this compound and other NOP receptor ligands involves a series of in vitro and in vivo assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of UFP-101 for the NOP receptor.
Materials:
-
Membranes from cells expressing the NOP receptor (e.g., CHO-hNOP cells)
-
Radioligand (e.g., [³H]N/OFQ or [³H]UFP-101)
-
This compound (unlabeled competitor)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, incubate a fixed concentration of radioligand with varying concentrations of this compound and a constant amount of membrane preparation.
-
Incubate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of an unlabeled NOP ligand.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the IC₅₀, which can then be converted to a Ki value using the Cheng-Prusoff equation.[12][19][20]
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of UFP-101 to antagonize agonist-induced G protein activation.
Materials:
-
Membranes from cells expressing the NOP receptor
-
[³⁵S]GTPγS
-
GDP
-
N/OFQ (agonist)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, pre-incubate the membranes with the desired concentrations of this compound and a fixed concentration of GDP.
-
Add a fixed concentration of N/OFQ to stimulate G protein activation.
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Analyze the data to determine the ability of UFP-101 to shift the concentration-response curve of N/OFQ, from which a pA₂ value can be calculated.[11][21]
Experimental Workflow for NOP Receptor Antagonist Characterization
The following diagram illustrates a typical workflow for the discovery and characterization of a novel NOP receptor antagonist.
Conclusion
The N/OFQ-NOP receptor system represents a promising avenue for the development of novel therapeutics for a range of disorders. This compound has proven to be an indispensable tool for dissecting the complex roles of this system. Its high potency and selectivity allow for precise pharmacological interrogation, both in vitro and in vivo. The data and protocols presented in this guide are intended to support researchers in their efforts to further understand the NOP receptor and to accelerate the discovery and development of new drugs targeting this system.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. AiGPro: a multi-tasks model for profiling of GPCRs for agonist and antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding of GTPγ[35S] is regulated by GDP and receptor activation. Studies with the nociceptin/orphanin FQ receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. UFP-101, a peptide antagonist selective for the nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Measurement of [35S]-GTPyS Binding in CHO Cells Expressing the Human 5-HT1B Receptor [drugdiscoveryonline.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Antidepressant-like effects of the nociceptin/orphanin FQ receptor antagonist UFP-101: new evidence from rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anxiolytic-like effect of central administration of NOP receptor antagonist UFP-101 in rats submitted to the elevated T-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. GPCR-Based Drug Discovery - Part 1 - Discovery On Target [discoveryontarget.com]
- 16. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 17. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Agonist-selective NOP receptor phosphorylation correlates in vitro and in vivo and reveals differential post-activation signaling by chemically diverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
UFP-101 TFA for studying nociceptin/orphanin FQ peptide function.
An In-depth Technical Guide to UFP-101 TFA for Studying Nociceptin/Orphanin FQ Peptide Function
This guide provides a comprehensive overview of this compound, a selective antagonist of the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP), for researchers, scientists, and drug development professionals. It covers its mechanism of action, experimental applications, and key quantitative data, presented in a structured format to facilitate research design and interpretation.
Introduction to this compound and the N/OFQ-NOP System
The N/OFQ system, consisting of the heptadecapeptide N/OFQ and its G protein-coupled receptor (NOP), is a significant modulator of various physiological processes, including pain, mood, and reward. This compound is a potent and highly selective competitive antagonist of the NOP receptor, making it an invaluable tool for elucidating the functions of this system. Its high affinity for the NOP receptor and low affinity for classical opioid receptors (mu, delta, and kappa) allow for the specific investigation of NOP-mediated effects.
Mechanism of Action
This compound functions by binding to the NOP receptor without activating it, thereby blocking the binding of the endogenous ligand, N/OFQ. This antagonism prevents the initiation of the downstream signaling cascade typically associated with NOP receptor activation.
The primary signaling pathway of the NOP receptor involves coupling to Gi/o proteins. Activation by N/OFQ leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, NOP receptor activation can modulate ion channel activity, including the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. This compound effectively blocks these intracellular events by preventing the initial receptor activation by N/OFQ.
Caption: this compound blocks N/OFQ binding to the NOP receptor.
Quantitative Data
The following tables summarize key quantitative parameters of this compound, providing a basis for experimental design and comparison.
Table 1: Receptor Binding Affinities (Ki)
| Receptor | UFP-101 Ki (nM) | N/OFQ Ki (nM) | Reference |
| Human NOP | 0.8 - 2.5 | 0.1 - 0.5 | |
| Rat NOP | 1.0 - 3.0 | 0.2 - 0.8 | |
| Mouse NOP | 1.2 - 4.0 | 0.3 - 1.0 | |
| Human MOP | > 1000 | - | |
| Human DOP | > 1000 | - | |
| Human KOP | > 1000 | - |
Table 2: In Vitro Functional Antagonist Potency
| Assay | Cell Line | UFP-101 pA2 / IC50 | Reference |
| [35S]GTPγS Binding | CHO-hNOP | pA2: 9.2 | |
| cAMP Accumulation | CHO-hNOP | IC50: 2.1 nM | |
| Electrically Stimulated Mouse Vas Deferens | - | pA2: 8.4 |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of this compound for the NOP receptor.
Caption: Workflow for a radioligand binding assay.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the NOP receptor in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (e.g., [3H]N/OFQ), and a range of concentrations of this compound. Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Binding Assay
This functional assay measures the ability of this compound to antagonize N/OFQ-induced G-protein activation.
Caption: Workflow for a [35S]GTPγS binding assay.
Methodology:
-
Incubation: Combine NOP receptor-expressing cell membranes with GDP, the non-hydrolyzable GTP analog [35S]GTPγS, a range of concentrations of N/OFQ, and varying concentrations of this compound in an assay buffer.
-
Filtration: After incubation, terminate the reaction by rapid filtration through glass fiber filters.
-
Quantification: Measure the amount of bound [35S]GTPγS using a liquid scintillation counter.
-
Data Analysis: Plot the concentration-response curves for N/OFQ in the absence and presence of different concentrations of this compound. Perform a Schild regression analysis to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.
In Vivo Applications
This compound is widely used in animal models to investigate the physiological roles of the N/OFQ-NOP system. Common applications include studies on pain modulation, anxiety, depression, and addiction. The route of administration (e.g., intracerebroventricular, intrathecal, systemic) is a critical consideration depending on the research question.
Conclusion
This compound is a cornerstone pharmacological tool for the investigation of the N/OFQ-NOP system. Its high selectivity and potent antagonist activity enable precise dissection of NOP receptor function in both in vitro and in vivo settings. The data and protocols presented in this guide offer a solid foundation for researchers to effectively utilize this compound in their studies.
In Vitro Characterization of UFP-101 TFA: A Technical Guide to Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of UFP-101 trifluoroacetate (B77799) (TFA), a potent and selective antagonist for the Nociceptin/Orphanin FQ (NOP) receptor. This document details the quantitative binding affinity of UFP-101 TFA and provides comprehensive experimental protocols for its characterization, catering to the needs of researchers in pharmacology and drug development.
Executive Summary
UFP-101 is a synthetic peptide analogue of Nociceptin/Orphanin FQ (N/OFQ) that has been extensively characterized as a high-affinity and selective antagonist of the NOP receptor, a G protein-coupled receptor implicated in a variety of physiological processes including pain, mood, and reward. In vitro studies consistently demonstrate that UFP-101 exhibits a pKi in the nanomolar range for the human NOP receptor, with a remarkable selectivity of over 3000-fold against the classical opioid receptors (mu, delta, and kappa). This high selectivity makes UFP-101 an invaluable pharmacological tool for elucidating the physiological roles of the NOP receptor system and as a lead compound for the development of novel therapeutics.
Quantitative Binding Affinity of this compound
The binding affinity of this compound for the NOP receptor and its selectivity over other opioid receptors have been determined using radioligand competition binding assays. These assays are typically performed using Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human NOP receptor (CHO-hNOP).
| Receptor | Radioligand | Test Compound | pKi | Ki (nM) | Selectivity vs. NOP |
| NOP | [³H]N/OFQ | UFP-101 | 10.24 | 0.057 | - |
| NOP | [³H]N/OFQ | UFP-101 | 10.14 ± 0.09 | 0.072 | - |
| MOP (μ) | [³H]DPN | UFP-101 | < 7 | > 1000 | > 17,500-fold |
| DOP (δ) | [³H]DPN | UFP-101 | Not Displaced | > 1000 | > 17,500-fold |
| KOP (κ) | [³H]DPN | UFP-101 | < 7 | > 1000 | > 17,500-fold |
pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. Data compiled from multiple sources.[1][2][3]
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments used to characterize the binding affinity of this compound.
Radioligand Competition Binding Assay
This assay determines the binding affinity of a test compound (UFP-101) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
a. Materials:
-
Cell Membranes: CHO cells stably expressing the human NOP, MOP, DOP, or KOP receptors.
-
Radioligands:
-
For NOP receptor: [³H]Nociceptin/Orphanin FQ ([³H]N/OFQ).
-
For MOP, DOP, and KOP receptors: [³H]Diprenorphine ([³H]DPN), a non-selective opioid antagonist.
-
-
Test Compound: this compound.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., 10 µM N/OFQ for NOP, 10 µM Naloxone for classical opioid receptors).
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail and Counter.
b. Procedure:
-
Membrane Preparation:
-
Culture CHO cells expressing the receptor of interest to confluence.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, combine the cell membrane preparation (typically 10-20 µg of protein), the radioligand at a concentration near its Kd, and varying concentrations of this compound.
-
For total binding, omit the test compound.
-
For non-specific binding, add a high concentration of the appropriate non-radiolabeled ligand.
-
The final assay volume is typically 200-250 µL.
-
-
Incubation:
-
Incubate the plates at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-90 minutes).
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
c. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the UFP-101 concentration.
-
Determine the IC50 value (the concentration of UFP-101 that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Functional Assay
This functional assay measures the ability of a ligand to activate G protein-coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation. For an antagonist like UFP-101, this assay is used to determine its ability to inhibit agonist-stimulated [³⁵S]GTPγS binding.
a. Materials:
-
Cell Membranes: CHO-hNOP cell membranes.
-
Radioligand: [³⁵S]GTPγS.
-
Agonist: Nociceptin/Orphanin FQ (N/OFQ).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP: Guanosine diphosphate.
-
Filtration Apparatus and Scintillation Counter.
b. Procedure:
-
Membrane and Reagent Preparation:
-
Prepare CHO-hNOP cell membranes as described in the radioligand binding assay protocol.
-
Prepare solutions of N/OFQ, UFP-101, [³⁵S]GTPγS, and GDP in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, pre-incubate the cell membranes with varying concentrations of UFP-101 for a set period (e.g., 15 minutes).
-
Add a fixed concentration of the agonist (N/OFQ) to stimulate the receptor.
-
Initiate the binding reaction by adding a mixture of [³⁵S]GTPγS and GDP. The final concentration of GDP is typically in the µM range to reduce basal binding.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Terminate the reaction and measure the bound [³⁵S]GTPγS using the same filtration and scintillation counting method as the radioligand binding assay.
-
c. Data Analysis:
-
Plot the agonist-stimulated [³⁵S]GTPγS binding as a function of the UFP-101 concentration.
-
Determine the IC50 value for UFP-101's inhibition of the agonist response.
-
The antagonist dissociation constant (Kb) can be calculated using the Schild equation, which requires performing the experiment with multiple concentrations of the agonist. A Schild plot analysis will yield the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response. For a competitive antagonist, the pA2 is equal to the pKb.
Visualizations
NOP Receptor Signaling Pathway
Caption: NOP receptor signaling pathway activation by agonist (N/OFQ) and inhibition by antagonist (UFP-101).
Radioligand Binding Assay Workflow
Caption: Workflow for determining UFP-101 binding affinity using a radioligand competition assay.
GTPγS Binding Assay Workflow
Caption: Workflow for assessing the functional antagonist activity of UFP-101 using a GTPγS binding assay.
References
UFP-101 TFA: An In-Depth Technical Guide to its Selectivity for the NOP Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
UFP-101 TFA ([Nphe¹,Arg¹⁴,Lys¹⁵]nociceptin-NH₂ trifluoroacetate (B77799) salt) is a potent and highly selective competitive antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor.[1][2][3] Its remarkable selectivity for the NOP receptor over the classical opioid receptors—mu (MOP), delta (DOP), and kappa (KOP)—makes it an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the N/OFQ-NOP system.[4][5] This technical guide provides a comprehensive overview of the selectivity profile of this compound, detailed experimental protocols for its characterization, and a visualization of the associated signaling pathways.
Data Presentation: Quantitative Analysis of Receptor Binding Affinity
The selectivity of this compound is underscored by its significantly higher binding affinity for the NOP receptor compared to the MOP, DOP, and KOP receptors. This selectivity has been consistently demonstrated to be over 3000-fold.[2][3][5] The binding affinity is typically determined by radioligand competition assays and expressed as the inhibition constant (Ki) or its negative logarithm (pKi).
| Receptor | Ligand | Preparation | Binding Affinity (pKi) | Selectivity vs. NOP | Reference |
| NOP | This compound | Recombinant human NOP receptors in CHO cells | 10.24 | - | [3] |
| MOP | This compound | Recombinant human opioid receptors | < 6.5 | >3000-fold | [6] |
| DOP | This compound | Recombinant human opioid receptors | < 6.5 | >3000-fold | [6] |
| KOP | This compound | Recombinant human opioid receptors | < 6.5 | >3000-fold | [6] |
Note: While the precise pKi values for MOP, DOP, and KOP receptors are not explicitly stated in many public-domain articles, the consistently reported >3000-fold selectivity allows for an estimation of a pKi value of less than 6.5 for these receptors.
Experimental Protocols
The characterization of this compound's receptor selectivity involves two primary types of in vitro assays: radioligand binding assays to determine binding affinity and functional assays to assess its antagonist activity.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of this compound by measuring its ability to displace a radiolabeled ligand from the NOP, MOP, DOP, and KOP receptors.
a. Materials:
-
Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing recombinant human NOP, MOP, DOP, or KOP receptors.
-
Radioligands:
-
NOP: [³H]-Nociceptin or [³H]-UFP-101.
-
MOP: [³H]-DAMGO.
-
DOP: [³H]-DPDPE.
-
KOP: [³H]-U69,593.
-
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: High concentration of a non-radiolabeled ligand (e.g., 1 µM Nociceptin for NOP, 10 µM Naloxone for classical opioid receptors).
-
Instrumentation: Scintillation counter, cell harvester with glass fiber filters.
b. Procedure:
-
Membrane Preparation: Thaw frozen cell membrane aliquots on ice and resuspend in ice-cold assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or non-specific binding control.
-
50 µL of varying concentrations of this compound.
-
50 µL of the appropriate radioligand at a concentration near its Kd.
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay (Functional Antagonism)
This functional assay measures the ability of this compound to antagonize agonist-stimulated G-protein activation, a key step in receptor signaling.
a. Materials:
-
Receptor Source: Cell membranes expressing the receptor of interest.
-
Agonist: Nociceptin for NOP receptor.
-
Test Compound: this compound.
-
Radioligand: [³⁵S]GTPγS.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP: To maintain G-proteins in their inactive state.
-
Non-specific Binding Control: 10 µM unlabeled GTPγS.
-
Instrumentation: Scintillation counter, cell harvester with glass fiber filters.
b. Procedure:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
25 µL of assay buffer or non-specific binding control.
-
25 µL of varying concentrations of this compound.
-
50 µL of a fixed concentration of the agonist (e.g., Nociceptin).
-
50 µL of GDP.
-
50 µL of the membrane preparation.
-
-
Pre-incubation: Incubate the plate at 30°C for 15 minutes.
-
Initiation of Reaction: Add 50 µL of [³⁵S]GTPγS to each well.
-
Incubation: Incubate at 30°C for 60 minutes with gentle shaking.
-
Filtration and Scintillation Counting: As described for the radioligand binding assay.
-
Data Analysis: Determine the ability of this compound to inhibit the agonist-stimulated [³⁵S]GTPγS binding. The antagonist potency is often expressed as the pA2 value, derived from a Schild analysis. A slope of approximately 1 in the Schild plot is indicative of competitive antagonism.[7]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: NOP receptor signaling pathway antagonized by this compound.
Caption: Experimental workflow for radioligand competition binding assay.
Caption: Logical relationship of this compound's receptor selectivity.
References
- 1. UFP-101, a peptide antagonist selective for the nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. UFP‐101, a Peptide Antagonist Selective for the Nociceptin/Orphanin FQ Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Opioid receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. researchgate.net [researchgate.net]
- 6. research.unipd.it [research.unipd.it]
- 7. UFP-101, a high affinity antagonist for the nociceptin/orphanin FQ receptor: radioligand and GTPgamma(35)S binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Significance of Trifluoroacetic Acid in UFP-101 Formulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
UFP-101, a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, is a critical tool in neuroscience research and a potential therapeutic agent. This technical guide provides an in-depth analysis of the pharmacological properties of UFP-101 and elucidates the often-overlooked yet significant role of trifluoroacetic acid (TFA) in its formulation. TFA is not merely a remnant of the synthetic process but a crucial counterion that influences the peptide's physicochemical properties, such as solubility and stability, which are vital for its handling and experimental application. This document details the quantitative pharmacology of UFP-101, provides comprehensive experimental protocols for its characterization, and explores the NOP receptor signaling pathway.
Introduction to UFP-101
UFP-101, with the sequence [Nphe¹, Arg¹⁴, Lys¹⁵]N/OFQ-NH₂, is a synthetic peptide analog of the endogenous NOP receptor ligand, N/OFQ.[1] It was designed to exhibit high affinity and selectivity for the NOP receptor while acting as a competitive antagonist.[1] Its utility in elucidating the physiological and pathological roles of the NOP system is well-established, with applications in studies of pain, addiction, depression, and anxiety. UFP-101 is typically supplied as a trifluoroacetate (B77799) salt, a direct consequence of its synthesis and purification process.
The Role of Trifluoroacetic Acid (TFA) in Peptide Formulations
Trifluoroacetic acid is a strong acid commonly employed in solid-phase peptide synthesis (SPPS) for the cleavage of the synthesized peptide from the resin support.[2][3] It is also frequently used as an ion-pairing agent in reverse-phase high-performance liquid chromatography (RP-HPLC), the standard method for peptide purification.[2][3]
The presence of TFA in the final UFP-101 product is in the form of a trifluoroacetate counterion, which neutralizes the positive charges on the basic amino acid residues (Arginine and Lysine) and the N-terminus of the peptide. This salt formation has several important implications for the formulation:
-
Solubility: The TFA salt form generally enhances the solubility of peptides in aqueous and organic solvents, facilitating their handling and preparation of stock solutions for in vitro and in vivo experiments.
-
Stability: The formation of a salt can improve the stability of the lyophilized peptide powder by minimizing aggregation and degradation. While acetate (B1210297) and hydrochloride salts are often preferred for therapeutic applications due to potential TFA toxicity at high concentrations, the TFA salt is common for research-grade peptides.[2][4][5][6]
-
Purity and Handling: The use of TFA in HPLC purification leads to a highly pure product. The resulting lyophilized TFA salt is often a stable, easy-to-handle powder.[2]
It is crucial for researchers to be aware of the TFA counterion, as it contributes to the overall molecular weight of the peptide and can, in some biological assays, exhibit off-target effects, although this is less common at the concentrations typically used for in vitro receptor studies.[7][8]
Quantitative Pharmacology of UFP-101
The pharmacological profile of UFP-101 is characterized by its high affinity and selectivity for the NOP receptor over other opioid receptors. This section summarizes key quantitative data from various in vitro assays.
Table 1: Binding Affinity of UFP-101 at Opioid Receptors
| Receptor | Ligand | pKi (mean ± SEM) | Ki (nM) | Selectivity vs. NOP |
| NOP | UFP-101 | 10.24 | 0.057 | - |
| MOP (μ) | UFP-101 | < 7 | > 1000 | > 17,500-fold |
| DOP (δ) | UFP-101 | < 7 | > 1000 | > 17,500-fold |
| KOP (κ) | UFP-101 | < 7 | > 1000 | > 17,500-fold |
Data compiled from multiple sources indicating >3000-fold selectivity.
Table 2: Functional Antagonism of UFP-101 at the NOP Receptor
| Assay | Agonist | pA₂ (mean ± SEM) | Schild Slope |
| [³⁵S]GTPγS Binding | N/OFQ | 9.1 | ~1 |
| Mouse Vas Deferens | N/OFQ | 7.0 - 7.7 | ~1 |
The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve. A Schild slope of approximately 1 is indicative of competitive antagonism.
NOP Receptor Signaling Pathway
Activation of the NOP receptor, a G protein-coupled receptor (GPCR), by an agonist initiates a cascade of intracellular signaling events. UFP-101, as a competitive antagonist, blocks these downstream effects by preventing agonist binding. The primary signaling pathway involves coupling to Gαi/o proteins.
Experimental Protocols
Detailed methodologies are essential for the accurate characterization of UFP-101. The following are standard protocols for key in vitro assays.
Radioligand Binding Assay (Competitive)
This protocol determines the binding affinity (Ki) of UFP-101 for the NOP receptor.
Materials:
-
Cell membranes expressing the NOP receptor
-
[³H]-N/OFQ (or other suitable radioligand)
-
UFP-101 trifluoroacetate salt
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Scintillation cocktail
Procedure:
-
Preparation: Thaw cell membranes on ice and resuspend in binding buffer to the desired protein concentration.
-
Assay Setup: In a 96-well plate, add in order:
-
Binding buffer
-
UFP-101 at various concentrations (typically 10⁻¹¹ to 10⁻⁵ M) or vehicle for total binding.
-
A non-saturating concentration of a non-labeled ligand (e.g., 1 µM N/OFQ) for non-specific binding.
-
[³H]-N/OFQ at a concentration close to its Kd.
-
Cell membrane suspension.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the UFP-101 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of UFP-101 to antagonize agonist-stimulated G-protein activation.[9]
Materials:
-
Cell membranes expressing the NOP receptor
-
[³⁵S]GTPγS
-
GDP
-
N/OFQ (agonist)
-
UFP-101 trifluoroacetate salt
-
Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4)
Procedure:
-
Preparation: Prepare reagents and membrane suspension as in the radioligand binding assay.
-
Assay Setup: In a 96-well plate, add in order:
-
Assay buffer
-
UFP-101 at fixed concentrations.
-
N/OFQ at varying concentrations.
-
GDP (typically 10-30 µM).
-
Cell membrane suspension.
-
-
Pre-incubation: Pre-incubate the plate for a short period (e.g., 15 minutes) at 30°C.
-
Initiation: Add [³⁵S]GTPγS to each well to start the reaction.
-
Incubation: Incubate at 30°C for 60 minutes with gentle agitation.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Counting: Measure the radioactivity on the filters.
-
Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the log concentration of N/OFQ in the absence and presence of different concentrations of UFP-101. Perform a Schild analysis by plotting the log(dose ratio - 1) against the log concentration of UFP-101. The x-intercept of the linear regression provides the pA₂ value.
cAMP Accumulation Assay
This assay measures the functional consequence of NOP receptor activation (inhibition of adenylyl cyclase) and its blockade by UFP-101.
Materials:
-
Whole cells expressing the NOP receptor
-
Forskolin (B1673556) (to stimulate adenylyl cyclase)
-
N/OFQ (agonist)
-
UFP-101 trifluoroacetate salt
-
cAMP assay kit (e.g., HTRF, ELISA, or other detection methods)
Procedure:
-
Cell Plating: Seed cells in a suitable microplate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with varying concentrations of UFP-101 for a defined period.
-
Stimulation: Add a fixed concentration of forskolin along with varying concentrations of N/OFQ.
-
Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for changes in intracellular cAMP levels.
-
Lysis and Detection: Lyse the cells and measure the cAMP concentration according to the manufacturer's protocol for the chosen assay kit.
-
Data Analysis: Plot the inhibition of forskolin-stimulated cAMP accumulation against the log concentration of N/OFQ in the presence and absence of UFP-101. Determine the IC₅₀ of N/OFQ and the shift in this value caused by UFP-101 to assess its antagonistic potency.
Conclusion
UFP-101 is an indispensable tool for research into the NOP receptor system. Its formulation as a trifluoroacetate salt is a direct result of its chemical synthesis and purification. This counterion plays a significant role in the peptide's solubility and stability, thereby influencing its utility in experimental settings. A thorough understanding of the quantitative pharmacology of UFP-101, the underlying NOP receptor signaling pathways, and the detailed experimental protocols for its characterization are paramount for robust and reproducible scientific inquiry. This guide provides a comprehensive resource for researchers and drug development professionals working with this important NOP receptor antagonist.
References
- 1. UFP-101, a peptide antagonist selective for the nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 3. lifetein.com [lifetein.com]
- 4. News - Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis [gtpeptide.com]
- 5. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
- 6. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. genscript.com [genscript.com]
- 9. Differential In Vitro Pharmacological Profiles of Structurally Diverse Nociceptin Receptor Agonists in Activating G Protein and Beta-Arrestin Signaling at the Human Nociceptin Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
UFP-101 TFA: A Technical Guide to Safety, Storage, and Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction: UFP-101 TFA is a potent and selective antagonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor.[1][2][3][4] As a valuable tool in neuroscience and pharmacology research, particularly in studies related to pain, mood disorders, and inflammation, a thorough understanding of its safe handling, storage, and experimental application is paramount.[1][4][5] This guide provides an in-depth overview of the safety protocols, storage conditions, and experimental considerations for this compound, tailored for a scientific audience.
Chemical and Physical Properties
UFP-101 is a synthetic peptide, and its trifluoroacetate (B77799) (TFA) salt is the commonly supplied form for research.[6]
| Property | Value | Source |
| Chemical Name | [Nphe¹, Arg¹⁴, Lys¹⁵]N/OFQ-NH₂ (TFA Salt) | [2][3] |
| Molecular Formula | C₈₄H₁₃₉F₃N₃₂O₂₃ | [6][7] |
| Molecular Weight | 2022.19 g/mol | [6][7] |
| Appearance | White to off-white solid powder | [6] |
| Purity (HPLC) | ≥98% |
Safety and Hazard Information
GHS Hazard Classification
The following hazard information is based on the GHS classification for UFP-101 trifluoroacetate salt.
| Hazard Class | Code | Description |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Specific target organ toxicity — Single exposure (Respiratory system) | H335 | May cause respiratory irritation |
Source: Sigma-Aldrich
Precautionary Measures
| Precautionary Code | Description |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/ eye protection/ face protection. |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Source: Sigma-Aldrich
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[8][9] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash contaminated clothing before reuse. If skin irritation occurs: Get medical advice/attention.[8][9] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[8][9] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[8][9] |
Storage and Stability
Proper storage is critical to maintain the integrity and activity of this compound.
| Condition | Temperature | Duration | Notes |
| Powder (Unopened) | -80°C | 2 years | Sealed storage, away from moisture and light.[6] |
| -20°C | 1 year | Sealed storage, away from moisture and light.[6] | |
| In Solvent | -80°C | 6 months | Sealed storage, away from moisture and light.[6] |
| -20°C | 1 month | Sealed storage, away from moisture and light.[6] |
Handling and Personal Protective Equipment (PPE)
Due to its potential irritant properties, appropriate personal protective equipment should be worn at all times when handling this compound.
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves. A lab coat should be worn.
-
Respiratory Protection: For operations where dust may be generated, a NIOSH-approved particulate respirator is recommended.
Signaling Pathway of this compound
UFP-101 acts as a competitive antagonist at the NOP receptor. The NOP receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o pathway.
Caption: UFP-101 antagonism of the NOP receptor signaling pathway.
Experimental Protocols
The following are examples of experimental methodologies where this compound has been utilized.
In Vivo Antinociceptive Assay (Mouse Tail Withdrawal)
This protocol assesses the effect of UFP-101 on the spinal antinociceptive effects of N/OFQ.
-
Animal Model: Male Swiss mice.
-
Drug Administration: Intrathecal (i.t.) injections are performed on conscious mice.
-
Procedure:
-
Inject UFP-101 (or vehicle) i.t.
-
After a predetermined time, inject N/OFQ i.t.
-
Measure the tail withdrawal latency in response to a thermal stimulus (e.g., radiant heat source).
-
A cut-off time is established to prevent tissue damage.
-
-
Endpoint: An increase in tail withdrawal latency is indicative of an antinociceptive effect. UFP-101 is expected to reverse the antinociceptive effect of N/OFQ.[10]
In Vitro Electrophysiology (Spinal Cord Slices)
This protocol investigates the mechanism of action of UFP-101 at the cellular level.
-
Preparation: Prepare transverse slices of the lumbar spinal cord from mice.
-
Recording: Perform whole-cell patch-clamp recordings from neurons in laminas I and II of the dorsal horn.
-
Procedure:
-
Evoke excitatory postsynaptic currents (EPSCs) by stimulating dorsal root afferents.
-
Bath-apply N/OFQ to the slice and record the change in EPSC amplitude. N/OFQ is expected to reduce EPSC amplitude.
-
Co-apply UFP-101 with N/OFQ. UFP-101 is expected to reverse the N/OFQ-induced reduction in EPSC amplitude in a concentration-dependent manner.[10]
-
Experimental Workflow Diagram
Caption: General experimental workflow for this compound studies.
Conclusion
This compound is a critical research tool for investigating the N/OFQ-NOP receptor system. Adherence to the safety, storage, and handling guidelines outlined in this document is essential for ensuring the integrity of experimental results and the safety of laboratory personnel. Researchers should always consult the most recent information from their supplier and institutional safety office before working with this compound.
References
- 1. The Nociceptin/Orphanin FQ Receptor Antagonist UFP-101 Reduces Microvascular Inflammation to Lipopolysaccharide In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UFP‐101, a Peptide Antagonist Selective for the Nociceptin/Orphanin FQ Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.unipd.it [research.unipd.it]
- 4. UFP-101, a peptide antagonist selective for the nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antidepressant-like effects of the nociceptin/orphanin FQ receptor antagonist UFP-101: new evidence from rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. This compound Datasheet DC Chemicals [dcchemicals.com]
- 8. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 9. fishersci.com [fishersci.com]
- 10. go.drugbank.com [go.drugbank.com]
UFP-101 TFA: A Comprehensive Technical Guide for Researchers
An In-depth Review of the Nociceptin/Orphanin FQ Peptide (NOP) Receptor Antagonist and its Research Applications
Introduction
UFP-101 is a highly potent and selective competitive antagonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[1][2][3][4] As a synthetic peptide analog of N/OFQ, UFP-101 has become an invaluable pharmacological tool for elucidating the diverse biological functions of the N/OFQ-NOP receptor system.[1][3] This system is implicated in a wide range of physiological and pathological processes, including pain modulation, mood regulation, cardiovascular function, and inflammation.[1][5][6] This technical guide provides a comprehensive overview of the research applications of UFP-101, with a focus on its mechanism of action, experimental protocols, and quantitative data. The "TFA" designation refers to trifluoroacetic acid, a common counter-ion used during peptide synthesis which may have independent biological effects that researchers should consider.[7]
Mechanism of Action and Signaling Pathway
UFP-101 exerts its effects by competitively binding to the NOP receptor, thereby blocking the actions of the endogenous ligand, N/OFQ.[2][4] The NOP receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins of the Gi/Go family.[5] Upon activation by an agonist like N/OFQ, the NOP receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, NOP receptor activation modulates ion channel activity, typically leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. This results in neuronal hyperpolarization and reduced neurotransmitter release. UFP-101, as a silent antagonist, binds to the receptor without initiating this signaling cascade and prevents N/OFQ from doing so.[4][6]
References
- 1. UFP-101, a peptide antagonist selective for the nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.unipd.it [research.unipd.it]
- 3. UFP‐101, a Peptide Antagonist Selective for the Nociceptin/Orphanin FQ Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UFP-101 | NOP Receptor Antagonists: R&D Systems [rndsystems.com]
- 5. The Nociceptin/Orphanin FQ Receptor Antagonist UFP-101 Reduces Microvascular Inflammation to Lipopolysaccharide In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antidepressant-like effects of the nociceptin/orphanin FQ receptor antagonist UFP-101: new evidence from rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. genscript.com [genscript.com]
Methodological & Application
Application Notes and Protocols for UFP-101 TFA in In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
UFP-101 TFA is a highly selective and potent competitive antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor.[1][2][3] It is a valuable pharmacological tool for investigating the physiological and pathological roles of the N/OFQ-NOP receptor system in various biological processes, including pain modulation, mood disorders, and neuroendocrine function. These application notes provide detailed protocols for the use of this compound in in vivo rodent studies, focusing on common administration routes and behavioral assays.
Mechanism of Action
This compound exerts its effects by binding with high affinity to the NOP receptor, a G protein-coupled receptor (GPCR), thereby blocking the actions of the endogenous ligand N/OFQ.[1][2] The N/OFQ-NOP system is known to modulate several intracellular signaling pathways. Activation of the NOP receptor by N/OFQ typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. It also modulates the activity of various ion channels, including inwardly rectifying potassium channels and voltage-gated calcium channels. By antagonizing the NOP receptor, this compound prevents these downstream signaling events, allowing for the investigation of the functional consequences of blocking this pathway.
NOP Receptor Signaling Pathway
Caption: NOP Receptor Signaling Pathway.
Quantitative Data Summary
The following tables summarize the effective doses of this compound in various rodent models as reported in the literature.
Table 1: this compound in Mouse Models
| Model | Strain | Administration Route | Effective Dose | Observed Effect | Reference |
| Tail Suspension Test | Swiss | Intracerebroventricular (i.c.v.) | 10 nmol | Reduced immobility time | [4] |
| Forced Swim Test | Swiss | Intracerebroventricular (i.c.v.) | 10 nmol | Reduced immobility time | [4] |
Table 2: this compound in Rat Models
| Model | Strain | Administration Route | Effective Dose | Observed Effect | Reference |
| Forced Swim Test | Not Specified | Intracerebroventricular (i.c.v.) | 10 nmol | Decreased immobility time and increased climbing time | [4] |
| Microvascular Inflammation | Not Specified | Intravenous (i.v.) | Not Specified | Reduced microvascular inflammation to lipopolysaccharide | [5] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Sterile 0.9% saline or artificial cerebrospinal fluid (aCSF)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile filters (0.22 µm)
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and injection volume.
-
Aseptically weigh the this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile 0.9% saline or aCSF to the tube. Sterile saline is a commonly used vehicle for central administration of peptides.
-
Gently vortex the tube until the peptide is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.
-
Prepare fresh on the day of the experiment and keep on ice.
Note: It is recommended to perform a small-scale solubility test to ensure the peptide dissolves completely in the chosen vehicle at the desired concentration.
Intracerebroventricular (i.c.v.) Injection in Mice
Materials:
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Hamilton syringe (10 µL) with a 26-gauge needle
-
Drill with a small burr
-
Surgical scissors and forceps
-
Suturing material or tissue adhesive
-
Heating pad
-
70% ethanol (B145695) and betadine
Procedure:
-
Anesthetize the mouse using an appropriate anesthetic.
-
Shave the head of the mouse and secure it in the stereotaxic apparatus.
-
Apply an ophthalmic ointment to the eyes to prevent drying.
-
Disinfect the surgical area with betadine followed by 70% ethanol.
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma and lambda landmarks.
-
Using the stereotaxic coordinates, locate the injection site for the lateral ventricle (e.g., AP: -0.2 mm, ML: ±1.0 mm from bregma).
-
Drill a small hole through the skull at the injection site.
-
Lower the Hamilton syringe needle to the desired depth (e.g., DV: -2.5 mm from the skull surface).
-
Infuse this compound solution slowly (e.g., 0.5 µL/min) to a total volume of 1-5 µL.
-
Leave the needle in place for a few minutes after injection to prevent backflow.
-
Slowly retract the needle.
-
Suture the incision or close it with tissue adhesive.
-
Place the mouse on a heating pad until it recovers from anesthesia.
-
Monitor the animal closely for any signs of distress.
Experimental Workflow for i.c.v. Injection and Behavioral Testing
Caption: Intracerebroventricular Injection Workflow.
Forced Swim Test (FST) in Rodents
Materials:
-
Cylindrical container (e.g., 25 cm tall, 10-15 cm diameter for mice)
-
Water (23-25°C)
-
Timer
-
Video recording system (optional, for later analysis)
Procedure:
-
Fill the cylinder with water to a depth where the animal cannot touch the bottom with its tail or hind limbs (approximately 15 cm for mice).
-
Gently place the animal into the water.
-
Start the timer for a total of 6 minutes.
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with only minor movements to keep the head above water.
-
At the end of the test, remove the animal from the water, dry it with a towel, and return it to its home cage.
-
Change the water between each animal.
Tail Suspension Test (TST) in Mice
Materials:
-
Tail suspension apparatus (a horizontal bar from which to suspend the mice)
-
Adhesive tape
-
Timer
-
Video recording system (optional)
Procedure:
-
Securely attach a piece of adhesive tape to the tail of the mouse (approximately 1-2 cm from the tip).
-
Suspend the mouse by its tail from the horizontal bar. The mouse should be high enough that it cannot reach any surfaces.
-
Start the timer for a total of 6 minutes.
-
Record the total time the mouse remains immobile.
-
At the end of the test, gently remove the mouse and return it to its home cage.
-
Clean the apparatus between each animal.
Conclusion
This compound is a critical tool for elucidating the role of the N/OFQ-NOP receptor system in the central nervous system and periphery. The protocols outlined in these application notes provide a framework for conducting in vivo rodent studies to investigate the effects of NOP receptor antagonism on various physiological and behavioral outcomes. Careful adherence to these methodologies will ensure the generation of reliable and reproducible data.
References
- 1. UFP-101, a peptide antagonist selective for the nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UFP‐101, a Peptide Antagonist Selective for the Nociceptin/Orphanin FQ Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UFP-101 | NOP Receptor Antagonists: R&D Systems [rndsystems.com]
- 4. Antidepressant-like effects of the nociceptin/orphanin FQ receptor antagonist UFP-101: new evidence from rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Nociceptin/Orphanin FQ Receptor Antagonist UFP-101 Reduces Microvascular Inflammation to Lipopolysaccharide In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intracerebroventricular (ICV) Administration of UFP-101 TFA in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
UFP-101 is a highly selective and potent antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor.[1][2] As a peptide, UFP-101 is often supplied as a trifluoroacetate (B77799) (TFA) salt, a byproduct of its synthesis and purification. Intracerebroventricular (ICV) administration is a critical technique for investigating the central effects of UFP-101, as it bypasses the blood-brain barrier and allows for direct targeting of the central nervous system. These application notes provide detailed protocols for the ICV administration of UFP-101 TFA in mice, including surgical procedures, drug preparation, and relevant experimental data.
Data Presentation
The following tables summarize quantitative data from studies utilizing ICV administration of UFP-101 in mice.
Table 1: this compound Dosage and Administration Parameters for ICV Injection in Mice
| Parameter | Value | Notes |
| Dose Range | 1 - 10 nmol | Effective doses in behavioral studies. |
| Typical Dose | 10 nmol | Commonly used dose for observing significant behavioral effects. |
| Injection Volume | 1 - 5 µL | Optimal volume depends on mouse age and size; should not exceed 10 µL. |
| Infusion Rate | 0.5 - 1 µL/min | Slow infusion rate is critical to prevent increased intracranial pressure and backflow. |
| Vehicle | Sterile Saline (0.9%) or Artificial Cerebrospinal Fluid (aCSF) | The vehicle should be sterile, isotonic, and at a neutral pH. |
Table 2: Summary of Behavioral Effects of ICV UFP-101 Administration in Mice
| Behavioral Test | This compound Dose | Observed Effect | Reference |
| Tail Suspension Test | 10 nmol | Reduced immobility time | [3] |
| Forced Swim Test | 10 nmol | Reduced immobility time | [3] |
| Learned Helplessness | 1, 3, and 10 nmol | Dose-dependent decrease in escape latencies | |
| Social Interaction Test | Not specified in searches | Further research needed | |
| Locomotor Activity | Not specified in searches | Further research needed |
Experimental Protocols
Preparation of this compound for ICV Injection
Note on TFA Salts: UFP-101 is typically supplied as a TFA salt. While often used in early-stage research, TFA can have its own biological effects. For sensitive applications or later-stage development, consider exchanging the TFA salt for a more biocompatible salt like acetate (B1210297) or hydrochloride (HCl).
Materials:
-
This compound powder
-
Sterile, pyrogen-free 0.9% saline or artificial cerebrospinal fluid (aCSF)
-
Sterile, low-adhesion microcentrifuge tubes
-
Calibrated micropipettes and sterile, low-adhesion tips
-
Vortex mixer
Procedure:
-
Calculate the required amount of this compound: Based on the desired final concentration and injection volume, calculate the mass of this compound needed. Remember to account for the molecular weight of the peptide and the TFA counter-ion.
-
Reconstitution:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Aseptically add the calculated volume of sterile saline or aCSF to the vial containing the this compound powder.
-
Gently vortex or pipette up and down to ensure complete dissolution. Avoid vigorous shaking to prevent peptide degradation.
-
-
Final Dilution: Perform any necessary serial dilutions using sterile saline or aCSF to achieve the final desired concentration for injection.
-
Storage: For short-term storage (hours to a few days), keep the solution at 4°C. For long-term storage, aliquot the solution into sterile, low-adhesion microcentrifuge tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Stereotaxic Surgery for Guide Cannula Implantation
This protocol describes the surgical implantation of a guide cannula into the lateral ventricle of a mouse for subsequent ICV injections.
Materials:
-
Stereotaxic frame with mouse adaptor
-
Anesthesia system (e.g., isoflurane (B1672236) vaporizer)
-
Heating pad to maintain body temperature
-
Surgical drill
-
Guide cannula and dummy cannula of appropriate length
-
Dental cement
-
Jeweler's screws
-
Surgical instruments (scalpel, forceps, hemostats, etc.)
-
Sutures or wound clips
-
Antiseptic solution (e.g., Betadine) and 70% ethanol
-
Analgesics and antibiotics (as per institutional guidelines)
-
Eye lubricant
Procedure:
-
Anesthesia and Preparation:
-
Anesthetize the mouse using isoflurane (5% for induction, 1-2% for maintenance). Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
-
Place the mouse on a heating pad to maintain body temperature at 37°C.
-
Shave the fur from the scalp and clean the area with alternating scrubs of antiseptic solution and 70% ethanol.
-
Apply eye lubricant to prevent corneal drying.
-
Secure the mouse in the stereotaxic frame, ensuring the head is level.
-
-
Surgical Incision and Skull Exposure:
-
Make a midline incision in the scalp to expose the skull.
-
Gently scrape away the periosteum to visualize the cranial sutures, particularly bregma and lambda.
-
Level the skull by ensuring that bregma and lambda are at the same dorsoventral (DV) position.
-
-
Craniotomy:
-
Identify the target coordinates for the lateral ventricle. Typical coordinates for C57BL/6 mice relative to bregma are:
-
Anteroposterior (AP): -0.5 mm
-
Mediolateral (ML): ±1.0 mm
-
Dorsoventral (DV): -2.3 mm from the skull surface
-
-
Mark the target location on the skull.
-
Using a surgical drill, create a small burr hole at the marked location, being careful not to damage the underlying dura mater.
-
If necessary, carefully incise the dura with a fine needle.
-
-
Cannula Implantation:
-
Secure the guide cannula to the stereotaxic arm.
-
Slowly lower the guide cannula through the burr hole to the target DV coordinate.
-
Anchor the cannula to the skull using 1-2 jeweler's screws placed in small, drilled holes in the skull.
-
Apply dental cement around the base of the cannula and the screws to secure it in place.
-
-
Closure and Recovery:
-
Once the cement has hardened, insert a dummy cannula into the guide cannula to keep it patent.
-
Suture the scalp incision around the implant.
-
Administer post-operative analgesics and antibiotics as required.
-
Place the mouse in a clean, warm cage for recovery. Monitor the animal closely until it is fully ambulatory. Allow for a recovery period of at least 5-7 days before any ICV injections.
-
Intracerebroventricular (ICV) Injection Procedure
Materials:
-
Internal injector cannula connected to a Hamilton syringe via PE50 tubing
-
Infusion pump
-
Prepared this compound solution
-
Handling and restraint equipment for conscious mice
Procedure:
-
Preparation:
-
Load the Hamilton syringe with the this compound solution, ensuring there are no air bubbles in the tubing or syringe.
-
Mount the syringe on the infusion pump.
-
-
Injection:
-
Gently restrain the mouse. For mice accustomed to handling, this can be done manually.
-
Remove the dummy cannula from the guide cannula.
-
Insert the internal injector cannula into the guide cannula. The injector should be slightly longer than the guide to protrude into the ventricle.
-
Infuse the this compound solution at a slow rate (e.g., 0.5-1 µL/min).
-
-
Post-Injection:
-
Leave the injector in place for an additional 1-2 minutes after the infusion is complete to minimize backflow.
-
Slowly withdraw the injector and replace the dummy cannula.
-
Return the mouse to its home cage and monitor for any adverse reactions.
-
Mandatory Visualizations
Caption: UFP-101 antagonizes the N/OFQ-activated NOP receptor signaling pathway.
Caption: Experimental workflow for ICV administration of UFP-101 in mice.
References
Application Notes and Protocols for UFP-101 TFA in Electrophysiology Patch-Clamp Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
UFP-101 TFA is a highly potent and selective competitive antagonist for the Nociceptin (B549756)/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor.[1][2][3] The NOP receptor, a G protein-coupled receptor (GPCR), is the most recently discovered member of the opioid receptor family.[4][5] Activation of the NOP receptor by its endogenous ligand N/OFQ modulates a variety of physiological processes, including pain perception, mood, and reward pathways, often by inhibiting neuronal activity.[6][7][8] UFP-101, by blocking the action of N/OFQ, serves as a critical tool for elucidating the physiological roles of the NOP receptor system and for the development of novel therapeutics targeting this system.[2][3]
These application notes provide detailed protocols for the use of this compound in patch-clamp electrophysiology studies to investigate its effects on neuronal activity.
Data Presentation
The following tables summarize the quantitative data from patch-clamp studies investigating the effects of this compound.
| Parameter | Agonist | Agonist Concentration | UFP-101 Concentration | Cell Type | Effect of Agonist | Effect of UFP-101 | Reference |
| Excitatory Postsynaptic Currents (EPSCs) | N/OFQ | 1 µM | Not specified (pA2 value determined) | Mouse Spinal Cord Dorsal Horn Neurons (Laminas I and II) | Reduced EPSC to 60 ± 4% of control | Reversed N/OFQ effect in a concentration-dependent manner (pA2 = 6.44) | [9] |
| K+-dependent Hyperpolarizing Currents | N/OFQ | 100 nM | 3 µM | Rat Locus Coeruleus and Dorsal Raphe Neurons | Triggered robust K+-dependent hyperpolarizing currents | Fully prevented N/OFQ-induced currents | [10] |
Table 1: Summary of UFP-101 Electrophysiological Effects
Signaling Pathways and Experimental Workflow
NOP Receptor Signaling Pathway
Activation of the NOP receptor by N/OFQ initiates a signaling cascade that typically leads to neuronal inhibition. UFP-101 blocks these downstream effects by preventing N/OFQ from binding to the receptor.
Experimental Workflow for Patch-Clamp Studies
The following diagram outlines the general workflow for investigating the effect of this compound on N/OFQ-mediated currents using whole-cell patch-clamp electrophysiology.
Experimental Protocols
Preparation of Solutions
a. Artificial Cerebrospinal Fluid (aCSF)
| Component | Concentration (mM) |
| NaCl | 126 |
| KCl | 2.5 |
| MgCl2 | 1.2 |
| CaCl2 | 2.4 |
| NaH2PO4 | 1.2 |
| NaHCO3 | 25 |
| Glucose | 11 |
Instructions: Prepare a 10x stock solution without CaCl2 and MgCl2 and store at 4°C. On the day of the experiment, dilute the stock to 1x, add CaCl2 and MgCl2, and continuously bubble with carbogen (B8564812) (95% O2 / 5% CO2) for at least 30 minutes before use and throughout the experiment. The final pH should be 7.4.
b. Intracellular Solution (for Potassium Current Recordings)
| Component | Concentration (mM) |
| K-Gluconate | 135 |
| KCl | 10 |
| HEPES | 10 |
| EGTA | 0.5 |
| Mg-ATP | 4 |
| Na-GTP | 0.4 |
Instructions: Adjust pH to 7.2 with KOH. Aliquot and store at -20°C. Thaw and filter through a 0.22 µm syringe filter before use.
c. This compound Stock and Working Solutions
Note: this compound is a peptide. It is recommended to dissolve it in sterile, deionized water or a suitable buffer to prepare a stock solution.
-
Stock Solution (e.g., 1 mM): Based on the molecular weight of this compound, calculate the required mass to prepare a 1 mM stock solution in sterile water. For example, if the molecular weight is approximately 1908.19 g/mol , dissolve 1.91 mg in 1 mL of sterile water. Aliquot the stock solution into small volumes and store at -20°C or below to avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the final desired concentration (e.g., 3 µM) in the aCSF.
Brain Slice Preparation (Example: Rat Hippocampus)
-
Anesthetize the animal according to approved institutional protocols.
-
Perfuse transcardially with ice-cold, oxygenated aCSF.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.
-
Cut 300-400 µm thick coronal or sagittal slices using a vibratome.
-
Transfer the slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes, then maintain at room temperature until recording.
Whole-Cell Patch-Clamp Recording
-
Transfer a brain slice to the recording chamber on the stage of an upright microscope and continuously perfuse with oxygenated aCSF (2-3 mL/min).
-
Visualize neurons using differential interference contrast (DIC) optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the intracellular solution.
-
Approach a neuron with the patch pipette while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a Giga-ohm seal (>1 GΩ).
-
Apply gentle suction to rupture the membrane and establish the whole-cell configuration.
-
Switch to voltage-clamp or current-clamp mode and allow the cell to stabilize for 5-10 minutes before starting the experiment.
Experimental Procedure for Antagonism Study
-
Baseline Recording: Record the baseline membrane current or voltage for 5-10 minutes to ensure stability.
-
Agonist Application: Perfuse the slice with aCSF containing N/OFQ (e.g., 100 nM or 1 µM). Record the resulting change in current (e.g., an outward K+ current in voltage-clamp) or membrane potential (hyperpolarization in current-clamp).
-
Washout: Wash out the N/OFQ with regular aCSF until the recording returns to baseline.
-
Antagonist Incubation: Perfuse the slice with aCSF containing this compound (e.g., 3 µM) for 10-15 minutes.
-
Co-application: While still in the presence of this compound, co-apply the same concentration of N/OFQ used previously.
-
Data Acquisition: Record the response. A successful antagonism will show a significant reduction or complete block of the N/OFQ-induced effect.[10]
Data Analysis
-
Quantification of Inhibition: Measure the peak amplitude of the N/OFQ-induced current in the absence and presence of this compound. Calculate the percentage of inhibition.
-
pA2 Analysis: To determine the affinity of UFP-101 for the NOP receptor, perform a Schild analysis. This involves measuring the concentration-response curve for N/OFQ in the absence and presence of at least two different concentrations of UFP-101. The pA2 value, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response, can then be calculated. A pA2 value of 6.44 has been reported for UFP-101 in mouse spinal cord dorsal horn neurons.[9]
Conclusion
This compound is a valuable pharmacological tool for investigating the NOP receptor system. The protocols outlined in these application notes provide a framework for conducting patch-clamp electrophysiology experiments to characterize the antagonistic properties of UFP-101 and to explore the role of the NOP receptor in neuronal function. Careful preparation of solutions and adherence to established electrophysiological techniques are crucial for obtaining reliable and reproducible data.
References
- 1. Functional coupling of the nociceptin/orphanin FQ receptor with the G-protein-activated K+ (GIRK) channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nociceptin Receptor Antagonism Modulates Electrophysiological Markers of Reward Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CompB (J-113397), selectively and competitively antagonizes nociceptin activation of inwardly rectifying K(+) channels in rat periaqueductal gray slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. research.unipd.it [research.unipd.it]
- 9. benchchem.com [benchchem.com]
- 10. docs.axolbio.com [docs.axolbio.com]
Application Notes and Protocols for UFP-101 TFA in Anxiety and Depression Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
UFP-101 is a highly potent and selective competitive antagonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor.[1][2][3] The N/OFQ-NOP system is a key neuromodulatory system implicated in a wide range of physiological processes, including pain, reward, and emotional regulation.[1][4] Research has demonstrated that blockade of NOP receptor signaling can produce significant antidepressant-like effects, while the system's role in anxiety is more complex.[5][6][7] UFP-101 TFA, the trifluoroacetate (B77799) salt of the peptide, is a critical pharmacological tool for elucidating the therapeutic potential of NOP receptor antagonism in the context of affective disorders like depression and anxiety. These application notes provide an overview of its use, quantitative data from key studies, and detailed experimental protocols.
Mechanism of Action
The N/OFQ-NOP system exerts a generally inhibitory influence on neuronal activity. The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins.[1][4] Activation of the NOP receptor by its endogenous ligand, N/OFQ, initiates a signaling cascade that includes:
-
Inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[1]
-
Activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization.[4][6]
-
Inhibition of voltage-gated calcium channels (N- and P/Q-type), which reduces neurotransmitter release.[4][6]
-
Activation of the mitogen-activated protein kinase (MAPK) signaling pathway.[5]
This compound acts by competitively binding to the NOP receptor, thereby blocking the binding of endogenous N/OFQ and preventing the initiation of these downstream signaling events.[3] In brain regions like the dorsal raphe nucleus (DRN) and locus coeruleus, which are critical for mood regulation, N/OFQ inhibits the firing of serotonergic and noradrenergic neurons, respectively. By antagonizing this effect, UFP-101 can disinhibit these monoaminergic systems, leading to increased serotonin (B10506) and norepinephrine (B1679862) release, a mechanism believed to underlie its antidepressant-like effects.[8]
Figure 1: NOP Receptor Signaling and UFP-101 Antagonism.
Data Presentation
The following tables summarize quantitative data from key preclinical studies investigating the effects of UFP-101 in models of depression and anxiety.
Table 1: UFP-101 in Animal Models of Depression
| Model | Species/Strain | UFP-101 Dose & Route | Key Findings | Reference |
|---|---|---|---|---|
| Tail Suspension Test (TST) | Swiss Mice | 10 nmol, i.c.v. | Reduced immobility time from 179±11 s to 111±10 s. Effect prevented by N/OFQ (1 nmol). | [8][9] |
| Forced Swim Test (FST) | Rats | 10 nmol, i.c.v. | Decreased immobility time by 65% and increased climbing time by 71%. | [8][9] |
| Forced Swim Test (FST) | Mice | 10 nmol, i.c.v. | Reduced immobility time. Effect blocked by serotonin synthesis inhibitor PCPA. | [8][9] |
| Chronic Mild Stress (CMS) | Wistar Rats | 10 nmol/rat, i.c.v. | Reversed CMS-induced anhedonia (restored sucrose (B13894) consumption) and deficits in the FST. | [10][11] |
| Chronic Mild Stress (CMS) | Wistar Rats | 10 nmol/rat, i.c.v. | Increased the number of doublecortin-positive cells, restoring hippocampal neurogenesis. |[10][11] |
Table 2: UFP-101 in Animal Models of Anxiety
| Model | Species/Strain | UFP-101 Dose & Route | Key Findings | Reference |
|---|---|---|---|---|
| Elevated T-Maze (ETM) | Wistar Rats | 0.3-3 nmol, i.c.v. | Dose-dependently reduced the latency of inhibitory avoidance, indicating an anxiolytic-like effect. | [7][8] |
| Restraint Stress | Rats | Not specified | Prolonged stress-induced corticosterone (B1669441) release when administered in the morning (HPA axis nadir). |[12][13] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. All procedures involving animals should be approved by an Institutional Animal Care and Use Committee (IACUC).
Protocol 1: Intracerebroventricular (ICV) Cannulation and Injection
This protocol is fundamental for central administration of this compound.
1. Materials:
-
This compound
-
Sterile, pyrogen-free 0.9% saline or artificial cerebrospinal fluid (aCSF) for vehicle
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine mixture)
-
Surgical tools (scalpel, forceps, dental drill)
-
Guide cannula and dummy cannula (e.g., 26-gauge)
-
Injection cannula (e.g., 33-gauge)
-
Dental cement and anchor screws
-
Microsyringe pump and Hamilton syringes
-
Polyethylene tubing
2. Surgical Procedure (Cannula Implantation):
-
Anesthetize the rodent (mouse or rat) and mount it in the stereotaxic frame. Ensure the skull is level.
-
Make a midline incision on the scalp to expose the skull. Clean the skull surface.
-
Identify the bregma. Based on a stereotaxic atlas, determine the coordinates for the lateral ventricle (e.g., for mice: -0.5 mm posterior to bregma, ±1.0 mm lateral, -2.3 mm ventral from skull surface).[14]
-
Drill a small hole at the target coordinates.
-
Slowly lower the guide cannula to the desired depth and secure it to the skull using anchor screws and dental cement.
-
Insert a dummy cannula into the guide to keep it patent. Suture the scalp incision.
-
Allow the animal to recover for at least one week post-surgery before any injection experiments.
3. Injection Procedure:
-
Gently restrain the conscious animal. Remove the dummy cannula and insert the injection cannula, which extends slightly beyond the guide cannula tip into the ventricle.
-
Connect the injection cannula to a microsyringe via tubing.
-
Infuse the desired volume of this compound solution or vehicle (typically 1-2 µL for mice, 2-5 µL for rats) over a period of 1-2 minutes to avoid intracranial pressure buildup.[9][10]
-
Leave the injection cannula in place for an additional minute to allow for diffusion and prevent backflow.
-
Withdraw the injector and replace the dummy cannula. Return the animal to its home cage.
Figure 2: Workflow for ICV Cannulation and Injection.
Protocol 2: Forced Swim Test (FST)
This test assesses depressive-like behavior by measuring the animal's immobility in an inescapable water tank.
1. Apparatus:
-
A transparent cylindrical container (e.g., for mice: 20 cm diameter, 30 cm height).
-
Water at 24-26°C, filled to a depth where the animal cannot touch the bottom (e.g., 15-20 cm).[15][16]
-
Video recording system for later analysis.
2. Procedure:
-
Administer this compound or vehicle via ICV injection (as per Protocol 1) at a predetermined time before the test (e.g., 30 minutes).
-
Gently place the animal into the water cylinder.
-
Record the session. The primary measure is the duration of immobility during the final 4 minutes of the test.[15]
-
Immobility is defined as the cessation of struggling and swimming, with movements limited to those necessary to keep the head above water.
-
At the end of the test, remove the animal, dry it thoroughly with a towel, and place it in a warm, clean cage to recover before returning to its home cage.
-
An antidepressant-like effect is indicated by a significant decrease in immobility time compared to the vehicle-treated group.
Protocol 3: Tail Suspension Test (TST)
Similar to the FST, the TST induces a state of behavioral despair to screen for antidepressant efficacy.
1. Apparatus:
-
A suspension box or chamber that is visually isolated.
-
A horizontal bar or hook from which to suspend the animal.
-
Adhesive tape.
2. Procedure:
-
Administer this compound or vehicle (ICV) 30 minutes prior to the test.
-
Measure approximately 1 cm from the tip of the mouse's tail and wrap a piece of adhesive tape around it.
-
Secure the free end of the tape to the suspension bar, so the animal hangs freely and cannot reach any surfaces.[18]
-
The test duration is 6 minutes.[19]
-
Record the total time the animal remains immobile during the session (or the final 4 minutes). Immobility is defined as the absence of any limb or body movements, except for those required for respiration.[18][19]
-
An antidepressant-like effect is characterized by a significant reduction in total immobility time.
Protocol 4: Chronic Mild Stress (CMS) Paradigm
The CMS model induces a depressive-like state, particularly anhedonia, through prolonged exposure to various mild, unpredictable stressors.
1. Stressors:
-
A randomized schedule of mild stressors is applied over several weeks (e.g., 4-7 weeks). Examples include:
-
Stressors are typically applied for several hours to overnight, with one or two stressors per day.
2. Procedure:
-
After the stress induction period (e.g., 4 weeks), animals are tested for anhedonia using the Sucrose Preference Test (SPT).
-
Sucrose Preference Test (SPT): Animals are presented with two pre-weighed bottles, one containing plain water and the other a 1-2% sucrose solution. After a set period (e.g., 24 hours), the consumption from each bottle is measured. Sucrose preference is calculated as: (Sucrose Intake / Total Fluid Intake) * 100. A significant decrease in sucrose preference in the CMS group compared to non-stressed controls indicates anhedonia.[21]
-
This compound Treatment: Following the induction of anhedonia, chronic treatment with this compound (e.g., daily ICV injections for 2-3 weeks) or vehicle is initiated.[10]
-
The SPT is repeated weekly during the treatment period to assess the reversal of anhedonia.
-
An antidepressant effect is demonstrated by a significant restoration of sucrose preference in the UFP-101-treated group compared to the vehicle-treated CMS group.[10][11]
Figure 3: Experimental Workflow for the Chronic Mild Stress Model.
References
- 1. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. UFP-101, a peptide antagonist selective for the nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of Nociceptin/Orphanin FQ-NOP Receptor System in the Regulation of Stress-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anxiolytic-like effect of central administration of NOP receptor antagonist UFP-101 in rats submitted to the elevated T-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antidepressant-like effects of the nociceptin/orphanin FQ receptor antagonist UFP-101: new evidence from rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intracerebroventricular Viral Injection of the Neonatal Mouse Brain for Persistent and Widespread Neuronal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Effects of [Nphe1, Arg14, Lys15] N/OFQ-NH2 (UFP-101), a potent NOP receptor antagonist, on molecular, cellular and behavioural alterations associated with chronic mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The nociceptin/orphanin FQ antagonist UFP-101 differentially modulates the glucocorticoid response to restraint stress in rats during the peak and nadir phases of the hypothalamo-pituitary-adrenal axis circadian rhythm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An optimized intracerebroventricular injection of CD4+ T cells into mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 16. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 19. Antidepressant-Like Activity of Typical Antidepressant Drugs in the Forced Swim Test and Tail Suspension Test in Mice Is Augmented by DMPX, an Adenosine A2A Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
UFP-101 TFA: Application Notes and Protocols for Inflammation and Sepsis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
UFP-101 TFA is a highly potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[1][2][3] The N/OFQ-NOP receptor system is implicated in a wide range of physiological and pathological processes, including pain, inflammation, and immune modulation.[1][4] this compound, by blocking the NOP receptor, offers a valuable pharmacological tool for investigating the role of the N/OFQ system in inflammatory and septic conditions. These application notes provide a comprehensive overview of the use of this compound in preclinical models of inflammation and sepsis, including detailed experimental protocols and a summary of key quantitative data.
Mechanism of Action
This compound is the trifluoroacetate (B77799) salt of [Nphe¹, Arg¹⁴, Lys¹⁵]N/OFQ-NH₂, a synthetic peptide analog of N/OFQ.[1][2] It acts as a competitive antagonist at the NOP receptor, binding with high affinity and selectivity, thereby preventing the binding of the endogenous ligand N/OFQ.[1][3] The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o). Activation of the NOP receptor by N/OFQ typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, modulation of calcium and potassium ion channel activity, and influences on mitogen-activated protein kinase (MAPK) signaling pathways.[1][5] By blocking these signaling cascades, this compound can counteract the effects of N/OFQ, which has been shown to have both pro- and anti-inflammatory roles depending on the context.[4][5] In the context of sepsis and inflammation, antagonism of the NOP receptor by UFP-101 has been demonstrated to reduce microvascular inflammation.[5][6]
Signaling Pathway of NOP Receptor Antagonism by this compound in Inflammation
Caption: this compound blocks N/OFQ-mediated signaling through the NOP receptor.
Data Presentation
In Vivo Efficacy of this compound in a Rat Model of LPS-Induced Endotoxemia
| Parameter | Animal Model | Treatment | Dosage | Route of Administration | Key Findings | Reference |
| Microvascular Inflammation | Male Wistar Rats (220-300g) with LPS-induced endotoxemia | This compound | 150 nmol/kg | Intravenous (jugular vein) | Reduced macromolecular leak from post-capillary venules. Decreased leukocyte rolling. | [5][6] |
| Vasodilation | Male Wistar Rats with LPS-induced endotoxemia | This compound | 150 nmol/kg | Intravenous (jugular vein) | Reduced LPS-induced vasodilation of mesenteric venules. | [5] |
Illustrative In Vitro Effects of NOP Receptor Antagonism
Note: The following data is illustrative and based on typical outcomes for anti-inflammatory compounds in these assays. Specific results for this compound would require experimental validation.
| Parameter | Cell Model | Inflammatory Stimulus | This compound Concentration | Outcome |
| Cytokine Release (e.g., TNF-α, IL-6) | Murine Macrophages (e.g., RAW 264.7) or Primary Peritoneal Macrophages | Lipopolysaccharide (LPS) | 10 nM - 1 µM | Dose-dependent reduction in pro-inflammatory cytokine secretion. |
| NF-κB Activation | Human Monocytic Cells (e.g., THP-1) or Microglia (e.g., BV-2) | Lipopolysaccharide (LPS) | 100 nM - 1 µM | Inhibition of NF-κB p65 subunit nuclear translocation. |
| Leukocyte Adhesion | Human Umbilical Vein Endothelial Cells (HUVECs) co-cultured with Leukocytes (e.g., HL-60) | TNF-α or LPS | 100 nM - 1 µM | Decreased adhesion of leukocytes to the endothelial monolayer. |
Experimental Protocols
In Vivo Model: LPS-Induced Endotoxemia in Rats
This protocol is based on the model used to demonstrate the anti-inflammatory effects of this compound in reducing microvascular inflammation.[5][6]
Materials:
-
Male Wistar rats (220-300 g)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments for cannulation
-
Intravital microscopy setup
Workflow:
Caption: Workflow for in vivo evaluation of this compound in LPS-induced endotoxemia.
Procedure:
-
Animal Acclimatization: House rats under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week before the experiment.
-
Induction of Endotoxemia:
-
This compound Treatment:
-
Surgical Preparation for Intravital Microscopy:
-
Anesthetize the rat.
-
Perform a laparotomy to exteriorize a section of the mesentery.
-
Position the rat on a specialized stage for intravital microscopy, keeping the exposed mesentery moist with warmed saline.
-
-
Intravital Microscopy:
-
Visualize the mesenteric microcirculation using an intravital microscope.
-
To assess vascular permeability (macromolecular leak), administer a fluorescently labeled high molecular weight dextran (B179266) or albumin (e.g., FITC-BSA) intravenously and measure its extravasation from post-capillary venules.
-
To assess leukocyte-endothelial interactions, observe and quantify the number of rolling leukocytes along the venular endothelium over a defined length and time.
-
-
Data Analysis:
-
Quantify the fluorescence intensity in the perivascular tissue to determine macromolecular leak.
-
Count the number of rolling leukocytes per minute per 100 µm vessel length.
-
Compare the data from the this compound-treated group with the vehicle-treated control group using appropriate statistical methods.
-
In Vitro Model: Inhibition of LPS-Induced Inflammatory Response in Macrophages
This protocol describes a general method to assess the anti-inflammatory effects of this compound on cultured macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1) or primary macrophages
-
Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS)
-
This compound
-
Reagents for quantifying cytokines (e.g., ELISA kits for TNF-α, IL-6)
-
Reagents for Western blotting or immunofluorescence to assess NF-κB activation
Workflow:
Caption: Workflow for in vitro evaluation of this compound on LPS-stimulated macrophages.
Procedure:
-
Macrophage Culture:
-
Culture macrophages in appropriate medium and conditions.
-
Seed the cells in multi-well plates at a suitable density and allow them to adhere overnight.
-
-
This compound Pre-incubation:
-
Prepare different concentrations of this compound in serum-free medium.
-
Replace the culture medium with the this compound-containing medium and pre-incubate the cells for 1-2 hours. Include a vehicle control.
-
-
LPS Stimulation:
-
Add LPS to the wells to a final concentration of 10-100 ng/mL to induce an inflammatory response.
-
Incubate for a specified period (e.g., 4-24 hours for cytokine release, 30-60 minutes for NF-κB activation).
-
-
Sample Collection and Analysis:
-
Cytokine Measurement: Collect the cell culture supernatants and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.
-
NF-κB Activation:
-
Wash the cells with cold PBS and lyse them to obtain cytoplasmic and nuclear extracts.
-
Perform Western blotting to detect the p65 subunit of NF-κB in the nuclear extracts. An increase in nuclear p65 indicates activation.
-
Alternatively, use immunofluorescence to visualize the translocation of p65 from the cytoplasm to the nucleus.
-
-
-
Data Analysis:
-
Normalize cytokine concentrations to the total protein content of the cells.
-
Quantify the Western blot bands or fluorescence intensity for NF-κB activation.
-
Compare the results from this compound-treated cells to the LPS-only and vehicle controls.
-
Conclusion
This compound is a critical tool for elucidating the role of the N/OFQ-NOP receptor system in inflammation and sepsis. The provided protocols offer a framework for investigating its therapeutic potential in both in vivo and in vitro models. The available data strongly suggest that NOP receptor antagonism with this compound can mitigate key aspects of the inflammatory cascade, warranting further investigation for its potential as a novel anti-inflammatory and anti-sepsis agent.
References
- 1. Prevention of LPS-induced microglia activation, cytokine production and sickness behavior with TLR4 receptor interfering peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Screening Method for Characterization of Macrophage Activation Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Laboratory rats mesenteric vessel and intestine microcirculation intravital microscopy using original local abdominal decompression unit | Vasyutina | Regional blood circulation and microcirculation [microcirc.ru]
- 4. Item - The Nociceptin/Orphanin FQ Receptor Antagonist UFP-101 Reduces Microvascular Inflammation to Lipopolysaccharide In Vivo - University of Leicester - Figshare [figshare.le.ac.uk]
- 5. Live Intravital Intestine with Blood Flow Visualization in Neonatal Mice Using Two-photon Laser Scanning Microscopy [bio-protocol.org]
- 6. Intravital investigation of rat mesenteric small artery tone and blood flow - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radioligand Binding Assays Using Tritiated UFP-101 TFA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing tritiated UFP-101 TFA ([³H]this compound) for the characterization of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP). UFP-101 is a potent, selective, and competitive antagonist for the NOP receptor, making its tritiated form an invaluable tool for receptor binding assays.
Introduction
UFP-101 is a synthetic peptide antagonist designed with high affinity and over 3000-fold selectivity for the NOP receptor over other opioid receptors (μ, δ, and κ).[1][2] The tritiated version, [³H]UFP-101, allows for direct quantification of NOP receptor binding sites in various biological preparations, including cell membranes from recombinant cell lines (e.g., CHO cells expressing the human NOP receptor) and native tissues (e.g., rat brain).[3] As an antagonist, the binding of [³H]UFP-101 is not affected by the G-protein coupling state of the receptor, offering a stable and reliable method for determining receptor density (Bmax) and the affinity of unlabeled ligands (Ki).[3]
Quantitative Data Summary
The following tables summarize the binding characteristics of [³H]UFP-101 in different experimental systems. This data is essential for experimental design and interpretation of results.
| Radioligand | Preparation | Bmax (fmol/mg protein) | pKD | Reference |
| [³H]UFP-101 | CHO cells expressing human NOP (CHOhNOP) | 561 | 9.97 | [3] |
| [³H]UFP-101 | Rat Cerebrocortex | 65 | 10.12 | [3] |
| [³H]N/OFQ (Agonist) | CHO cells expressing human NOP (CHOhNOP) | 580 | 10.19 | [3] |
| [³H]N/OFQ (Agonist) | Rat Cerebrocortex | 88 | 10.34 | [3] |
Table 1: Binding characteristics of [³H]UFP-101 and the agonist [³H]N/OFQ.
| Competing Ligand | Radioligand | Preparation | pKi | Reference |
| UFP-101 | [³H]N/OFQ | CHOhNOP | 10.14 ± 0.09 | [4] |
Table 2: Affinity of unlabeled UFP-101 in competition with an agonist radioligand.
Experimental Protocols
Membrane Preparation from CHO cells expressing human NOP receptor (CHOhNOP)
This protocol describes the preparation of cell membranes enriched with the NOP receptor.
Materials:
-
CHOhNOP cell pellet
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Protease Inhibitor Cocktail
-
Sucrose (for cryoprotection)
-
Ultracentrifuge
Procedure:
-
Homogenize the thawed cell pellet in 20 volumes of ice-cold Lysis Buffer containing Protease Inhibitor Cocktail.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh Lysis Buffer and repeat the centrifugation step.
-
Resuspend the final pellet in a suitable volume of Lysis Buffer containing 10% sucrose.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
Aliquot the membrane preparation and store at -80°C until use.
Saturation Radioligand Binding Assay
This assay is performed to determine the receptor density (Bmax) and the equilibrium dissociation constant (KD) of [³H]UFP-101.
Materials:
-
CHOhNOP membrane preparation
-
[³H]this compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Non-specific binding control: 10 µM unlabeled UFP-101 or another suitable NOP ligand
-
96-well plates
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI)
-
Filtration apparatus
-
Scintillation cocktail and counter
Procedure:
-
In a 96-well plate, set up the assay in a final volume of 250 µL per well.
-
Add varying concentrations of [³H]UFP-101 (e.g., 0.01 to 10 nM) in duplicate or triplicate.
-
For non-specific binding, add the same concentrations of [³H]UFP-101 in the presence of 10 µM unlabeled UFP-101.
-
Add the CHOhNOP membrane preparation (typically 5-20 µg of protein per well).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a filtration apparatus.
-
Wash the filters rapidly with ice-cold Assay Buffer (e.g., 4 x 1 mL) to remove unbound radioligand.
-
Dry the filters, place them in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.
-
Plot the specific binding (B) as a function of the free radioligand concentration ([L]).
-
Analyze the data using non-linear regression to fit a one-site binding model to determine the Bmax and KD values.
Competition Radioligand Binding Assay
This assay is used to determine the affinity (Ki) of an unlabeled test compound for the NOP receptor.
Materials:
-
Same as for the Saturation Binding Assay
-
Unlabeled test compounds
Procedure:
-
In a 96-well plate, set up the assay in a final volume of 250 µL per well.
-
Add a fixed concentration of [³H]UFP-101 (typically at or below its KD value).
-
Add varying concentrations of the unlabeled test compound (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
For total binding, add assay buffer instead of the test compound. For non-specific binding, add 10 µM unlabeled UFP-101.
-
Add the CHOhNOP membrane preparation (5-20 µg of protein per well).
-
Incubate, filter, wash, and count the radioactivity as described in the Saturation Binding Assay protocol.
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/KD)), where [L] is the concentration of the radioligand and KD is its dissociation constant determined from the saturation binding assay.
Visualizations
NOP Receptor Signaling Pathway
The NOP receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/Go pathway.[5] Upon agonist binding, the receptor activates the G-protein, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity.[4][6]
NOP Receptor Signaling Cascade
Experimental Workflow for Competition Binding Assay
The following diagram illustrates the key steps in performing a competition radioligand binding assay with [³H]UFP-101.
Competition Binding Assay Workflow
References
- 1. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Binding of the novel radioligand [(3)H]UFP-101 to recombinant human and native rat nociceptin/orphanin FQ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential In Vitro Pharmacological Profiles of Structurally Diverse Nociceptin Receptor Agonists in Activating G Protein and Beta-Arrestin Signaling at the Human Nociceptin Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nociceptin receptor - Wikipedia [en.wikipedia.org]
UFP-101 TFA: A Potent Tool for Elucidating Synaptic Transmission
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
UFP-101 TFA is a highly potent and selective competitive antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, a G-protein coupled receptor involved in a myriad of physiological processes, including pain perception, mood, and motivation.[1][2] Its high affinity and selectivity make it an invaluable pharmacological tool for investigating the role of the N/OFQ-NOP receptor system in modulating synaptic transmission. These application notes provide detailed protocols for utilizing this compound in key experimental paradigms to study its effects on excitatory and inhibitory synaptic events, as well as neurotransmitter release.
Mechanism of Action
This compound acts by competitively binding to the NOP receptor, thereby blocking the effects of its endogenous ligand, N/OFQ. The NOP receptor primarily couples to Gi/o proteins, and its activation typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, the activation of inwardly rectifying potassium (Kir) channels, and the inhibition of voltage-gated calcium channels (VGCCs).[3][4] This signaling cascade ultimately results in a reduction of neuronal excitability and neurotransmitter release. By antagonizing these effects, this compound allows researchers to probe the tonic and phasic roles of the endogenous N/OFQ system in shaping synaptic communication.
Data Presentation
The following tables summarize the key quantitative data for this compound based on published literature.
Table 1: Binding Affinity and Selectivity of UFP-101
| Parameter | Value | Receptor | Reference |
| pKi | 10.24 | NOP | [4] |
| Selectivity | >3000-fold | vs. δ, μ, κ opioid receptors | [4] |
Table 2: Electrophysiological Effects of this compound
| Preparation | Agonist | Agonist Concentration | This compound Effect | This compound Concentration/Value | Reference |
| Mouse Spinal Cord Slices | N/OFQ | 1 µM | Reversed N/OFQ-induced reduction of EPSC amplitude | pA2 value of 6.44 | [5] |
| Rat Locus Coeruleus and Dorsal Raphe Neurons | N/OFQ | 100 nM | Prevented N/OFQ-induced K+-dependent hyperpolarizing currents | 3 µM |
Experimental Protocols
Electrophysiological Investigation of Excitatory and Inhibitory Synaptic Transmission in Brain Slices
This protocol describes how to use this compound in whole-cell patch-clamp recordings from neurons in acute brain slices to investigate its effects on excitatory postsynaptic currents (EPSCs) and inhibitory postsynaptic currents (IPSCs).
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Internal solution for patch pipettes
-
Brain slicing apparatus (vibratome)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Agonist for NOP receptor (e.g., N/OFQ)
-
Antagonists for other relevant receptors (e.g., CNQX, APV for glutamatergic currents; picrotoxin, strychnine (B123637) for GABAergic/glycinergic currents)
Protocol:
-
Acute Brain Slice Preparation:
-
Anesthetize the animal (e.g., mouse or rat) and perfuse transcardially with ice-cold, oxygenated slicing solution.
-
Rapidly dissect the brain and mount it on the vibratome stage.
-
Cut 250-350 µm thick slices of the brain region of interest in ice-cold, oxygenated slicing solution.
-
Transfer slices to a holding chamber containing oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.
-
-
Whole-Cell Patch-Clamp Recording:
-
Transfer a single slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 mL/min.
-
Identify a target neuron under a microscope with DIC optics.
-
Using a glass micropipette filled with internal solution, establish a gigaseal and then achieve the whole-cell configuration.
-
Record baseline synaptic activity (EPSCs or IPSCs) in voltage-clamp mode. For evoked responses, use a stimulating electrode placed in a relevant afferent pathway.
-
-
Application of this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and dilute it to the final desired concentration in aCSF.
-
To investigate the effect of this compound on tonic NOP receptor activity, bath-apply this compound (e.g., 1-10 µM) and record any changes in baseline synaptic activity.
-
To determine the antagonistic properties of this compound, first apply a NOP receptor agonist (e.g., 100 nM - 1 µM N/OFQ) to elicit a response (e.g., inhibition of synaptic transmission).
-
After washing out the agonist, co-apply this compound with the agonist to observe the blockade of the agonist-induced effect.
-
-
Data Analysis:
-
Analyze the frequency, amplitude, and kinetics of spontaneous or evoked EPSCs/IPSCs before, during, and after the application of this compound and/or the NOP agonist.
-
Construct dose-response curves to determine the potency of this compound (e.g., by calculating a pA2 value).
-
Calcium Imaging of Neuronal Activity
This protocol outlines the use of this compound in conjunction with calcium imaging to study the modulation of neuronal activity by the NOP receptor system.
Materials:
-
This compound
-
Calcium indicator dye (e.g., Fluo-4 AM, Oregon Green BAPTA-1 AM)
-
Fluorescence microscope with a suitable camera and light source
-
Acute brain slices or cultured neurons
-
aCSF or appropriate neuronal culture medium
-
NOP receptor agonist (e.g., N/OFQ)
Protocol:
-
Loading of Calcium Indicator:
-
For acute brain slices, incubate the slices in a solution containing the calcium indicator dye for 30-60 minutes at 37°C.
-
For cultured neurons, add the calcium indicator dye directly to the culture medium and incubate for 20-40 minutes.
-
Wash the preparation with fresh aCSF or medium to remove excess dye.
-
-
Calcium Imaging:
-
Place the preparation on the stage of the fluorescence microscope.
-
Acquire baseline fluorescence images at a suitable frame rate.
-
Stimulate the neurons (e.g., electrically or with a puff of high potassium solution) to evoke calcium transients and record the changes in fluorescence.
-
-
Application of this compound:
-
Perfuse the preparation with aCSF or medium containing the desired concentration of this compound (e.g., 1-10 µM).
-
Record changes in spontaneous or evoked calcium transients in the presence of this compound.
-
To test for antagonism, first apply a NOP receptor agonist to observe its effect on calcium signals, then co-apply this compound with the agonist.
-
-
Data Analysis:
-
Measure the change in fluorescence intensity (ΔF/F) over time for individual neurons or regions of interest.
-
Quantify the amplitude, frequency, and duration of calcium transients before and after drug application.
-
Neurotransmitter Release Assay (Fast-Scan Cyclic Voltammetry)
This protocol provides a framework for using this compound with fast-scan cyclic voltammetry (FSCV) to measure real-time changes in dopamine (B1211576) or serotonin (B10506) release in brain slices.
Materials:
-
This compound
-
Carbon-fiber microelectrode
-
FSCV system (potentiostat, waveform generator, data acquisition software)
-
Acute brain slices
-
aCSF
-
Stimulating electrode
-
NOP receptor agonist (e.g., N/OFQ)
Protocol:
-
Electrode and Slice Preparation:
-
Prepare and calibrate a carbon-fiber microelectrode for the detection of the neurotransmitter of interest (e.g., dopamine).
-
Prepare acute brain slices of the region of interest (e.g., striatum for dopamine, dorsal raphe for serotonin) as described in the electrophysiology protocol.
-
-
FSCV Recording:
-
Position the carbon-fiber microelectrode in the brain slice.
-
Apply the FSCV waveform (e.g., a triangular waveform from -0.4 V to +1.3 V and back at 400 V/s) to the electrode.
-
Place a stimulating electrode nearby to evoke neurotransmitter release.
-
-
Application of this compound:
-
Record baseline evoked neurotransmitter release.
-
Bath-apply this compound (e.g., 1-10 µM) and measure any changes in the amount of neurotransmitter released per stimulus.
-
To demonstrate antagonism, first apply a NOP receptor agonist to observe its inhibitory effect on release, then co-apply this compound to block this effect.
-
-
Data Analysis:
-
Analyze the FSCV data to quantify the peak oxidation current, which is proportional to the concentration of the released neurotransmitter.
-
Compare the amount of neurotransmitter released before and after the application of this compound and/or the NOP agonist.
-
Mandatory Visualizations
Caption: NOP receptor signaling pathway and the antagonistic action of this compound.
Caption: Experimental workflow for electrophysiological studies using this compound.
Caption: Workflow for neurotransmitter release assays with this compound using FSCV.
References
- 1. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of Nociceptin/Orphanin FQ-NOP Receptor System in the Regulation of Stress-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological blockage of NOP receptors decreases ventral tegmental area dopamine neuronal activity through GABAB receptor-mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Application Notes and Protocols for UFP-101 TFA in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
UFP-101 TFA ([Nphe¹, Arg¹⁴, Lys¹⁵]Nociceptin/Orphanin FQ-NH₂) is a potent and highly selective competitive antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor.[1][2] The N/OFQ-NOP receptor system is implicated in a wide range of physiological and pathological processes in the central nervous system, including pain modulation, mood, and neuronal excitability.[1] this compound serves as an invaluable pharmacological tool for investigating the roles of the N/OFQ-NOP system in neuronal function and for exploring the therapeutic potential of NOP receptor modulation.
These application notes provide detailed protocols for the in vitro use of this compound in primary neuronal cultures, focusing on its application in studying neuronal signaling and its potential as a neuroprotective agent.
Mechanism of Action
The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαi/o proteins.[3] Activation of the NOP receptor by its endogenous ligand, N/OFQ, leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, the inhibition of voltage-gated calcium channels (predominantly N-type, CaV2.2), and the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels.[3] These actions collectively result in a reduction of neuronal excitability and neurotransmitter release.
This compound competitively binds to the NOP receptor, preventing its activation by N/OFQ or other NOP receptor agonists. By blocking the inhibitory effects of the endogenous N/OFQ system, this compound can disinhibit neurons and modulate various downstream signaling pathways.
Data Presentation
Antagonistic Activity of UFP-101
The antagonistic properties of UFP-101 have been characterized in various in vitro systems. The following table summarizes key parameters from studies on neuronal and recombinant systems.
| Parameter | Value | System | Reference |
| pKi (Binding Affinity) | 10.24 | CHO cells expressing human NOP receptor | [4] |
| pA₂ (Functional Antagonism) | 9.1 | GTPγ³⁵S binding in CHO-hNOP cells | [4] |
| pA₂ (Functional Antagonism) | 7.1 | cAMP accumulation in CHO-hNOP cells | [4] |
| pA₂ (Functional Antagonism) | 6.44 | Reversal of N/OFQ-induced inhibition of EPSCs in mouse spinal cord slices | [5] |
Note: The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Experimental Protocols
Protocol 1: Preparation of Primary Cortical Neuronal Cultures
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rats or mice, a common model for studying neuronal function.
Materials:
-
Timed-pregnant E18 rat or mouse
-
Hanks' Balanced Salt Solution (HBSS), Ca²⁺/Mg²⁺-free
-
Trypsin (0.25%)
-
DNase I
-
Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin
-
Poly-D-lysine or Poly-L-ornithine coated culture plates or coverslips
-
Sterile dissection tools
Procedure:
-
Euthanize the pregnant dam according to approved institutional animal care and use committee (IACUC) protocols.
-
Aseptically remove the uterine horn and place it in a sterile dish containing ice-cold HBSS.
-
Dissect the embryos from the uterine horn and decapitate them.
-
Isolate the cerebral cortices from the embryonic brains under a dissecting microscope.
-
Mince the cortical tissue into small pieces and transfer to a conical tube.
-
Wash the tissue twice with sterile HBSS.
-
Incubate the tissue in 0.25% trypsin and a small amount of DNase I at 37°C for 15-20 minutes.
-
Stop the trypsinization by adding an equal volume of plating medium containing serum or a trypsin inhibitor.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in pre-warmed Neurobasal medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at a desired density (e.g., 1 x 10⁵ cells/cm²) onto poly-D-lysine/poly-L-ornithine coated culture vessels.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.
-
Perform a half-medium change every 3-4 days.
Protocol 2: Investigating NOP Receptor Antagonism using Calcium Imaging
This protocol details how to assess the ability of this compound to antagonize N/OFQ-mediated inhibition of neuronal activity, using changes in intracellular calcium as a readout. A common method to elicit calcium influx is through the activation of TRPV1 channels with capsaicin (B1668287) in sensory neurons, or through glutamate (B1630785) receptor activation in cortical neurons.
Materials:
-
Primary neuronal cultures (e.g., dorsal root ganglion or cortical neurons) at 7-14 days in vitro (DIV)
-
Fluo-4 AM or another suitable calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Nociceptin/Orphanin FQ (N/OFQ)
-
This compound
-
Capsaicin or Glutamate
-
Fluorescence microscope equipped for live-cell imaging
Procedure:
-
Loading with Calcium Indicator:
-
Prepare a loading solution of Fluo-4 AM (1-5 µM) and Pluronic F-127 (0.02%) in HBSS.
-
Incubate the primary neuronal cultures with the loading solution for 30-45 minutes at 37°C.
-
Wash the cells three times with HBSS to remove excess dye and allow for de-esterification for 20-30 minutes at room temperature.
-
-
Experimental Setup:
-
Place the culture dish or coverslip on the stage of the fluorescence microscope.
-
Continuously perfuse the cells with HBSS.
-
-
Data Acquisition:
-
Acquire baseline fluorescence images for 1-2 minutes.
-
Apply the NOP receptor agonist, N/OFQ (e.g., 100 nM), and record the change in fluorescence. A decrease or inhibition of a subsequent response is expected.
-
Wash out the N/OFQ.
-
Pre-incubate the neurons with this compound (e.g., 100 nM - 1 µM) for 5-10 minutes.
-
Co-apply N/OFQ and this compound.
-
Apply a neuronal depolarizing agent such as capsaicin (for DRG neurons, e.g., 100 nM) or glutamate (for cortical neurons, e.g., 50 µM) and record the calcium influx.
-
Observe the reversal of the N/OFQ-induced inhibition by this compound.
-
-
Data Analysis:
-
Measure the change in fluorescence intensity (ΔF) over baseline fluorescence (F₀) for individual neurons.
-
Compare the amplitude of the capsaicin- or glutamate-induced calcium response in the presence of N/OFQ alone versus in the presence of N/OFQ and this compound.
-
Protocol 3: Assessing Neuroprotective Effects against Glutamate Excitotoxicity
This protocol outlines a method to evaluate the potential of this compound to protect primary cortical neurons from glutamate-induced cell death. The rationale is that endogenous N/OFQ may have complex roles in excitotoxicity, and blocking its receptor could be neuroprotective.
Materials:
-
Mature primary cortical neuronal cultures (10-14 DIV)
-
This compound
-
Glutamate
-
Cell viability assay (e.g., MTT, LDH release, or live/dead staining with Calcein-AM and Ethidium Homodimer-1)
Procedure:
-
Treatment:
-
Prepare different concentrations of this compound in the culture medium.
-
Pre-incubate the neuronal cultures with this compound for a specified period (e.g., 1-2 hours) before glutamate exposure.
-
Induce excitotoxicity by exposing the neurons to a high concentration of glutamate (e.g., 50-100 µM) for a short duration (e.g., 15-30 minutes).
-
Remove the glutamate-containing medium and replace it with fresh culture medium (with or without this compound).
-
-
Incubation:
-
Return the cultures to the incubator for 24 hours to allow for the development of neuronal death.
-
-
Assessment of Cell Viability:
-
MTT Assay: Add MTT solution to the cultures and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals and measure the absorbance at the appropriate wavelength.
-
LDH Assay: Collect the culture supernatant and measure the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells.
-
Live/Dead Staining: Incubate the cells with Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red). Visualize and quantify the number of live and dead cells using fluorescence microscopy.
-
-
Data Analysis:
-
Calculate the percentage of cell viability or cell death for each treatment group relative to control cultures (no glutamate) and glutamate-only treated cultures.
-
Determine if this compound treatment significantly increases neuronal survival.
-
Mandatory Visualizations
NOP Receptor Signaling Pathway
Caption: NOP receptor signaling cascade and the antagonistic action of this compound.
Experimental Workflow for NOP Receptor Antagonism Assay
Caption: Workflow for assessing this compound's antagonism of NOP receptor activation.
Logical Relationship for Neuroprotection Assay
Caption: Logical framework for investigating the neuroprotective effects of this compound.
References
- 1. Agonist-selective NOP receptor phosphorylation correlates in vitro and in vivo and reveals differential post-activation signaling by chemically diverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UFP-101, a peptide antagonist selective for the nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. [Nphe1,Arg14,Lys15]Nociceptin-NH2, a novel potent and selective antagonist of the nociceptin/orphanin FQ receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UFP-101 antagonizes the spinal antinociceptive effects of nociceptin/orphanin FQ: behavioral and electrophysiological studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
UFP-101 TFA solubility issues and best solvent practices.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of UFP-101 TFA, a potent and selective antagonist of the Nociceptin/Orphanin FQ (NOP) receptor.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: UFP-101 is a synthetic peptide that acts as a potent and selective antagonist for the Nociceptin/Orphanin FQ (NOP) receptor, a G protein-coupled receptor involved in a variety of physiological processes including pain, mood, and addiction. The "TFA" designation indicates that the peptide is supplied as a trifluoroacetate (B77799) salt, which is a common counterion used during peptide synthesis and purification.
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily used as a pharmacological tool to investigate the biological functions of the N/OFQ-NOP receptor system. By selectively blocking the NOP receptor, researchers can study its role in pain modulation, anxiety, depression, drug reward, and other neurological and physiological processes.
Q3: What are the storage recommendations for this compound?
A3: For optimal stability, this compound should be stored under specific conditions. The lyophilized powder should be stored at -20°C for long-term storage. Once reconstituted in a solvent, the stability depends on the solvent used. For example, in DMSO, it is recommended to store aliquots at -80°C. Always refer to the manufacturer's datasheet for specific storage guidelines.
Q4: Is the TFA counterion expected to interfere with my experiments?
A4: The trifluoroacetate counterion can potentially influence experimental outcomes. TFA is a strong acid and can lower the pH of your stock solution, which may affect cell viability or protein function in sensitive assays. For cellular or in vivo experiments, it is advisable to consider the final concentration of TFA in the working solution and its potential effects. In some cases, exchanging the TFA salt for a more biocompatible one, like acetate, may be necessary.
Troubleshooting Guide: this compound Solubility Issues
Researchers may occasionally encounter challenges when dissolving this compound. This guide provides a systematic approach to troubleshoot and overcome these solubility issues.
Problem: this compound powder is not dissolving in my chosen solvent.
Solution:
-
Start with the recommended solvent: The primary recommendation for dissolving this compound is water. Supplier information indicates a solubility of up to 1 mg/mL in water.
-
Employ physical methods to aid dissolution:
-
Vortexing: Mix the solution vigorously using a vortex mixer.
-
Sonication: Use a bath sonicator to break up any aggregates. Be mindful of potential heating and keep the sample cool.
-
Gentle Warming: Briefly warm the solution to 37°C to increase solubility. Avoid excessive heat, as it may degrade the peptide.
-
-
If solubility in water is limited, consider the peptide's charge: UFP-101 is a basic peptide. For basic peptides that are difficult to dissolve in neutral water, using a dilute acidic solution can improve solubility.
-
Recommended Step: Try dissolving the peptide in a small amount of 10% aqueous acetic acid. Once dissolved, dilute to the final desired concentration with your experimental buffer.
-
-
For highly concentrated stock solutions or hydrophobic preparations, consider organic solvents:
-
DMSO: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for peptides that are difficult to dissolve in aqueous solutions. Prepare a high-concentration stock solution in 100% DMSO. For aqueous-based assays, this stock can then be serially diluted into the experimental buffer. Note: Be aware of the final DMSO concentration in your assay, as it can have cytotoxic effects.
-
DMF: Dimethylformamide (DMF) can also be used as an alternative to DMSO.
-
Best Practices for Preparing this compound Solutions:
-
Perform a small-scale solubility test: Before dissolving the entire vial, test the solubility of a small amount of the peptide to determine the optimal solvent.
-
Use high-purity solvents: Ensure that all solvents (water, buffers, organic solvents) are of high purity to avoid introducing contaminants.
-
Prepare fresh solutions: For best results, prepare solutions fresh for each experiment. If storage is necessary, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Quantitative Solubility Data
| Solvent | Reported Solubility | Source |
| Water | Up to 1 mg/mL | Supplier Datasheet |
| DMSO | Not specified, but used for stock solutions | General Peptide Handling Guidelines |
| PBS (pH 7.4) | Not specified, but expected to be similar to water | General Peptide Handling Guidelines |
Experimental Protocols
Protocol 1: Preparation of a 1 mM Aqueous Stock Solution of this compound
-
Weigh the Peptide: Accurately weigh the desired amount of this compound powder. The molecular weight of UFP-101 is approximately 1908.17 g/mol (as the free base).
-
Calculate the Volume of Solvent: Determine the volume of sterile, purified water required to achieve a 1 mM concentration.
-
Reconstitution: Add the calculated volume of water to the vial containing the this compound powder.
-
Dissolution: Vortex the solution for 1-2 minutes. If the peptide does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Storage: Aliquot the stock solution into small, single-use tubes and store at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of this compound for in vivo Administration
Note: The specific vehicle will depend on the route of administration and the experimental model. Saline is a common vehicle for intravenous or intraperitoneal injections.
-
Prepare a Concentrated Stock: Dissolve this compound in a minimal amount of a suitable solvent in which it is highly soluble (e.g., 10% acetic acid or DMSO).
-
Dilution in Vehicle: Further dilute the concentrated stock solution into sterile saline to the final desired concentration for injection. Ensure the final concentration of the initial solvent (e.g., DMSO) is low and well-tolerated by the animal model.
-
Verification: Visually inspect the final solution to ensure the peptide is fully dissolved and there is no precipitation.
-
Administration: Administer the freshly prepared solution to the experimental animals.
Signaling Pathways and Experimental Workflows
NOP Receptor Signaling Pathway
This compound acts as an antagonist at the NOP receptor, blocking the downstream signaling cascades initiated by the endogenous ligand, nociceptin/orphanin FQ (N/OFQ). The following diagram illustrates the key signaling pathways associated with NOP receptor activation that are inhibited by UFP-101.
Caption: NOP receptor signaling pathways inhibited by this compound.
Experimental Workflow: Troubleshooting this compound Solubility
The following diagram outlines a logical workflow for troubleshooting solubility issues with this compound.
Caption: A stepwise workflow for dissolving this compound.
UFP-101 Technical Support Center: Optimizing In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing UFP-101, a selective antagonist for the Nociceptin/Orphanin FQ (NOP) receptor, in in vitro settings. Particular focus is given to the critical role of Trifluoroacetic acid (TFA) concentration and its potential impact on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is UFP-101 and what is its primary mechanism of action?
A1: UFP-101, or [Nphe1, Arg14, Lys15]N/OFQ-NH2, is a potent and selective competitive antagonist for the NOP receptor, a G-protein coupled receptor.[1][2][3][4] It binds to the NOP receptor with high affinity, blocking the actions of the endogenous ligand, Nociceptin/Orphanin FQ (N/OFQ).[1][2][3] This blockade prevents the downstream signaling cascade typically initiated by N/OFQ, which includes inhibition of adenylyl cyclase, closure of voltage-gated calcium channels, and opening of potassium channels.[5]
Q2: Why is the TFA salt of UFP-101 a concern for my in vitro experiments?
A2: UFP-101 is often supplied as a trifluoroacetate (B77799) (TFA) salt, a remnant from the peptide synthesis and purification process.[6][7] Residual TFA in your peptide preparation can significantly impact in vitro assays by:
-
Inducing Cellular Toxicity: Even at low concentrations (in the nanomolar to micromolar range), TFA can be toxic to cultured cells, affecting proliferation and viability.[6][8]
-
Altering Biological Activity: TFA can change the secondary structure of peptides and may interfere with the biological activity of UFP-101, leading to inaccurate or misleading results.[6][9]
-
Interfering with Assays: TFA can lower the pH of your experimental solutions and interfere with certain analytical techniques.[6]
Q3: What are the signs that TFA might be affecting my experiment?
A3: Common indicators of TFA interference include:
-
Poor cell viability or unexpected cell death in treated groups.
-
Inconsistent or highly variable results between experimental replicates.
-
Lower than expected potency or efficacy of UFP-101.
-
A shift in the pH of your culture medium upon addition of the peptide stock solution.
Q4: When should I consider removing TFA from my UFP-101 preparation?
A4: It is highly recommended to remove or at least significantly reduce the TFA content when:
-
Working with cell-based assays that are sensitive to pH changes or cytotoxic agents.[6][8]
-
Your experimental results are inconsistent or show poor reproducibility.
-
You are conducting high-sensitivity assays where minor perturbations can influence the outcome.
-
The final concentration of TFA in your assay could reach levels known to cause cellular effects (as low as 10 nM).[6]
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with UFP-101 TFA in your in vitro experiments.
| Problem | Possible Cause | Recommended Solution |
| High cell death in UFP-101 treated wells, even at low concentrations. | TFA-induced cytotoxicity. | Remove TFA from the peptide preparation using one of the protocols outlined below (e.g., HCl or Acetate exchange).[10][11] Prepare a fresh stock of UFP-101 with the TFA removed and repeat the experiment. |
| Inconsistent dose-response curve for UFP-101. | Variability in TFA concentration between aliquots or interference of TFA with the peptide's activity. | Perform a TFA-HCl exchange on your entire batch of UFP-101 to ensure a uniform and TFA-free stock.[11] Re-quantify the peptide concentration after the exchange. |
| UFP-101 appears to have lower potency than reported in the literature. | TFA may be altering the peptide's conformation or interfering with its binding to the NOP receptor. | Exchange the TFA counter-ion to hydrochloride or acetate, which are generally more biocompatible.[9][12] This can often restore the expected biological activity. |
| A noticeable drop in the pH of the culture medium after adding the UFP-101 stock solution. | The acidic nature of TFA is affecting the buffering capacity of your medium. | This is a strong indication of high TFA concentration. Immediately proceed with a TFA removal protocol.[10][11][13][14] |
| Precipitation of the peptide when preparing the stock solution or adding it to the culture medium. | Poor solubility of the peptide, which can be exacerbated by the presence of certain counter-ions. | First, try dissolving the peptide in a small amount of a suitable organic solvent like DMSO before diluting it into your aqueous buffer. If precipitation persists, a TFA exchange may improve solubility. |
Data on TFA Effects in In Vitro Systems
The following table summarizes the reported effects of TFA on various cell types, providing a reference for potential cytotoxic concentrations.
| Cell Type | TFA Concentration | Observed Effect | Reference |
| Fetal Rat Osteoblasts | 10 nM - 100 nM | Reduced cell number and proliferation. | [6][8] |
| Articular Chondrocytes | 10 nM - 100 nM | Reduced cell number. | [8] |
| Murine Glioma Cells | 0.5 mM - 7.0 mM | Enhanced cell growth and protein synthesis. | [6][7] |
Experimental Protocols
Protocol 1: TFA Removal by HCl Exchange and Lyophilization
This protocol is a common and effective method for replacing TFA counter-ions with chloride ions.[10][11][13][14][15]
Materials:
-
This compound peptide
-
100 mM Hydrochloric Acid (HCl) solution
-
Distilled, deionized water
-
Lyophilizer
-
Low-protein-binding microtubes
Procedure:
-
Dissolve the this compound peptide in distilled water at a concentration of approximately 1 mg/mL.[11]
-
Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[11]
-
Allow the solution to stand at room temperature for at least one minute.[11]
-
Freeze the solution in a suitable container, preferably by snap-freezing in liquid nitrogen.[11]
-
Lyophilize the frozen sample overnight until all the liquid has been removed.[11]
-
To ensure complete removal of TFA, repeat steps 1-5 at least two more times.[11]
-
After the final lyophilization, the resulting UFP-101 HCl salt is ready to be reconstituted in your desired experimental buffer.
Protocol 2: In Vitro Cell-Based Assay with TFA-Free UFP-101
This protocol provides a general workflow for testing the effect of TFA-free UFP-101 on a cell line expressing the NOP receptor.
Materials:
-
TFA-free UFP-101 (from Protocol 1)
-
Appropriate cell line (e.g., CHO-hNOP cells)
-
Complete cell culture medium
-
Assay-specific reagents (e.g., for measuring cAMP levels or cell viability)
-
Sterile, low-protein-binding plates and labware
Procedure:
-
Cell Seeding: Plate your cells in a suitable multi-well plate at a predetermined density and allow them to adhere and grow overnight.
-
UFP-101 Preparation: Prepare a concentrated stock solution of TFA-free UFP-101 in a suitable sterile solvent (e.g., sterile water or PBS). Make serial dilutions to obtain the desired final concentrations for your experiment.
-
Treatment: Remove the culture medium from the cells and replace it with fresh medium containing the various concentrations of UFP-101. Include appropriate controls, such as a vehicle control (medium with the solvent used to dissolve UFP-101) and an untreated control.
-
Incubation: Incubate the cells for the desired period, depending on the specific endpoint of your assay (e.g., 30 minutes for acute signaling events, or 24-48 hours for proliferation assays).
-
Assay: Perform your chosen assay to measure the effect of UFP-101. This could be a functional assay (e.g., measuring inhibition of forskolin-stimulated cAMP accumulation) or a cell viability assay (e.g., MTT or CellTiter-Glo).[1]
-
Data Analysis: Analyze your data to determine the effect of UFP-101 at different concentrations.
Visualizations
Caption: UFP-101 antagonizes the NOP receptor signaling pathway.
Caption: Experimental workflow for TFA removal from UFP-101.
Caption: Troubleshooting decision tree for UFP-101 experiments.
References
- 1. research.unipd.it [research.unipd.it]
- 2. UFP-101, a peptide antagonist selective for the nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. UFP‐101, a Peptide Antagonist Selective for the Nociceptin/Orphanin FQ Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Nociceptin/Orphanin FQ Receptor Antagonist UFP-101 Reduces Microvascular Inflammation to Lipopolysaccharide In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
- 7. genscript.com.cn [genscript.com.cn]
- 8. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. lifetein.com [lifetein.com]
- 12. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Removing Trifluoroacetic Acid (TFA) From Peptides | PDF [scribd.com]
- 14. peptide.com [peptide.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: UFP-101 TFA In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using UFP-101 TFA, a selective antagonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, in in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may lead to a lack of observable effect of this compound in vivo.
Q1: I am not observing any effect of this compound in my in vivo model. What are the potential reasons?
Several factors can contribute to a lack of this compound efficacy in vivo. These can be broadly categorized into issues with the compound itself, the experimental protocol, or the biological system. A systematic troubleshooting approach is recommended.
Here is a logical workflow to diagnose the issue:
Caption: Troubleshooting workflow for lack of this compound in vivo effect.
Issues with the Compound
Q2: How can I be sure my this compound is active?
The quality and integrity of the peptide are crucial for its in vivo activity.[1][2][3][4]
-
Purity and Identity: Always obtain a Certificate of Analysis (CoA) from your supplier. For critical experiments, consider independent verification of purity and identity via High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[1][5] Impurities can interfere with the experiment and lead to misleading results.[2]
-
Storage and Handling: this compound, like most peptides, is sensitive to degradation.
-
Solubility and Formulation:
-
Ensure the peptide is fully dissolved in a suitable, sterile vehicle. For in vivo use, sterile saline or phosphate-buffered saline (PBS) are common.
-
The trifluoroacetate (B77799) (TFA) salt of UFP-101 should aid in its solubility in aqueous solutions. However, if you observe precipitation, a small amount of a solubilizing agent like DMSO, followed by dilution in the aqueous vehicle, may be necessary. Always check the tolerance of your animal model to any co-solvents.
-
The pH of the final solution should be optimized for stability and physiological compatibility.[7]
-
Issues with the Experimental Protocol
Q3: What is the recommended dose and administration route for this compound?
The optimal dose and route of administration are highly dependent on the animal model, the targeted physiological effect, and the site of action (central vs. peripheral).
| Administration Route | Species | Effective Dose Range (nmol) | Reference / Notes |
| Intracerebroventricular (i.c.v.) | Mouse, Rat | 3 - 10 nmol | Effective in antagonizing N/OFQ-induced effects on locomotor activity and in models of depression.[8][9] |
| Intrathecal (i.t.) | Mouse | 10 nmol | Shown to prevent the antinociceptive effects of N/OFQ.[5][10] |
| Intravenous (i.v.) | Rat | 150 nmol/kg | Reduced microvascular inflammation in response to lipopolysaccharide.[11] |
Note: The above doses are starting points. It is highly recommended to perform a dose-response study to determine the optimal concentration for your specific experimental conditions.
Q4: When should I administer this compound in relation to an agonist or stimulus?
The timing of this compound administration is critical. As a competitive antagonist, it needs to be present at the NOP receptor before or at the same time as the agonist (e.g., N/OFQ) to effectively block its action.[1] Consider the pharmacokinetic profile of both this compound and the agonist in your model. Pre-treatment with this compound is a common strategy.
Issues with the Biological System
Q5: Could the NOP receptors in my model be unresponsive?
This is a possibility and can be due to several factors:
-
Receptor Expression: Confirm that NOP receptors are expressed in the target tissue of your animal model at levels sufficient to elicit a measurable response. This can be assessed using techniques like immunohistochemistry (IHC), Western blotting, or qPCR.
-
Receptor Desensitization: Prolonged or high-concentration exposure to NOP receptor agonists can lead to receptor desensitization, where the receptor becomes less responsive to stimulation.[8][12][13] This is a form of homologous desensitization.[8][12] Heterologous desensitization can also occur, for example, through activation of mu-opioid receptors.[12] Review the recent pharmacological history of your experimental animals to rule out exposure to substances that might induce NOP receptor desensitization.
Experimental Protocols
Protocol 1: In Vivo Administration of this compound via Intracerebroventricular (i.c.v.) Injection in Mice
This protocol is a general guideline and should be adapted to specific experimental needs and institutional animal care and use committee (IACUC) guidelines.
-
Preparation of this compound Solution:
-
Reconstitute lyophilized this compound in sterile, pyrogen-free saline to a stock concentration of 1 mM.
-
Further dilute the stock solution with sterile saline to the desired final concentration for injection. For a 10 nmol dose in a 1 µL injection volume, the final concentration would be 10 mM.
-
Ensure the solution is clear and free of particulates.
-
-
Surgical Procedure:
-
Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
-
Secure the animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma and lambda landmarks.
-
Drill a small hole over the lateral ventricle. Stereotaxic coordinates for the lateral ventricle in mice are typically (relative to bregma): AP -0.2 to -0.5 mm, ML ±1.0 mm, DV -2.0 to -2.5 mm. These should be optimized for the specific mouse strain and age.
-
Lower a Hamilton syringe needle to the target depth.
-
-
Injection:
-
Slowly infuse the this compound solution (e.g., 1 µL) over 1-2 minutes.
-
Leave the needle in place for an additional 1-2 minutes to allow for diffusion and prevent backflow.
-
Slowly retract the needle.
-
Suture the scalp incision.
-
-
Post-operative Care:
-
Provide appropriate post-operative analgesia as per IACUC guidelines.
-
Monitor the animal for recovery.
-
Signaling Pathways
This compound acts by blocking the NOP receptor, a G-protein coupled receptor (GPCR). The binding of the endogenous ligand N/OFQ to the NOP receptor initiates a signaling cascade that this compound prevents.
References
- 1. polypeptide.com [polypeptide.com]
- 2. researchgate.net [researchgate.net]
- 3. Reference Standards to Support Quality of Synthetic Peptide Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A biomimetic approach for enhancing the in vivo half-life of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. UFP-101 antagonizes the spinal antinociceptive effects of nociceptin/orphanin FQ: behavioral and electrophysiological studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Nociceptin/Orphanin FQ Receptor Antagonist UFP-101 Reduces Microvascular Inflammation to Lipopolysaccharide In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Preventing degradation of UFP-101 TFA in solution.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of UFP-101 TFA in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it supplied as a TFA salt?
A1: UFP-101 is a potent and selective peptide antagonist of the nociceptin/orphanin FQ (NOP) receptor.[1] It is provided as a trifluoroacetate (B77799) (TFA) salt, which is common for synthetic peptides. TFA is used as an ion-pairing agent during the purification process (reversed-phase high-performance liquid chromatography, RP-HPLC) and its presence helps to form a stable salt of the peptide.[2][3]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the stability of this compound. For long-term stability, the lyophilized powder should be stored sealed and protected from moisture and light.[4] Once dissolved, the solution should also be stored under specific conditions to minimize degradation.
Q3: What are the primary factors that can cause degradation of this compound in solution?
A3: Several factors can contribute to the degradation of this compound in solution. These include:
-
pH: The stability of peptides is often pH-dependent. Extreme pH values can lead to hydrolysis of peptide bonds or modifications of amino acid side chains.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.
-
Oxidation: Although UFP-101 does not contain methionine, other residues can be susceptible to oxidation. The presence of dissolved oxygen or oxidizing agents in the solvent can promote this.
-
Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing a solution can lead to peptide aggregation and degradation.
-
Enzymatic Degradation: If the solution is contaminated with proteases, the peptide can be enzymatically cleaved.
-
Moisture: Trifluoroacetic acid is hygroscopic, and moisture can affect the stability of the peptide salt.[5][6][7]
Q4: Can the TFA counter-ion interfere with my experiments?
A4: Yes, there is increasing evidence that TFA counter-ions can interfere with physicochemical, in vitro, and in vivo experiments.[3] TFA can alter the peptide's conformation and lipophilicity, and in some cases, it has been shown to influence cell proliferation and toxicity.[3] For sensitive biological assays, it may be advisable to exchange the TFA counter-ion for a more biocompatible one, such as acetate (B1210297) or chloride.[2][3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of peptide activity or inconsistent results | Peptide degradation in solution. | - Prepare fresh solutions for each experiment.- Aliquot the stock solution to avoid multiple freeze-thaw cycles.- Store the solution at the recommended temperature.- Use high-purity solvents and degas them to remove oxygen. |
| Precipitation or cloudiness in the solution | - Poor solubility.- Peptide aggregation. | - Ensure the peptide is fully dissolved. Gentle vortexing or sonication may help.- If solubility is an issue, consider using a different solvent or adjusting the pH of the buffer.- Store the solution at the recommended temperature, as temperature fluctuations can promote aggregation. |
| Changes in chromatographic profile (e.g., new peaks) | Peptide degradation leading to new products. | - Analyze the solution by HPLC to identify potential degradation products.- Review the solution preparation and storage procedures to identify potential causes of degradation.- Consider performing a stability study under your experimental conditions. |
Quantitative Data Summary
The stability of this compound is highly dependent on the storage conditions. The following table summarizes the manufacturer's recommendations for storage to maintain optimal stability.
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -80°C | 2 years | Sealed, away from moisture and light.[4] |
| Lyophilized Powder | -20°C | 1 year | Sealed, away from moisture and light.[4] |
| In Solvent | -80°C | 6 months | Sealed, away from moisture and light.[4] |
| In Solvent | -20°C | 1 month | Sealed, away from moisture and light.[4] |
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound
-
Pre-equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents condensation of moisture, which can affect peptide stability.
-
Solvent Selection: Based on the experimental requirements, choose an appropriate solvent. For initial reconstitution, high-purity, sterile water or a suitable buffer (e.g., PBS) is often used. The choice of solvent can impact solubility and stability.
-
Reconstitution: Carefully open the vial and add the calculated volume of solvent to achieve the desired stock solution concentration.
-
Dissolution: Gently vortex or swirl the vial to ensure the peptide is completely dissolved. Avoid vigorous shaking, which can cause aggregation. If necessary, brief sonication in a water bath can be used.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in low-protein-binding microcentrifuge tubes.
-
Storage: Immediately store the aliquots at the recommended temperature (-20°C or -80°C).
General Protocol for Assessing Peptide Stability in Solution
-
Solution Preparation: Prepare a solution of this compound at a known concentration in the desired buffer or solvent.
-
Initial Analysis (Time Zero): Immediately after preparation, analyze an aliquot of the solution using a suitable analytical method, such as RP-HPLC, to determine the initial purity and concentration.
-
Incubation: Store the remaining solution under the desired experimental conditions (e.g., specific temperature, light exposure).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 4, 8, 24 hours, and weekly), withdraw an aliquot of the solution and analyze it using the same analytical method as in step 2.
-
Data Analysis: Compare the purity and concentration of the peptide at each time point to the initial (time zero) values. A decrease in the main peptide peak area and the appearance of new peaks are indicative of degradation.
-
Reporting: Plot the percentage of intact peptide remaining versus time to determine the stability of this compound under the tested conditions.
Visualizations
Caption: this compound signaling pathway as a NOP receptor antagonist.
Caption: Workflow for assessing the stability of this compound in solution.
Caption: Troubleshooting logic for inconsistent this compound results.
References
- 1. UFP-101, a peptide antagonist selective for the nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 3. mdpi.com [mdpi.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. carlroth.com [carlroth.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. carlroth.com [carlroth.com]
UFP-101 TFA off-target effects and how to control for them.
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of the NOP receptor antagonist, UFP-101 TFA, and guidance on how to control for them in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and highly selective competitive antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor, also known as the NOP receptor or ORL1.[1][2][3] It was designed by modifying the endogenous ligand N/OFQ to eliminate efficacy while increasing potency and duration of action.[4][5][6] Its high affinity for the NOP receptor makes it a valuable tool for studying the physiological and pathological roles of the N/OFQ-NOP system.[4][5]
Q2: What are the known off-target effects of this compound?
A2: this compound is renowned for its high selectivity for the NOP receptor. It displays over 3000-fold selectivity for the NOP receptor compared to the classical opioid receptors (μ, δ, and κ).[1][2][3] While comprehensive screening against a broad range of non-opioid receptors is not extensively published in a single report, its high selectivity suggests that off-target effects at other receptors are minimal at concentrations where it potently antagonizes the NOP receptor. However, as with any pharmacological tool, it is crucial to experimentally verify its selectivity in your specific model system.
Q3: How can I experimentally control for potential off-target effects of this compound?
A3: To ensure that the observed effects of this compound are mediated by the NOP receptor, several control experiments are recommended:
-
Use of a structurally unrelated NOP antagonist: Comparing the effects of this compound with another selective NOP antagonist (e.g., a non-peptide antagonist like SB-612111) can help confirm that the observed phenotype is due to NOP receptor blockade.
-
Rescue experiments with a NOP agonist: The effects of this compound should be reversible by co-administration of a NOP receptor agonist, such as N/OFQ.
-
Experiments in NOP receptor knockout models: The most definitive control is to use cell lines or animal models that lack the NOP receptor. In these models, this compound should not produce the effects observed in wild-type counterparts.
-
Dose-response curves: Establishing a clear dose-response relationship for this compound can help to distinguish specific from non-specific effects, which typically occur at higher concentrations.
Troubleshooting Guide
This guide addresses potential issues that researchers may encounter when using this compound in their experiments.
Problem 1: Inconsistent or no effect of this compound in my assay.
-
Possible Cause: Peptide Instability and Degradation. Peptides like UFP-101 can be susceptible to degradation by proteases present in cell culture media or tissue preparations, leading to a short half-life.
-
Solution:
-
Prepare fresh solutions of this compound for each experiment.
-
Include a cocktail of protease inhibitors in your assay buffer.
-
Consider using serum-free media for in vitro cell-based assays if compatible with your experimental design.
-
Modifications such as cyclization or the use of D-amino acid substitutions can enhance stability.[4]
-
-
-
Possible Cause: Poor Solubility. this compound, being a peptide, may have specific solubility requirements.
-
Solution:
-
Consult the manufacturer's instructions for recommended solvents. Typically, peptides are dissolved in sterile water or aqueous buffers.
-
For hydrophobic peptides, a small amount of an organic solvent like DMSO may be used to create a stock solution, which is then further diluted in the aqueous assay buffer.[7]
-
Ensure the final concentration of the organic solvent is minimal and does not affect your experimental system. Always include a vehicle control with the same solvent concentration.
-
Sonication can aid in the dissolution of the peptide.[7]
-
-
Problem 2: High non-specific binding in my radioligand binding assay.
-
Possible Cause: Peptide Adsorption. Peptides can non-specifically adhere to plasticware and other surfaces.
-
Possible Cause: Inappropriate Assay Conditions. The composition of the assay buffer can significantly influence non-specific binding.
-
Solution:
-
Optimize the pH and ionic strength of your assay buffer. Increasing the salt concentration can reduce charge-based non-specific interactions.[2]
-
Add a low concentration of a non-ionic surfactant (e.g., Tween-20) to the buffer to minimize hydrophobic interactions.[2]
-
Ensure your washing steps are sufficient to remove unbound ligand but not so harsh as to disrupt specific binding. Use ice-cold wash buffer.[8]
-
-
Quantitative Data Summary
The following table summarizes the binding affinity of this compound for the NOP receptor and its selectivity over classical opioid receptors.
| Receptor | Species | Assay Type | Parameter | Value | Reference |
| NOP | Human | Radioligand Binding | pKi | 10.24 | [1][2] |
| NOP | Human | Radioligand Binding | pKi | 10.14 ± 0.09 | [3][9] |
| NOP | Human | GTPγS Binding | pA2 | 8.4 - 9.0 | [3][9] |
| μ-opioid | - | - | Selectivity | >3000-fold | [1][2][3] |
| δ-opioid | - | - | Selectivity | >3000-fold | [1][2][3] |
| κ-opioid | - | - | Selectivity | >3000-fold | [1][2][3] |
Experimental Protocols
Radioligand Competition Binding Assay to Determine this compound Affinity
Objective: To determine the binding affinity (Ki) of this compound for the NOP receptor.
Materials:
-
Cell membranes expressing the NOP receptor (e.g., from CHO-hNOP cells).
-
Radioligand: [³H]Nociceptin or a suitable labeled NOP antagonist.
-
This compound.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Unlabeled N/OFQ (for defining non-specific binding).
-
Glass fiber filters (pre-soaked in 0.5% PEI).
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add the following to each well:
-
Total Binding: 50 µL of binding buffer, 50 µL of radioligand, and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of a high concentration of unlabeled N/OFQ (e.g., 1 µM), 50 µL of radioligand, and 100 µL of membrane suspension.
-
Competition Binding: 50 µL of each this compound dilution, 50 µL of radioligand, and 100 µL of membrane suspension.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
GTPγ[³⁵S] Functional Assay to Confirm Antagonism
Objective: To functionally characterize this compound as a competitive antagonist at the NOP receptor.
Materials:
-
Cell membranes expressing the NOP receptor and the appropriate G-proteins.
-
GTPγ[³⁵S] radioligand.
-
This compound.
-
A NOP receptor agonist (e.g., N/OFQ).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP (Guanosine diphosphate).
-
Unlabeled GTPγS (for defining non-specific binding).
Procedure:
-
Prepare a dose-response curve of the NOP agonist.
-
Prepare several fixed concentrations of this compound.
-
In a 96-well plate, add the following to each well:
-
Membrane suspension.
-
GDP (to a final concentration of ~10-30 µM).
-
Varying concentrations of the NOP agonist in the absence or presence of a fixed concentration of this compound.
-
-
Pre-incubate the plate at 30°C for 15-30 minutes.
-
Initiate the reaction by adding GTPγ[³⁵S] to each well.
-
Incubate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by filtration as described in the radioligand binding assay protocol.
-
Measure the incorporated radioactivity.
-
Analyze the data by performing a Schild analysis to determine the pA2 value, which quantifies the potency of this compound as a competitive antagonist. A rightward shift in the agonist dose-response curve in the presence of this compound without a change in the maximum response is indicative of competitive antagonism.[3][9]
Visualizations
Caption: NOP Receptor Signaling and this compound Inhibition.
Caption: Experimental Workflow for this compound Selectivity Profiling.
References
- 1. Development of peptide receptor binding assays: methods to avoid false negatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 3. UFP-101, a high affinity antagonist for the nociceptin/orphanin FQ receptor: radioligand and GTPgamma(35)S binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 5. UFP-101, a peptide antagonist selective for the nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. UFP‐101, a Peptide Antagonist Selective for the Nociceptin/Orphanin FQ Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Interpreting unexpected results in UFP-101 TFA experiments.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with UFP-101 TFA, a selective antagonist for the Nociceptin/Orphanin FQ (N/OFQ) or NOP receptor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: UFP-101 is a potent and selective competitive antagonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor, also known as the NOP receptor or ORL1.[1][2] The trifluoroacetate (B77799) (TFA) salt is a common formulation for this peptide. As a competitive antagonist, UFP-101 binds to the same site on the NOP receptor as the endogenous ligand N/OFQ, but it does not activate the receptor.[1] Instead, it blocks the receptor, preventing N/OFQ or other NOP receptor agonists from binding and initiating a cellular response.[1]
Q2: What are the recommended storage and handling conditions for this compound?
A2: this compound is a peptide and should be handled with care to maintain its integrity. For long-term storage, it is recommended to store the lyophilized powder at -20°C or -80°C. Once reconstituted, stock solutions should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. For short-term use, refrigerated temperatures (2-8°C) may be acceptable, but it is best to consult the manufacturer's specific recommendations. As a peptide, it is susceptible to degradation by proteases, so sterile handling techniques are advised.
Q3: What are the expected effects of this compound in in vitro and in vivo models?
A3: In vitro, this compound is expected to competitively antagonize the effects of NOP receptor agonists. For example, in a GTPγS binding assay, UFP-101 will produce a rightward shift in the concentration-response curve of an agonist without reducing the maximal response.[3] In vivo, the effects can be more complex and depend on the model system, the route of administration, and the physiological context.[4] It has been shown to reduce microvascular inflammation in models of sepsis and exhibit antidepressant-like effects in behavioral models.[5][6] However, due to the complex role of the NOP receptor system, unexpected outcomes can occur.[4][7]
Q4: Is this compound selective for the NOP receptor?
A4: UFP-101 is reported to be a highly selective antagonist for the NOP receptor with significantly lower affinity for classical opioid receptors (mu, delta, and kappa).[8] However, as with any pharmacological tool, the possibility of off-target effects should be considered, especially at high concentrations. It is always good practice to include appropriate controls to validate the specificity of the observed effects.
Troubleshooting Guide
Problem 1: I am not observing any antagonist effect of this compound in my in vitro assay.
This is a common issue that can arise from several factors related to the experimental setup and reagents.
| Possible Cause | Troubleshooting Step |
| This compound Degradation | Ensure proper storage and handling of the peptide. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. |
| Incorrect Agonist Concentration | Use an agonist concentration around the EC80. If the agonist concentration is too high (saturating), it can be difficult to see a competitive antagonist effect. |
| Inadequate Pre-incubation Time | As a competitive antagonist, this compound needs to reach equilibrium with the receptor. Pre-incubate your cells or membranes with this compound for a sufficient time (e.g., 15-30 minutes) before adding the agonist. |
| Low Receptor Expression | If the expression level of the NOP receptor in your cell line is too low, the assay window may be too small to detect antagonism. Confirm receptor expression via techniques like Western blot or qPCR. |
| Assay Sensitivity | Ensure your assay is sensitive enough to detect subtle shifts in the agonist's potency. Optimize assay conditions such as incubation time, temperature, and buffer composition. |
| Solubility Issues | Confirm that this compound is fully dissolved in your vehicle. Sonication may aid in solubilization. |
Problem 2: The antagonist effect of this compound is weaker than expected, or the dose-response curve looks unusual (e.g., biphasic).
Unexpected dose-response relationships can provide valuable insights into the underlying pharmacology.
| Possible Cause | Troubleshooting Step |
| Complex NOP Receptor Pharmacology | The NOP receptor system can exhibit complex behaviors. In some systems, both agonists and antagonists can have functional effects, sometimes with a "U-shaped" or biphasic dose-response.[8] This may reflect the engagement of different signaling pathways at different concentrations. |
| Off-Target Effects | At higher concentrations, the risk of off-target effects increases. Consider testing this compound in a cell line that does not express the NOP receptor as a negative control. |
| Partial Agonism | In systems with high constitutive activity, an antagonist may reveal inverse agonist properties or behave as a partial agonist.[9] |
| Experimental Artifact | Review your experimental protocol for potential sources of error, such as pipetting inaccuracies or issues with serial dilutions. |
Problem 3: I am observing unexpected or paradoxical effects of this compound in my in vivo experiments.
The in vivo effects of modulating the NOP receptor system can be complex and context-dependent.
| Possible Cause | Troubleshooting Step |
| Route of Administration | The effects of NOP receptor ligands can differ significantly between systemic and central (e.g., intracerebroventricular) administration.[4] |
| Species Differences | The physiological role of the NOP receptor system can vary between species. For example, N/OFQ can be hyperalgesic in rodents but analgesic in primates under certain conditions.[10] |
| Biphasic Dose-Response | Similar to in vitro experiments, in vivo effects can be dose-dependent and may not be linear. A thorough dose-response study is crucial. |
| Interaction with Endogenous Tone | The observed effect of an antagonist depends on the level of endogenous N/OFQ activity in the specific brain region or tissue under investigation. |
Data Presentation
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | Value | Assay System | Reference |
| Binding Affinity (pKi) | 10.14 ± 0.09 | [3H]N/OFQ competition binding in CHO cells expressing human NOP receptor | [3] |
| Functional Antagonism (pA2) | 8.4 - 9.0 | GTPγS binding assay against various NOP agonists in CHO cells expressing human NOP receptor | [3] |
Experimental Protocols
1. GTPγS Binding Assay Protocol
This protocol is a general guideline for measuring G protein activation upon NOP receptor stimulation and its antagonism by this compound.
-
Membrane Preparation:
-
Culture cells stably expressing the human NOP receptor (e.g., CHO-hNOP).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Assay Procedure:
-
In a 96-well plate, add assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4), GDP (final concentration 10-30 µM), and varying concentrations of this compound or vehicle.
-
Add the cell membranes (typically 5-20 µg of protein per well).
-
Pre-incubate for 15-30 minutes at 30°C.
-
Add varying concentrations of a NOP receptor agonist (e.g., N/OFQ).
-
Initiate the reaction by adding [35S]GTPγS (final concentration 0.1-0.5 nM).
-
Incubate for 60 minutes at 30°C with gentle agitation.
-
Terminate the reaction by rapid filtration through GF/B filter plates using a cell harvester.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Construct concentration-response curves for the agonist in the absence and presence of different concentrations of this compound.
-
Perform a Schild analysis to determine the pA2 value of this compound.
-
2. Schild Analysis for Competitive Antagonism
Schild analysis is used to quantify the potency of a competitive antagonist.
-
Generate agonist concentration-response curves in the absence and in the presence of several fixed concentrations of the antagonist (this compound).
-
Determine the EC50 of the agonist for each antagonist concentration.
-
Calculate the dose ratio (DR) for each antagonist concentration: DR = (EC50 of agonist in the presence of antagonist) / (EC50 of agonist in the absence of antagonist).
-
Plot log(DR-1) on the y-axis against the logarithm of the molar concentration of the antagonist on the x-axis.
-
If the antagonism is competitive, the plot should be a straight line with a slope of 1.
-
The pA2 value, which represents the negative logarithm of the antagonist concentration that produces a dose ratio of 2, can be determined from the x-intercept of the regression line.
Visualizations
References
- 1. Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reinterpreting anomalous competitive binding experiments within G protein-coupled receptor homodimers using a dimer receptor model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Bifunctional Peptide-Based Opioid Agonist–Nociceptin Antagonist Ligands for Dual Treatment of Acute and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 6. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 7. m.youtube.com [m.youtube.com]
- 8. The Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacology of Antagonism of GPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
How to ensure consistent delivery of UFP-101 TFA in animal studies.
Welcome to the technical support center for UFP-101 TFA. This resource is designed to assist researchers, scientists, and drug development professionals in ensuring the consistent and reliable delivery of this compound in animal studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the TFA component important?
A1: UFP-101 is a potent and selective peptide antagonist of the Nociceptin/Orphanin FQ (NOP) receptor.[1] The trifluoroacetic acid (TFA) salt form is a common result of the solid-phase peptide synthesis and purification process. TFA is used as a counter-ion to protonate the basic residues of the peptide, enhancing its stability and solubility in powder form. However, residual TFA can be toxic and may influence experimental results, making it crucial to use highly purified peptide and to consider potential effects of the TFA counter-ion.
Q2: How should I store this compound?
A2: Proper storage is critical to maintain the integrity of the peptide. Based on manufacturer recommendations, the following storage conditions are advised:
| Form | Storage Temperature | Duration |
| Powder | -80°C | 2 years |
| Powder | -20°C | 1 year |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
Data sourced from a representative Certificate of Analysis for this compound.[2]
Always store the peptide protected from moisture and light. [2]
Q3: What is the best solvent for reconstituting this compound?
A3: For initial stock solutions, sterile, nuclease-free water is a common choice. Some protocols for other peptides suggest that for peptides with basic residues, the addition of a small amount of acid (e.g., 0.1% acetic acid) can improve solubility. However, given that UFP-101 is supplied as a TFA salt, it should be readily soluble in water. For final dilutions for in vivo administration, physiological buffers such as sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS) are typically used. The choice of vehicle should be consistent with the experimental design and animal model.
Q4: My this compound solution appears cloudy or shows particulates. What should I do?
A4: Cloudiness or the presence of particulates can indicate several issues, including incomplete dissolution, aggregation, or microbial contamination. Refer to the troubleshooting section below for guidance on addressing solubility and aggregation problems. If contamination is suspected, the solution should be discarded and a fresh one prepared using aseptic techniques.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the handling and administration of this compound.
Issue 1: Poor Solubility or Incomplete Dissolution
-
Problem: The peptide does not fully dissolve in the chosen solvent.
-
Possible Causes:
-
Incorrect solvent.
-
Insufficient mixing.
-
Low temperature of the solvent.
-
-
Solutions:
-
Sonication: Briefly sonicate the solution in a water bath to aid dissolution. Avoid excessive sonication, as it can generate heat and potentially degrade the peptide.
-
Gentle Warming: Warm the solution to room temperature or slightly above (e.g., 37°C) to increase solubility. Avoid high temperatures.
-
pH Adjustment: While this compound should be acidic upon reconstitution in water, if solubility issues persist in a buffered solution, a slight adjustment of the pH towards the acidic range might be beneficial. However, ensure the final pH is compatible with the intended route of administration.
-
Issue 2: Peptide Aggregation
-
Problem: Loss of peptide from solution over time, leading to inconsistent dosing.
-
Possible Causes:
-
Hydrophobic interactions between peptide molecules.
-
Formation of secondary structures (e.g., beta-sheets).
-
Multiple freeze-thaw cycles.
-
-
Solutions:
-
Fresh Preparation: Prepare solutions fresh on the day of the experiment whenever possible.
-
Aliquoting: If a stock solution needs to be stored, aliquot it into single-use volumes to minimize freeze-thaw cycles.
-
Avoid Vigorous Mixing: Do not vortex peptide solutions vigorously as this can induce aggregation. Gentle inversion or swirling is preferred.
-
Issue 3: Adsorption to Labware
-
Problem: Significant loss of peptide due to binding to the surfaces of vials, pipette tips, and syringes.
-
Possible Causes:
-
Hydrophobic and electrostatic interactions between the peptide and plastic or glass surfaces.
-
-
Solutions:
-
Use Low-Binding Labware: Utilize low-protein-binding microcentrifuge tubes and pipette tips.
-
Pre-coating: For critical applications, pre-coating the labware with a solution of a non-interfering protein like bovine serum albumin (BSA) can block non-specific binding sites. However, this is often not practical for in vivo studies.
-
Minimize Surface Area Contact: Prepare solutions in volumes that minimize the surface area-to-volume ratio.
-
Experimental Protocols
Protocol 1: Reconstitution of this compound Stock Solution
This protocol describes the preparation of a 1 mM stock solution of this compound.
-
Calculate the required mass: Based on the molecular weight of this compound (approximately 2022.19 g/mol )[2], calculate the mass of peptide needed for your desired stock solution volume and concentration.
-
Equilibrate the peptide: Allow the vial of lyophilized this compound to come to room temperature before opening to prevent condensation.
-
Add solvent: Using a calibrated pipette, add the required volume of sterile, nuclease-free water to the vial.
-
Dissolve the peptide: Gently swirl or invert the vial to dissolve the peptide. If necessary, use brief sonication in a room temperature water bath.
-
Storage: If not for immediate use, aliquot the stock solution into low-protein-binding tubes and store at -20°C or -80°C.
Protocol 2: Preparation of Injection Solution and Administration
This protocol outlines the preparation of a final injection solution for animal studies.
-
Thaw stock solution: If using a frozen aliquot, thaw it rapidly at room temperature.
-
Dilute to final concentration: Dilute the stock solution to the desired final concentration using sterile saline (0.9% NaCl) or PBS. Ensure the final solution is isotonic for the intended route of administration.
-
Filter sterilization (optional): If the solution is not prepared under strict aseptic conditions, it can be filter-sterilized using a 0.22 µm syringe filter. Be aware that some peptide may be lost due to adsorption to the filter membrane.
-
Administration: Administer the solution to the animal via the desired route (e.g., intravenous, intraperitoneal, subcutaneous, intracerebroventricular, or intrathecal). Administration should be performed by trained personnel following approved animal welfare protocols.
Protocol 3: Quantification of this compound by HPLC
This protocol provides a general method for verifying the concentration of this compound solutions using reverse-phase high-performance liquid chromatography (RP-HPLC). This method may require optimization for your specific equipment and peptide batch.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time (e.g., 20-30 minutes) may be a good starting point.
-
Flow Rate: 1.0 mL/min
-
Detection: UV absorbance at 214 nm or 280 nm.
-
Standard Curve: Prepare a standard curve using a known concentration of this compound to accurately quantify the concentration of your experimental solutions.
Visualizations
Caption: Experimental workflow for the preparation and administration of this compound in animal studies.
Caption: A logical troubleshooting guide for identifying and resolving common issues with this compound delivery.
Caption: Simplified signaling pathway showing this compound as an antagonist of the NOP receptor.
References
Addressing variability in behavioral responses to UFP-101 TFA.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using UFP-101 TFA, a potent and selective antagonist of the Nociceptin/Orphanin FQ (NOP) receptor. Addressing variability in behavioral responses is critical for obtaining robust and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic peptide that acts as a potent, selective, and competitive antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor.[1] Its chemical name is [Nphe¹,Arg¹⁴,Lys¹⁵]N/OFQ-NH₂ trifluoroacetate (B77799) salt. By blocking the NOP receptor, this compound prevents the endogenous ligand N/OFQ from exerting its biological effects, which are diverse and include modulation of pain, mood, and stress responses.[2][3]
Q2: What are the common behavioral applications of this compound?
A2: this compound is frequently used in preclinical behavioral research to investigate the role of the N/OFQ-NOP system in various physiological and pathological processes. Common applications include studying its effects on:
-
Pain perception (antinociception): UFP-101 can counteract N/OFQ-induced spinal antinociception.[4]
-
Depression-like behaviors: It has been shown to have antidepressant-like effects in animal models like the Forced Swimming Test (FST) and Tail Suspension Test (TST).[5][6]
-
Anxiety-like behaviors: The anxiolytic or anxiogenic potential of modulating the NOP receptor is an active area of research.
-
Stress responses: UFP-101 has been used to investigate the role of the NOP system in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis.[7]
Q3: How should I store and handle this compound?
A3: Proper storage and handling are crucial for maintaining the integrity of this compound.
-
Storage: The lyophilized powder should be stored at -20°C for long-term storage.
-
Stability: Once reconstituted, the stability of the solution will depend on the solvent and storage conditions. It is recommended to prepare fresh solutions for each experiment or aliquot and store at -80°C for short-term use to minimize freeze-thaw cycles.
-
Handling: As a peptide, this compound may be susceptible to degradation by proteases. Use sterile techniques and high-purity solvents for reconstitution.
Troubleshooting Guide: Addressing Variability in Behavioral Responses
Variability in behavioral responses to this compound can arise from multiple factors. This guide provides a structured approach to troubleshooting inconsistent results.
| Problem Area | Potential Cause | Recommended Solution |
| Drug Preparation & Administration | Incorrect concentration or dosage. | Double-check all calculations for dilution and dosage. Ensure accurate measurement of the lyophilized powder and solvent. |
| Peptide aggregation. | Peptides can aggregate in solution, reducing bioavailability.[8][9][10][11] Visually inspect the solution for any precipitation. Consider using specific buffers or excipients known to reduce peptide aggregation, if compatible with your experimental design.[8] | |
| Adsorption to labware. | Peptides can adsorb to plastic and glass surfaces, leading to a lower effective concentration.[12][13][14] Use low-protein-binding tubes and pipette tips for preparation and administration.[12][13] | |
| Inconsistent administration technique (e.g., i.c.v., i.p.). | Ensure that the administration technique is standardized across all animals. For intracerebroventricular (i.c.v.) injections, verify cannula placement. | |
| Animal Factors | Strain, sex, and age differences. | Be aware that different rodent strains can exhibit varied behavioral responses.[1] Report the specific strain, sex, and age of the animals used. Consistency in these factors is key. |
| Underlying health status of animals. | Ensure all animals are healthy and free from any conditions that could affect their behavior. | |
| Circadian rhythm effects. | The time of day can significantly influence behavioral outcomes.[7] Conduct behavioral testing at the same time each day to minimize variability. | |
| Experimental Design & Environment | Lack of proper habituation. | Insufficient habituation to the testing room and equipment can lead to novelty-induced stress and altered behavioral responses.[1] Ensure a consistent and adequate habituation period for all animals. |
| Environmental stressors. | Loud noises, inconsistent lighting, and strong odors can all act as stressors and confound behavioral results.[1] Maintain a controlled and consistent testing environment. | |
| Experimenter bias. | Unconscious cues from the experimenter can influence animal behavior. Whenever possible, experiments should be conducted by an experimenter blinded to the treatment groups. | |
| Data Analysis | Inappropriate statistical analysis. | Use appropriate statistical methods to analyze the data. Consult with a statistician if needed. |
| Subjective scoring of behaviors. | For behaviors that are manually scored, ensure that the scoring criteria are well-defined and that inter-rater reliability is high. The use of automated video tracking software can help to reduce subjectivity. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published literature.
Table 1: In Vitro Binding Affinity and Selectivity
| Parameter | Value | Species/System | Reference |
| pKi (NOP receptor) | 10.24 | Human (recombinant) | [12][1] |
| Selectivity | >3000-fold over μ, δ, and κ opioid receptors | - | [12][1] |
Table 2: Effective Doses in Behavioral Studies
| Behavioral Test | Species | Route of Administration | Effective Dose | Observed Effect | Reference |
| Tail Suspension Test (TST) | Mouse | i.c.v. | 10 nmol | Reduced immobility time | [5][6] |
| Forced Swimming Test (FST) | Rat | i.c.v. | 10 nmol | Decreased immobility time, increased climbing time | [5][6] |
| Tail Withdrawal Assay | Mouse | i.t. | - | Prevented N/OFQ-induced antinociception | [4][15] |
| Restraint Stress | Rat | i.c.v. | - | Modulated HPA axis response | [7] |
Experimental Protocols
Protocol 1: Forced Swimming Test (FST) in Mice with this compound Administration
Objective: To assess the antidepressant-like effects of this compound.
Materials:
-
This compound
-
Sterile saline (or other appropriate vehicle)
-
Cylindrical water tanks (e.g., 25 cm height, 10 cm diameter)
-
Water at 23-25°C
-
Video recording equipment (optional, but recommended)
-
Animal scale
-
Micropipettes and low-protein-binding tubes
Procedure:
-
Drug Preparation: On the day of the experiment, freshly prepare this compound solution in sterile saline to the desired concentration. Store on ice.
-
Animal Habituation: Acclimate mice to the testing room for at least 60 minutes before the test.
-
Administration: Administer this compound or vehicle via the desired route (e.g., i.c.v. or i.p.) at a specific time point before the test (e.g., 30 minutes).
-
Forced Swim Test:
-
Fill the cylinders with water to a depth of 15 cm.
-
Gently place each mouse into its respective cylinder.
-
Record the session for later analysis.
-
The primary measure is the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.[15]
-
-
Post-Test: After the test, remove the mice from the water, dry them with a towel, and return them to their home cage.
-
Data Analysis: Score the duration of immobility. Compare the immobility time between the this compound-treated group and the vehicle-treated group using an appropriate statistical test (e.g., t-test or ANOVA).
Protocol 2: Elevated Plus Maze (EPM) in Rats with this compound Administration
Objective: To assess the effects of this compound on anxiety-like behavior.
Materials:
-
This compound
-
Sterile saline (or other appropriate vehicle)
-
Elevated plus maze apparatus
-
Video tracking software
-
Animal scale
-
Micropipettes and low-protein-binding tubes
Procedure:
-
Drug Preparation: Prepare this compound solution as described in Protocol 1.
-
Animal Habituation: Acclimate rats to the testing room for at least 60 minutes prior to testing in a low-light, quiet environment.[19]
-
Administration: Administer this compound or vehicle at a specific time point before the test.
-
Elevated Plus Maze Test:
-
Place the rat in the center of the maze, facing one of the open arms.[20]
-
Allow the animal to explore the maze for a set period, typically 5 minutes.[20][21]
-
Record the session using video tracking software.
-
Key parameters to measure include:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
-
-
Post-Test: Return the rat to its home cage.
-
Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. Compare these measures between the this compound-treated and vehicle-treated groups using appropriate statistical tests.
Mandatory Visualizations
Caption: Simplified NOP receptor signaling pathway and the antagonistic action of UFP-101.
Caption: General experimental workflow for in vivo behavioral studies with this compound.
Caption: A logical workflow for troubleshooting variability in this compound behavioral experiments.
References
- 1. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. UFP-101, a peptide antagonist selective for the nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharma.uzh.ch [pharma.uzh.ch]
- 5. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 6. Antidepressant-like effects of the nociceptin/orphanin FQ receptor antagonist UFP-101: new evidence from rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The nociceptin/orphanin FQ antagonist UFP-101 differentially modulates the glucocorticoid response to restraint stress in rats during the peak and nadir phases of the hypothalamo-pituitary-adrenal axis circadian rhythm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bachem.com [bachem.com]
- 12. Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic | PLOS One [journals.plos.org]
- 14. The importance of using the optimal plastic and glassware in studies involving peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 16. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 19. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 20. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Elevated plus maze protocol [protocols.io]
Best practices for preparing UFP-101 TFA stock solutions.
This technical support guide provides best practices, troubleshooting advice, and frequently asked questions for the preparation of UFP-101 TFA stock solutions. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
UFP-101 is a potent and selective antagonist for the nociceptin/orphanin FQ (NOP) receptor.[1][2] It is a synthetic peptide, and the trifluoroacetate (B77799) (TFA) salt is a common counterion used during its synthesis and purification. The presence of TFA can influence the solubility and handling of the peptide.
Q2: What are the recommended storage conditions for this compound?
For long-term stability, lyophilized this compound powder should be stored at -20°C or -80°C. Once reconstituted in a solvent, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q3: What is the recommended concentration for a this compound stock solution?
A common starting concentration for peptide stock solutions is 1-2 mg/mL.[3][4] However, the optimal concentration may vary depending on the specific experimental requirements and the solubility of the peptide in the chosen solvent.
Q4: Can the TFA salt affect my experiments?
Yes, residual TFA in peptide samples can impact biological assays.[5][6][7] For sensitive applications, it may be necessary to perform a salt exchange to replace TFA with a more biocompatible counterion, such as acetate (B1210297) or hydrochloride.[5][6][7][8][9]
Experimental Protocols
Analysis of UFP-101 Properties
To determine the best solvent for this compound, it is important to first analyze its amino acid sequence to predict its overall charge and hydrophobicity.
UFP-101 Amino Acid Sequence: N-(phenylmethyl)glycylglycylglycyl-L-phenylalanyl-L-threonylglycyl-L-alanyl-L-arginyl-L-lysyl-L-seryl-L-alanyl-L-arginyl-L-lysyl-L-arginyl-L-lysyl-L-asparaginyl-L-glutamamide
-
Basic Residues (positively charged at neutral pH): Arginine (Arg) x 3, Lysine (B10760008) (Lys) x 3
-
Acidic Residues (negatively charged at neutral pH): None
-
Hydrophobic Residues: Phenylalanine (Phe), Alanine (Ala) x 2
Recommended Protocol for Preparing a 1 mg/mL this compound Stock Solution
-
Preparation: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation. Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Solvent Selection: Based on the peptide's basic nature, the recommended primary solvent is sterile, distilled water. If solubility is limited, a dilute acidic solution can be used.
-
Reconstitution:
-
Add the appropriate volume of sterile, distilled water to the vial to achieve a 1 mg/mL concentration. For example, for 1 mg of peptide, add 1 mL of water.
-
Gently vortex or sonicate the vial to dissolve the peptide.[10] Avoid vigorous shaking, which can cause peptide aggregation.
-
-
Addressing Solubility Issues:
-
If the peptide does not fully dissolve in water, add a small amount of 10% acetic acid or 0.1% TFA solution dropwise until the peptide dissolves.[3][11]
-
For highly resistant peptides, a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) can be used to initially dissolve the peptide, followed by dilution with an aqueous buffer.[11][12][13] Note: Ensure the final concentration of the organic solvent is compatible with your experimental system.
-
-
Storage: Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.
Data Presentation
| Property | Value | Source |
| Molecular Formula | C84H139F3N32O23 | MedChemExpress |
| Molecular Weight | 2022.19 g/mol | MedChemExpress |
| Appearance | White to off-white solid | MedChemExpress |
| Purity (HPLC) | >98% | Sigma-Aldrich |
| Storage (Powder) | -20°C or -80°C | Multiple Sources |
| Storage (Solution) | -20°C or -80°C | Multiple Sources |
| Recommended Stock Concentration | 1-2 mg/mL | [3][4] |
| Predicted Charge | Basic | Inferred |
| Primary Recommended Solvent | Sterile Water | [14] |
| Alternative Solvents | Dilute Acetic Acid, 0.1% TFA, DMSO (with caution) | [3][11] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Peptide will not dissolve in water. | The peptide may require a more acidic environment due to its basic nature. | Add a small amount of 10% acetic acid or 0.1% TFA dropwise until the peptide dissolves. |
| Solution is cloudy or contains particulates. | The peptide may be aggregated or has not fully dissolved. | Gently sonicate the solution.[10] If cloudiness persists, consider using a small amount of DMSO to initially dissolve the peptide before diluting with your aqueous buffer. |
| Inconsistent experimental results. | The TFA counterion may be interfering with the biological assay. The stock solution may not be homogenous. | Consider performing a TFA salt exchange to a more biocompatible salt like acetate or hydrochloride.[5][6][7] Ensure the stock solution is thoroughly mixed before each use. |
| Loss of peptide activity over time. | The peptide may be degrading due to improper storage or repeated freeze-thaw cycles. | Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles. Store at -80°C for long-term stability. |
Visualizations
References
- 1. UFP-101, a peptide antagonist selective for the nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UFP‐101, a Peptide Antagonist Selective for the Nociceptin/Orphanin FQ Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genscript.com [genscript.com]
- 4. genscript.com [genscript.com]
- 5. lifetein.com [lifetein.com]
- 6. lifetein.com [lifetein.com]
- 7. lifetein.com [lifetein.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 11. bachem.com [bachem.com]
- 12. jpt.com [jpt.com]
- 13. lifetein.com [lifetein.com]
- 14. verifiedpeptides.com [verifiedpeptides.com]
UFP-101 TFA Peptide Preparations: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with UFP-101 TFA peptide preparations. The aim is to help users avoid contamination and ensure the quality and reliability of their experimental results.
Introduction to this compound
UFP-101, chemically known as [Nphe¹, Arg¹⁴, Lys¹⁵]N/OFQ-NH₂, is a potent and selective antagonist of the nociceptin/orphanin FQ (NOP) receptor.[1][2] It is a synthetic peptide widely used in neuroscience research to investigate the physiological roles of the NOP receptor system.[1] Like many synthetic peptides, UFP-101 is typically purified using reversed-phase high-performance liquid chromatography (RP-HPLC) with trifluoroacetic acid (TFA) as an ion-pairing agent.[3] Consequently, the final lyophilized product is a TFA salt of the peptide. While essential for purification, residual TFA can be problematic in subsequent biological assays.[4][5]
Frequently Asked Questions (FAQs)
Q1: What is TFA and why is it present in my UFP-101 peptide preparation?
A1: Trifluoroacetic acid (TFA) is a strong acid used as a counter-ion in the mobile phase during the reversed-phase high-performance liquid chromatography (RP-HPLC) purification of synthetic peptides like UFP-101.[3] It helps to achieve high-resolution separation, resulting in a purer peptide product. During the lyophilization process, the volatile TFA is largely removed, but some non-volatile TFA salts remain bound to the positively charged amino acid residues of the peptide.[5]
Q2: How can residual TFA affect my experiments with UFP-101?
A2: Residual TFA can have several undesirable effects in biological experiments:
-
Alteration of pH: TFA is acidic and can lower the pH of your experimental solutions, potentially affecting cell viability and protein function.
-
Toxicity: TFA can be toxic to cells, and its presence, even at low concentrations, may lead to artifacts in cell-based assays.[5]
-
Interference with biological activity: TFA anions can interact with the peptide, potentially altering its conformation and biological activity.
-
Inaccurate peptide quantification: The presence of TFA salts increases the overall weight of the peptide preparation, leading to an overestimation of the actual peptide content if not accounted for.
Q3: How should I store my this compound peptide?
A3: For long-term storage, lyophilized this compound peptide should be stored at -20°C or colder in a desiccated, airtight container.[6] Once reconstituted in solution, it is recommended to make single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[6] Peptide solutions are generally less stable than the lyophilized powder.
Q4: What is the best way to dissolve this compound peptide?
A4: The solubility of a peptide is sequence-dependent. For UFP-101, which contains several charged amino acids (Arginine and Lysine), it is likely to be soluble in sterile, purified water. If you encounter solubility issues, a small amount of a suitable organic solvent like acetonitrile (B52724) or DMSO can be used to initially dissolve the peptide, followed by dilution with the aqueous buffer of choice. Gentle vortexing or sonication can also aid dissolution. Always use high-purity solvents to avoid introducing contaminants.
Troubleshooting Guide: Common Contamination Issues
This guide addresses specific issues that may arise during the handling and use of this compound peptide preparations.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or unexpected results in cell-based assays. | TFA Interference: Residual TFA may be affecting cell viability or interacting with the assay components. | 1. TFA Removal: Perform a salt exchange to replace TFA with a more biocompatible counter-ion like acetate (B1210297) or hydrochloride (see Experimental Protocols section).2. Purity Check: Verify the purity of your peptide using analytical HPLC. |
| Low peptide concentration after reconstitution. | Inaccurate Quantification: The measured weight of the lyophilized peptide includes TFA salts and bound water, leading to an overestimation of the net peptide content. | 1. Peptide Quantification: Determine the net peptide content using methods like amino acid analysis or UV spectrophotometry.2. Adjust Concentration: Prepare your stock solution based on the net peptide content. |
| Presence of unexpected peaks in analytical HPLC. | Peptide-related Impurities: These can include deletion sequences, truncated sequences, or incompletely deprotected sequences from the synthesis process.Cross-Contamination: Contamination with other peptides from the synthesis facility. | 1. Review Certificate of Analysis: Check the purity data provided by the manufacturer.2. Re-purification: If purity is insufficient for your application, consider re-purifying the peptide using RP-HPLC. |
| Peptide degradation over time. | Improper Storage: Exposure to moisture, air, or repeated freeze-thaw cycles. | 1. Aliquotting: Prepare single-use aliquots of the reconstituted peptide.2. Proper Storage: Store lyophilized peptide at -20°C or colder in a desiccator. Store solutions at -80°C. |
Experimental Protocols
Protocol 1: TFA Removal by HCl Salt Exchange
This protocol describes a common method for exchanging the TFA counter-ion for hydrochloride.
Materials:
-
This compound peptide
-
100 mM Hydrochloric acid (HCl) solution
-
Ultrapure water
-
Lyophilizer
Procedure:
-
Dissolve the this compound peptide in 100 mM HCl.
-
Let the solution stand at room temperature for one minute.
-
Freeze the solution rapidly using liquid nitrogen.
-
Lyophilize the frozen solution until all the water and excess HCl are removed.
-
For optimal TFA removal, this process may need to be repeated.[4]
Protocol 2: Analytical HPLC for Purity Assessment
This protocol provides a general method for assessing the purity of the UFP-101 peptide.
Materials:
-
UFP-101 peptide sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 reversed-phase analytical HPLC column
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Sample Preparation: Dissolve a small amount of the UFP-101 peptide in Mobile Phase A.
-
HPLC Analysis:
-
Equilibrate the C18 column with Mobile Phase A.
-
Inject the sample.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 95% B over 30 minutes).
-
Monitor the elution profile at a wavelength of 214 nm or 280 nm.
-
-
Data Analysis: Integrate the peak areas to determine the purity of the peptide.
Visualizations
Logical Workflow for Troubleshooting this compound Peptide Issues
Caption: A flowchart outlining the logical steps for troubleshooting common issues encountered with this compound peptide preparations.
Signaling Pathway Context: UFP-101 Action
Caption: A diagram illustrating the antagonistic action of UFP-101 on the NOP receptor signaling pathway.
References
- 1. UFP-101, a peptide antagonist selective for the nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UFP‐101, a Peptide Antagonist Selective for the Nociceptin/Orphanin FQ Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. Peptide stability, storage and solubilisation [innovagen.com]
Validation & Comparative
UFP-101 TFA vs. Naloxone: A Comparative Guide for Opioid Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of UFP-101 Trifluoroacetate (TFA) and naloxone (B1662785), two critical antagonists in opioid receptor research. While both compounds block the effects of opioid receptor activation, they exhibit distinct selectivity profiles and mechanisms of action, making them suitable for different experimental paradigms. This document outlines their binding affinities, functional potencies, and the downstream signaling pathways they modulate, supported by experimental data and detailed protocols.
At a Glance: UFP-101 TFA vs. Naloxone
| Feature | This compound | Naloxone |
| Primary Target | Nociceptin/Orphanin FQ (NOP) Receptor | Mu (μ), Kappa (κ), and Delta (δ) Opioid Receptors |
| Selectivity | Highly selective for NOP receptor (>3000-fold over classical opioid receptors)[1][2] | Non-selective, with the highest affinity for the μ-opioid receptor[3] |
| Mechanism of Action | Competitive Antagonist[1][4] | Competitive Antagonist[5] |
| Primary Research Use | Investigating the role of the N/OFQ-NOP system in various physiological processes. | Reversing the effects of classical opioid agonists; studying the function of μ, κ, and δ receptors. |
Quantitative Comparison: Binding Affinity and Functional Potency
The following tables summarize the key quantitative parameters for this compound and naloxone, providing a clear comparison of their performance in various assays.
Table 1: Receptor Binding Affinity (Ki)
| Compound | Receptor | Ki (nM) | pKi | Reference |
| This compound | NOP | 0.057 | 10.24 | [1][2] |
| μ-opioid | >10,000 | <5 | [1][2] | |
| δ-opioid | >10,000 | <5 | [1][2] | |
| κ-opioid | >10,000 | <5 | [1][2] | |
| Naloxone | μ-opioid | 1.52 | 8.82 | [6] |
| δ-opioid | 25 | 7.60 | ||
| κ-opioid | 38 | 7.42 |
Note: Ki values for naloxone can vary between studies. The values presented here are from a consistent source for comparative purposes.
Table 2: Functional Antagonist Potency (pA2)
| Compound | Assay | Tissue/Cell Line | pA2 | Reference |
| This compound | GTPγS Binding | CHO-hNOP cells | 9.1 | [7] |
| cAMP Accumulation | CHO-hNOP cells | 7.1 | [7] | |
| Electrophysiology (EPSC inhibition) | Mouse Spinal Cord Slices | 6.44 | [8] | |
| Naloxone | Morphine-depressed respiration | Human (in vivo) | ~8.37 | |
| Discriminative stimulus | Rats (in vivo) | Varies with agonist | [9] |
Mechanism of Action and Signaling Pathways
This compound acts as a highly potent and selective competitive antagonist at the Nociceptin/Orphanin FQ (NOP) receptor.[1][4] The NOP receptor, while structurally similar to classical opioid receptors, does not bind traditional opioids like morphine or naloxone.[10] Upon activation by its endogenous ligand, nociceptin/orphanin FQ (N/OFQ), the NOP receptor couples to inhibitory G proteins (Gi/o).[10] This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, activation of inwardly rectifying potassium (GIRK) channels, and inhibition of voltage-gated calcium channels.[10][11] By competitively binding to the NOP receptor, this compound blocks the actions of N/OFQ and prevents these downstream signaling events.
Naloxone is a non-selective, competitive antagonist of the classical opioid receptors: mu (μ), kappa (κ), and delta (δ), with the highest affinity for the μ-receptor.[3] These receptors are also G-protein coupled receptors that couple to Gi/o proteins. Activation of these receptors by opioid agonists (e.g., morphine, fentanyl) leads to the same downstream signaling cascade as the NOP receptor: inhibition of adenylyl cyclase, reduced cAMP, and modulation of ion channel activity, resulting in neuronal hyperpolarization and reduced neurotransmitter release. Naloxone reverses these effects by competing with agonists for the same binding sites on the receptors.
Below are diagrams illustrating the signaling pathways affected by this compound and naloxone.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., CHO-hNOP, HEK-μOR).
-
Radioligand (e.g., [³H]Nociceptin for NOP, [³H]DAMGO for μ-opioid).
-
Test compound (this compound or naloxone).
-
Non-specific binding control (a high concentration of an unlabeled ligand).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the binding buffer, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) from a competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor stimulation.
Materials:
-
Cell membranes expressing the receptor of interest.
-
[³⁵S]GTPγS.
-
GDP.
-
Agonist (e.g., N/OFQ for NOP, DAMGO for μ-opioid).
-
Antagonist (this compound or naloxone).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Pre-incubate cell membranes with the antagonist at various concentrations.
-
Add a fixed concentration of the agonist to stimulate the receptor.
-
Add GDP to the reaction mixture.
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration.
-
Wash the filters with ice-cold buffer.
-
Measure the bound [³⁵S]GTPγS using a scintillation counter.
-
For antagonist characterization, generate agonist dose-response curves in the absence and presence of different concentrations of the antagonist.
-
Perform a Schild analysis to determine the pA2 value.
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of Gi/o protein activation.
Materials:
-
Whole cells expressing the receptor of interest.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Agonist.
-
Antagonist.
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, ELISA).
-
Plate reader.
Procedure:
-
Plate cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the antagonist.
-
Add a fixed concentration of the agonist.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration using a suitable assay kit according to the manufacturer's instructions.
-
Generate agonist dose-response curves in the presence of the antagonist to determine the extent of inhibition and calculate the pA2 value.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for determining the pA2 value of an antagonist using a Schild analysis.
Conclusion
This compound and naloxone are invaluable tools for dissecting the complexities of opioid receptor pharmacology. This compound's high selectivity for the NOP receptor makes it the antagonist of choice for studies specifically investigating the N/OFQ system, without confounding effects on classical opioid receptors. Conversely, naloxone's broad-spectrum antagonism is essential for reversing the effects of classical opioids and for general studies of the μ, κ, and δ opioid receptor systems. The choice between these two antagonists will ultimately depend on the specific research question and the receptor system under investigation. This guide provides the foundational data and methodologies to aid researchers in making an informed decision and in designing robust and reproducible experiments.
References
- 1. UFP-101 | CAS:849024-68-6 | Potent, selective silent antagonist for NOP | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Higher naloxone dosing in a quantitative systems pharmacology model that predicts naloxone-fentanyl competition at the opioid mu receptor level - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chegg.com [chegg.com]
- 6. zenodo.org [zenodo.org]
- 7. [Nphe1,Arg14,Lys15]Nociceptin-NH2, a novel potent and selective antagonist of the nociceptin/orphanin FQ receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Measuring naloxone antagonism of discriminative opioid stimulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
Validating UFP-101 TFA's NOP Receptor Antagonism: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a pharmacological tool is paramount. This guide provides a comprehensive comparison of the effects of the NOP receptor antagonist, UFP-101 TFA, in wild-type versus NOP receptor knockout mice, offering objective experimental data to validate its selectivity and efficacy.
This document summarizes key findings from preclinical studies, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing critical pathways and workflows. The evidence overwhelmingly demonstrates that the effects of this compound are mediated through the NOP (Nociceptin/Orphanin FQ peptide) receptor.
Data Presentation: this compound's Effects on Nociception and Depression-like Behavior
The following tables summarize the quantitative data from key behavioral assays, highlighting the differential responses of wild-type and NOP receptor knockout mice to this compound.
Table 1: Effect of this compound on Nociceptin/Orphanin FQ (N/OFQ)-Induced Antinociception in the Tail Withdrawal Assay
| Animal Group | Treatment | Tail Withdrawal Latency (s) | Conclusion |
| Wild-Type Mice | Vehicle + N/OFQ | Increased latency (antinociception) | N/OFQ produces an antinociceptive effect in wild-type mice. |
| Wild-Type Mice | This compound + N/OFQ | Latency similar to baseline | This compound blocks the antinociceptive effect of N/OFQ in wild-type mice.[1] |
| NOP Knockout Mice | Vehicle + N/OFQ | No change in latency | The NOP receptor is necessary for the antinociceptive effect of N/OFQ.[1] |
| NOP Knockout Mice | This compound + N/OFQ | No change in latency | This compound has no effect in the absence of the NOP receptor, confirming its selectivity. |
Table 2: Antidepressant-Like Effects of this compound in the Forced Swim Test
| Animal Group | Treatment | Immobility Time (seconds) |
| Wild-Type Mice | Vehicle | 215 ± 10[2] |
| NOP Knockout Mice | Vehicle | 143 ± 12[2] |
| Wild-Type Mice | This compound (10 nmol, i.c.v.) | 91 ± 15[2][3] |
| NOP Knockout Mice | This compound (10 nmol, i.c.v.) | No significant change from vehicle[2] |
These data clearly indicate that genetic deletion of the NOP receptor produces an antidepressant-like phenotype, and that this compound mimics this effect in wild-type animals.[2][4] Crucially, this compound has no effect in NOP knockout mice, providing strong evidence that its antidepressant-like activity is mediated by the blockade of the NOP receptor.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and critical evaluation.
Tail Withdrawal Assay
The tail withdrawal assay is a common method to assess nociception in rodents.
-
Animals: Adult male Swiss mice, including wild-type and NOP receptor knockout strains, are used.
-
Apparatus: The apparatus consists of a radiant heat source focused on the tail of the mouse. The latency to tail withdrawal is automatically recorded.
-
Procedure:
-
Mice are gently restrained, allowing the tail to be positioned over the heat source.
-
A baseline tail withdrawal latency is determined for each mouse.
-
Nociceptin/Orphanin FQ (N/OFQ) is administered, typically via intrathecal (i.t.) injection, to induce antinociception.
-
This compound or vehicle is administered prior to the N/OFQ injection to assess its antagonistic effects.
-
Tail withdrawal latencies are measured at predetermined time points after drug administration.
-
A cut-off time is established to prevent tissue damage.
-
Forced Swim Test
The forced swim test is a widely used assay to evaluate depression-like behavior in rodents.
-
Animals: Adult male mice (e.g., Swiss or C57BL/6J) and their NOP receptor knockout counterparts are used.
-
Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth that prevents the mouse from touching the bottom or escaping.
-
Procedure:
-
Mice are individually placed in the water-filled cylinder for a 6-minute session.
-
The duration of immobility (defined as the time the mouse spends floating or making only minimal movements to keep its head above water) is recorded, typically during the last 4 minutes of the test.
-
This compound or vehicle is administered, often via intracerebroventricular (i.c.v.) injection, at a specified time before the test.
-
A decrease in immobility time is interpreted as an antidepressant-like effect.
-
Mandatory Visualizations
The following diagrams illustrate the NOP receptor signaling pathway and the experimental workflow for validating this compound's effects.
Caption: NOP Receptor Signaling Pathway.
Caption: Experimental Workflow for Validation.
References
- 1. UFP-101 antagonizes the spinal antinociceptive effects of nociceptin/orphanin FQ: behavioral and electrophysiological studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blockade of nociceptin/orphanin FQ-NOP receptor signalling produces antidepressant-like effects: pharmacological and genetic evidences from the mouse forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antidepressant-like effects of the nociceptin/orphanin FQ receptor antagonist UFP-101: new evidence from rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to UFP-101 TFA and Other Nociceptin/Orphanin FQ (NOP) Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of UFP-101 TFA with other prominent NOP receptor antagonists. The data presented herein is intended to offer an objective comparison of their performance based on experimental findings, aiding researchers in the selection of appropriate pharmacological tools for their studies.
Introduction to NOP Receptor Antagonism
The Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, a member of the opioid receptor family, is a key target in contemporary pharmacology. Its modulation is implicated in a range of physiological processes including pain, mood, and addiction. NOP receptor antagonists have emerged as valuable research tools and potential therapeutics for conditions such as depression and Parkinson's disease. This compound is a potent and selective peptide antagonist of the NOP receptor. This guide provides a comparative analysis of this compound against other notable NOP antagonists, focusing on their in vitro binding affinities, functional antagonism, and in vivo effects.
Quantitative Comparison of NOP Antagonists
The following tables summarize the in vitro pharmacological profiles of UFP-101 and other selected NOP receptor antagonists. The data is primarily derived from studies utilizing Chinese Hamster Ovary (CHO) cells expressing the recombinant human NOP receptor (CHO-hNOP).
Table 1: Receptor Binding Affinity (pKi) of NOP Antagonists
Binding affinity (pKi) is a measure of how tightly a ligand binds to a receptor. It is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.
| Compound | pKi (CHO-hNOP) | Reference(s) |
| UFP-101 | 10.24 | [1][2][3][4] |
| J-113397 | 8.74 | [5][6] |
| SB-612111 | 9.48 | [7][8] |
| BTRX-246040 (LY2940094) | 9.98 | [9] |
| Trap-101 | 8.65 | [10] |
Table 2: Functional Antagonist Potency (pA2/pKB) of NOP Antagonists
The pA2 value is a measure of the potency of a competitive antagonist. It is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve. pKB is a similar measure of antagonist potency derived from binding or functional assays.
| Compound | pA2/pKB (Assay) | Reference(s) |
| UFP-101 | 8.4-9.0 (GTPγS) | [5][6] |
| J-113397 | 8.71 (GTPγS) | [11] |
| SB-612111 | 9.70 (GTPγS) | [11] |
| BTRX-246040 (LY2940094) | 9.78 (GTPγS) | [9] |
| UFP-101 | 6.44 (Electrophysiology) | [12] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Competition Binding Assay
This assay determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the NOP receptor.
1. Membrane Preparation from CHO-hNOP Cells:
-
Culture CHO cells stably expressing the human NOP receptor to near confluence.
-
Harvest cells and wash with ice-cold PBS.
-
Centrifuge at 500 x g for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Homogenize the cell suspension using a Dounce homogenizer or Polytron.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant, resuspend the membrane pellet in fresh lysis buffer, and repeat the centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). Store aliquots at -80°C.[13][14][15][16][17]
2. Binding Assay Protocol:
-
On the day of the experiment, thaw membrane aliquots on ice and dilute in assay buffer to the desired concentration (typically 20-50 µg of protein per well).
-
Prepare serial dilutions of the test antagonist compounds.
-
In a 96-well plate, add the following to triplicate wells:
-
Total Binding: Assay buffer, radioligand (e.g., [3H]-N/OFQ at a concentration near its Kd), and membrane suspension.
-
Non-specific Binding: A high concentration of a non-labeled NOP ligand (e.g., 1 µM unlabeled N/OFQ), radioligand, and membrane suspension.
-
Competition: Test antagonist at various concentrations, radioligand, and membrane suspension.
-
-
Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the binding by rapid filtration through a glass fiber filter plate (e.g., GF/C) using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Functional Assay
This functional assay measures the ability of an antagonist to inhibit agonist-stimulated binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins coupled to the NOP receptor.
1. Assay Setup:
-
Use membranes prepared from CHO-hNOP cells as described above.
-
Prepare solutions of the test antagonist, a NOP receptor agonist (e.g., N/OFQ), GDP, and [35S]GTPγS in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).[1]
2. Assay Protocol:
-
In a 96-well plate, add the following to triplicate wells:
-
Membrane suspension.
-
GDP solution (to a final concentration of ~10 µM).
-
Test antagonist at various concentrations (or vehicle for control).
-
NOP agonist (at a concentration that elicits a submaximal response, e.g., its EC50).
-
-
Pre-incubate the plate for a short period (e.g., 15-30 minutes) at 30°C.
-
Initiate the reaction by adding [35S]GTPγS (to a final concentration of ~0.05-0.1 nM).
-
Incubate for 60 minutes at 30°C with gentle shaking.[18]
-
Terminate the reaction by rapid filtration through a glass fiber filter plate.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filters, add scintillation cocktail, and measure radioactivity.
3. Data Analysis:
-
Determine the specific binding of [35S]GTPγS by subtracting the basal binding (in the absence of agonist) from the agonist-stimulated binding.
-
Plot the percentage of agonist-stimulated [35S]GTPγS binding against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 of the antagonist.
-
Calculate the antagonist potency (pA2 or pKB) using appropriate pharmacological models (e.g., Schild analysis).
Visualizing NOP Receptor Signaling and Experimental Workflows
NOP Receptor Signaling Pathway
Activation of the NOP receptor by its endogenous ligand N/OFQ initiates a cascade of intracellular signaling events. As a G-protein coupled receptor (GPCR), it primarily couples to Gi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociated Gβγ subunits can also modulate the activity of various ion channels, leading to the inhibition of voltage-gated Ca2+ channels and the activation of inwardly rectifying K+ channels.[19][20][21] Furthermore, NOP receptor activation can stimulate mitogen-activated protein kinase (MAPK) pathways, including ERK1/2, p38, and JNK.[19][21]
Caption: Simplified NOP receptor signaling cascade.
Experimental Workflow: Radioligand Competition Binding Assay
The following diagram illustrates the key steps involved in a typical radioligand competition binding assay for NOP receptor antagonists.
Caption: Workflow for a radioligand binding assay.
Experimental Workflow: [35S]GTPγS Functional Assay
The diagram below outlines the procedure for a [35S]GTPγS functional assay to determine the potency of NOP receptor antagonists.
Caption: Workflow for a [35S]GTPγS functional assay.
In Vivo Effects: A Comparative Overview
In vivo studies are crucial for understanding the physiological relevance of NOP receptor antagonism. UFP-101 has been shown to produce antinociceptive effects in the mouse tail withdrawal assay when administered intracerebroventricularly (i.c.v.), but not spinally.[12] In models of stress and anxiety, the effects of NOP antagonists can be complex. For instance, UFP-101 has demonstrated antidepressant-like effects in the forced swimming test in both rats and mice.[22]
Comparative studies have revealed differences in the in vivo profiles of various NOP antagonists. For example, in a rat model of monoarthritis, the non-peptide antagonist J-113397 was shown to have antiallodynic activity. In contrast, UFP-101 demonstrated efficacy in blocking chronic constriction injury-induced allodynia when delivered directly to the periaqueductal gray.[23] The novel antagonist BTRX-246040 has shown promise in preclinical models of depression and alcohol use disorder and has advanced to clinical trials.[24][25]
These findings highlight the importance of considering the chemical nature, route of administration, and specific animal model when comparing the in vivo effects of NOP receptor antagonists.
Conclusion
This compound is a highly potent and selective NOP receptor antagonist, as demonstrated by its high pKi and pA2/pKB values in in vitro assays. When compared to other well-characterized antagonists such as J-113397 and SB-612111, UFP-101 exhibits comparable or superior potency. The choice of antagonist for a particular study will depend on the specific experimental needs, including the desired pharmacokinetic properties and the biological system under investigation. The data and protocols provided in this guide are intended to serve as a valuable resource for researchers working to elucidate the role of the N/OFQ-NOP system in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. iscabiochemicals.com [iscabiochemicals.com]
- 4. rndsystems.com [rndsystems.com]
- 5. UFP-101, a peptide antagonist selective for the nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.unipd.it [research.unipd.it]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medkoo.com [medkoo.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist SB-612111 [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Assay: Binding Assay: Membranes were prepared from CHO cells expressing human S1P1. Cells were dissociated in buffer containing 20 mM HEPES, pH 7.5, ... - ChEMBL [ebi.ac.uk]
- 14. benchchem.com [benchchem.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. NOP Receptor Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Role of Nociceptin/Orphanin FQ-NOP Receptor System in the Regulation of Stress-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Differential Effects of Nociceptin/Orphanin FQ (NOP) Receptor Agonists in Acute versus Chronic Pain: Studies with Bifunctional NOP/μ Receptor Agonists in the Sciatic Nerve Ligation Chronic Pain Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Therapeutic Approaches for NOP Receptor Antagonists in Neurobehavioral Disorders: Clinical Studies in Major Depressive Disorder and Alcohol Use Disorder with BTRX-246040 (LY2940094) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Determining the Competitive Antagonism of UFP-101 TFA: A Schild Analysis Comparison Guide
For researchers and scientists in the field of pharmacology and drug development, understanding the antagonistic properties of a compound is crucial for assessing its therapeutic potential. This guide provides a comprehensive overview of the Schild analysis for UFP-101 TFA, a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor. By presenting experimental data, detailed protocols, and visual workflows, this document serves as a practical resource for evaluating the competitive antagonism of this compound and comparing it with other relevant antagonists.
Unveiling the Antagonistic Profile of this compound
This compound has been identified as a potent, selective, and competitive antagonist of the NOP receptor, a G-protein coupled receptor involved in various physiological processes, including pain modulation, mood, and locomotion.[1][2][3] Its high affinity and selectivity, with a pKi of 10.24 and over 3000-fold selectivity against classical opioid receptors (δ, μ, and κ), make it a valuable research tool and a potential therapeutic agent.[1][4][5] The trifluoroacetate (B77799) (TFA) salt form is a common preparation for this peptide.
The competitive nature of this compound's antagonism has been established through Schild analysis, a cornerstone method in pharmacology for quantifying the potency of a competitive antagonist.[6][7][8] This analysis determines the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response.[6] A linear Schild plot with a slope not significantly different from unity is indicative of competitive antagonism.[6][9]
Comparative Analysis of NOP Receptor Antagonists
To provide a broader context for the potency of this compound, the following table summarizes its quantitative data alongside other known NOP receptor antagonists.
| Antagonist | pA2 Value / pKi Value | Assay Type | Reference |
| This compound | pA2: 8.4 - 9.0 | GTPγS binding assay | [10] |
| pA2: 6.44 | Electrophysiology (mouse spinal cord) | [11][12] | |
| pKi: 10.24 | Radioligand binding | [1][4] | |
| [Nphe1]N/OFQ(1-13)-NH2 | pA2: 7.33 | GTPγS binding assay | [4] |
| J-113397 | Not explicitly found | - | - |
Note: pA2 and pKi values can vary depending on the experimental conditions, tissue or cell type used, and the specific agonist employed.
Experimental Protocol for Schild Analysis of this compound
The following provides a detailed methodology for performing a Schild analysis to determine the competitive antagonism of this compound. This protocol is a synthesized representation based on established pharmacological practices and findings from various studies.
Objective: To determine the pA2 value of this compound at the NOP receptor through the construction of a Schild plot.
Materials:
-
Agonist: Nociceptin/Orphanin FQ (N/OFQ)
-
Antagonist: this compound
-
Cell Line/Tissue Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hNOP) or isolated tissue preparations known to express NOP receptors (e.g., mouse vas deferens, guinea pig ileum).
-
Assay Buffer: Krebs-bicarbonate buffer or other suitable physiological salt solution.
-
Functional Assay System: An appropriate system to measure the biological response to agonist activation, such as a GTPγS binding assay, cAMP accumulation assay, or an organ bath for measuring tissue contraction/relaxation.
Procedure:
-
Preparation:
-
Prepare stock solutions of N/OFQ and this compound in a suitable solvent (e.g., distilled water or DMSO) and then dilute to the final concentrations in the assay buffer.
-
Prepare the CHO-hNOP cells or isolated tissue according to standard laboratory protocols.
-
-
Agonist Dose-Response Curve (Control):
-
Generate a cumulative concentration-response curve for the agonist (N/OFQ) in the absence of the antagonist.
-
Add increasing concentrations of N/OFQ to the preparation and record the response at each concentration until a maximal response is achieved.
-
This will establish the baseline potency of the agonist (EC50 value).
-
-
Agonist Dose-Response Curves in the Presence of Antagonist:
-
Incubate the cell/tissue preparation with a fixed concentration of this compound for a predetermined equilibrium period (e.g., 30-60 minutes).
-
In the continued presence of this compound, generate a new cumulative concentration-response curve for N/OFQ.
-
A competitive antagonist will cause a rightward shift of the dose-response curve without affecting the maximal response.
-
Repeat this procedure with at least two other increasing concentrations of this compound.
-
-
Data Analysis:
-
For each concentration of this compound, calculate the Dose Ratio (DR) . The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
-
Calculate log(DR-1) for each antagonist concentration.
-
Plot log(DR-1) (Y-axis) against the negative logarithm of the molar concentration of this compound (X-axis). This is the Schild plot.
-
-
Interpretation of the Schild Plot:
-
Perform a linear regression analysis on the Schild plot.
-
The slope of the regression line should not be significantly different from 1.0, which confirms competitive antagonism.
-
The x-intercept of the regression line is the pA2 value .
-
Visualizing the Process and Pathway
To further clarify the experimental workflow and the underlying biological context, the following diagrams are provided.
Caption: Workflow for Schild Analysis of this compound.
Caption: NOP Receptor Signaling Pathway and this compound's Site of Action.
Conclusion
Schild analysis provides a robust framework for quantifying the competitive antagonism of this compound at the NOP receptor. The high pA2 and pKi values obtained from various studies underscore its potency. By following a standardized experimental protocol and understanding the underlying signaling pathways, researchers can effectively utilize this compound as a selective tool to investigate the physiological and pathological roles of the N/OFQ-NOP receptor system. This guide serves as a foundational resource to aid in the design and interpretation of such crucial pharmacological experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. research.unipd.it [research.unipd.it]
- 3. UFP‐101, a Peptide Antagonist Selective for the Nociceptin/Orphanin FQ Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UFP-101 | CAS:849024-68-6 | Potent, selective silent antagonist for NOP | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 7. youtube.com [youtube.com]
- 8. Taking the time to study competitive antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. derangedphysiology.com [derangedphysiology.com]
- 10. UFP-101, a high affinity antagonist for the nociceptin/orphanin FQ receptor: radioligand and GTPgamma(35)S binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. UFP-101 antagonizes the spinal antinociceptive effects of nociceptin/orphanin FQ: behavioral and electrophysiological studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
Comparative Efficacy of UFP-101 TFA in Animal Models of Pain: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of UFP-101 TFA across different animal models of pain. This compound is a highly selective antagonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, a target of significant interest in pain research due to its complex modulatory role in nociception.
This document summarizes key quantitative data from preclinical studies, details experimental methodologies, and visualizes relevant biological pathways to offer a comprehensive overview of this compound's performance against other analgesics in models of nociceptive, inflammatory, and neuropathic pain.
Nociceptive Pain: Antagonism of N/OFQ-Induced Antinociception
In models of acute nociceptive pain, this compound has demonstrated its ability to specifically antagonize the effects of N/OFQ. A key study investigated the effects of intrathecally administered this compound in the mouse tail withdrawal assay, a standard test for spinal analgesia.
Experimental Data Summary:
| Treatment Group | Dose (nmol, i.t.) | Tail Withdrawal Latency (% MPE) | Antagonism |
| N/OFQ | 10 | 75 ± 8 | - |
| UFP-101 + N/OFQ | 10 + 10 | 15 ± 5 | Yes |
| Endomorphin-1 | 3 | 80 ± 7 | - |
| UFP-101 + Endomorphin-1 | 10 + 3 | 78 ± 9 | No |
| Naloxone (B1662785) + N/OFQ | 5 + 10 | 72 ± 10 | No |
| Naloxone + Endomorphin-1 | 5 + 3 | 10 ± 4 | Yes |
Data adapted from Nazzaro et al., 2007. % MPE = Percent Maximum Possible Effect.[1]
These results clearly show that this compound selectively blocks the antinociceptive effect of the NOP receptor agonist N/OFQ, but not the mu-opioid receptor agonist endomorphin-1. Conversely, the classic opioid antagonist naloxone blocks the effect of endomorphin-1 but not N/OFQ.[1]
Experimental Protocol: Mouse Tail Withdrawal Assay
-
Animals: Male CD-1 mice (20-25 g).
-
Procedure: A basal tail withdrawal latency to a noxious thermal stimulus (radiant heat) is recorded. A cut-off time (e.g., 10 seconds) is established to prevent tissue damage.
-
Drug Administration: Drugs are administered via intrathecal (i.t.) injection into the subarachnoid space.
-
Testing: Tail withdrawal latency is measured at various time points after drug administration.
-
Data Analysis: The antinociceptive effect is often expressed as the percentage of the maximum possible effect (% MPE), calculated as: [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.[1]
Signaling Pathway: NOP Receptor Antagonism in Spinal Nociception
The antinociceptive effects of N/OFQ at the spinal level are mediated by the NOP receptor on dorsal horn neurons. Activation of the NOP receptor by N/OFQ leads to the inhibition of excitatory neurotransmission. UFP-101, as a competitive antagonist, blocks N/OFQ from binding to the NOP receptor, thereby preventing this inhibitory effect.
Inflammatory and Neuropathic Pain
While data on the comparative efficacy of this compound in inflammatory and neuropathic pain models is still emerging, studies have indicated its potential role. For instance, in a model of neuropathic pain (chronic constriction injury of the sciatic nerve), the NOP antagonist [Nphe1,Arg14,Lys15]N/OFQ-NH2 (UFP-101) delivered to the ventrolateral periaqueductal gray was shown to block allodynia.
Further research with robust quantitative data comparing this compound to standard-of-care analgesics like gabapentin (B195806) or NSAIDs in these chronic pain models is necessary to fully elucidate its therapeutic potential.
Experimental Workflow: Investigating UFP-101 in Chronic Pain Models
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of UFP-101 in animal models of chronic pain.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the N/OFQ-NOP receptor system in pain modulation. The available data robustly demonstrates its selective antagonist activity in models of nociceptive pain. Its efficacy in more complex and chronic pain states, such as neuropathic and inflammatory pain, warrants further investigation with comprehensive comparative studies. This guide serves as a foundational resource for researchers designing and interpreting such studies.
References
Validating the Selectivity of UFP-101 TFA: A Comparative Guide for Receptor Binding Assays
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a compound is paramount. This guide provides an objective comparison of UFP-101 TFA's receptor binding selectivity against other notable NOP receptor ligands, supported by experimental data and detailed methodologies.
This compound is a potent and highly selective antagonist for the Nociceptin (B549756)/Orphanin FQ (NOP) receptor, also known as the opioid receptor-like 1 (ORL-1) receptor.[1] Its remarkable selectivity makes it an invaluable tool for investigating the physiological and pathological roles of the NOP receptor system. This guide delves into the receptor binding profile of this compound, presenting its performance in comparison to other compounds and providing the necessary protocols to validate such findings in a laboratory setting.
Comparative Receptor Binding Affinity
The selectivity of this compound is best illustrated by comparing its binding affinity (Ki) for the NOP receptor to its affinity for the classical opioid receptors: mu (MOP), delta (DOP), and kappa (KOP). A lower Ki value indicates a higher binding affinity.
| Compound | NOP Ki (nM) | MOP Ki (nM) | DOP Ki (nM) | KOP Ki (nM) | Selectivity (NOP vs. MOP/DOP/KOP) | Compound Type |
| This compound | ~0.058 [2] | >1000 | >1000 | >1000 | >3000-fold [1][2] | Antagonist |
| Ro-64-6198 | 0.3[3] | 36[3] | 3787[3] | 214[3] | ~120-fold vs MOP | Agonist |
| SCH 221510 | 0.3[4] | 65[4] | 2854[4] | 131[4] | ~217-fold vs MOP | Agonist |
| AT-312 | - | - | - | - | 17-fold vs MOP, >200-fold vs KOP | Full Agonist |
| Nociceptin/Orphanin FQ (N/OFQ) | - | - | - | - | High | Endogenous Agonist |
Note: Ki values can vary between different studies and experimental conditions. The data presented here is for comparative purposes.
As the table clearly indicates, this compound possesses a sub-nanomolar affinity for the NOP receptor while exhibiting negligible affinity for the classical opioid receptors, highlighting its exceptional selectivity.
Experimental Protocols: Radioligand Binding Assay
To validate the selectivity of this compound or other ligands, a competitive radioligand binding assay is the gold standard.[5] This technique measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that is known to bind to the target receptor.
Materials
-
Cell membranes expressing the receptor of interest (e.g., CHO or HEK 293 cells transfected with human NOP, MOP, DOP, or KOP receptors)
-
Radiolabeled ligand (e.g., [³H]-Nociceptin for NOP, [³H]-DAMGO for MOP, [³H]-DPDPE for DOP, [³H]-U69,593 for KOP)
-
Unlabeled competitor compound (e.g., this compound)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Filtration apparatus (cell harvester)
-
Scintillation counter and scintillation fluid
Procedure
-
Membrane Preparation : Homogenize cells expressing the target receptor in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in a fresh buffer and centrifuge again. Finally, resuspend the membrane pellet in the assay buffer. Determine the protein concentration of the membrane preparation.[6]
-
Assay Setup : In a 96-well plate, add the following to each well in this order:
-
Assay buffer
-
A serial dilution of the unlabeled competitor compound (this compound).
-
A fixed concentration of the radiolabeled ligand (typically at or below its Kd value).
-
The cell membrane preparation.
-
For determining non-specific binding, a high concentration of a known saturating unlabeled ligand is used instead of the competitor.
-
For determining total binding, no competitor is added.
-
-
Incubation : Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).[6]
-
Filtration : Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).[5]
-
Washing : Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting : Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis :
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value (the inhibition constant), which represents the affinity of the competitor for the receptor, using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[6]
-
Visualizing the Molecular Landscape
To better understand the context of this compound's action, the following diagrams illustrate the experimental workflow and the relevant signaling pathways.
This compound, as a competitive antagonist, blocks the initiation of these signaling cascades by preventing agonist binding to the NOP receptor.
Conclusion
The data and protocols presented in this guide underscore the high selectivity of this compound for the NOP receptor. Its utility as a research tool is rooted in its ability to potently and selectively block NOP receptor function without significantly affecting the classical opioid systems. For researchers in pharmacology and drug development, this compound serves as a critical component in the toolkit for dissecting the complex roles of the nociceptin system in health and disease. The provided experimental framework offers a solid foundation for the independent validation of these properties.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antitussive profile of the NOP agonist Ro-64-6198 in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SCH 221510 | NOP Receptor Agonists: R&D Systems [rndsystems.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. giffordbioscience.com [giffordbioscience.com]
UFP-101 TFA: A Second-Generation NOP Antagonist Surpassing First-Generation Predecessors
For Immediate Release
A comprehensive analysis of UFP-101 TFA, a second-generation nociceptin (B549756)/orphanin FQ (NOP) receptor antagonist, reveals significant advancements in potency and selectivity over first-generation compounds. This guide provides a detailed comparison with supporting experimental data for researchers, scientists, and drug development professionals investigating the NOP receptor system for potential therapeutic applications in pain, depression, and other neurological disorders.
UFP-101 ([Nphe¹, Arg¹⁴, Lys¹⁵]N/OFQ-NH₂) was rationally designed by combining a modification that eliminates agonist activity ([Nphe¹]) with substitutions that enhance binding affinity and in vivo duration of action ([Arg¹⁴, Lys¹⁵]).[1][2][3][4] This has resulted in a tool that offers a more precise and potent means of studying the physiological and pathological roles of the NOP receptor system compared to its predecessors, such as the peptide antagonist [Nphe¹]N/OFQ(1-13)NH₂ and the non-peptide antagonist J-113397.[1][2]
Quantitative Comparison of NOP Receptor Antagonists
The following tables summarize the binding affinity and antagonist potency of UFP-101 in comparison to first-generation NOP antagonists. Data are compiled from radioligand binding and functional assays performed in various cell and tissue preparations.
Table 1: Binding Affinity (pKi/Ki) at the NOP Receptor
| Compound | pKi | Ki (nM) | Receptor Source | Reference |
| UFP-101 | 10.24 | ~0.057 | Recombinant human NOP (CHO cells) | [1][5] |
| 10.14 ± 0.09 | ~0.072 | Recombinant human NOP (CHO cells) | [6] | |
| 9.97 | ~0.107 | Recombinant human NOP (CHO cells) | [7] | |
| [Nphe¹]N/OFQ(1-13)NH₂ | 8.4 | ~4.0 | Recombinant human NOP (CHO cells) | [8] |
| J-113397 | - | 1.8 | Cloned human ORL1 (NOP) | [3][9] |
| - | 1.1 | Mouse brain | [9] |
Table 2: Antagonist Potency (pA₂) in Functional Assays
| Compound | pA₂ | Assay Type | Agonist | Tissue/Cell Preparation | Reference |
| UFP-101 | 8.4 - 9.0 | GTPγS Binding | Various NOP agonists | Recombinant human NOP (CHO cells) | [6] |
| 6.44 | Electrophysiology (EPSC inhibition) | N/OFQ | Mouse spinal cord slices | [7][10] | |
| [Nphe¹]N/OFQ(1-13)NH₂ | 7.33 ± 0.08 | GTPγS Binding | N/OFQ | Recombinant human NOP (CHO cells) | [6] |
| 6.0 | cAMP Accumulation | Nociceptin | Recombinant human NOP (CHO cells) | [8] | |
| 6.0 - 6.4 | Electrically evoked contractions | Nociceptin | Mouse, rat, and guinea-pig isolated tissues | [8][11] | |
| 6.64 | Electrophysiology (K+ channel activation) | N/OFQ | Rat periaqueductal gray slices | [12] | |
| J-113397 | 8.37 | Electrophysiology (K+ channel activation) | N/OFQ | Rat periaqueductal gray slices | [13] |
NOP Receptor Signaling Pathway
Activation of the NOP receptor, a Gi/o coupled G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP). It also modulates ion channels, leading to the inhibition of voltage-gated Ca²⁺ channels and the activation of inwardly rectifying K⁺ channels, which collectively reduce neuronal excitability. Furthermore, NOP receptor activation can stimulate the mitogen-activated protein kinase (MAPK) pathway. UFP-101 acts by competitively blocking the binding of the endogenous ligand, nociceptin/orphanin FQ (N/OFQ), and other agonists to the NOP receptor, thereby preventing these downstream signaling events.
Experimental Protocols
The following are generalized protocols for key in vitro assays used to characterize NOP receptor antagonists. Specific parameters may vary between laboratories.
Radioligand Binding Assay
This assay measures the affinity of a compound for the NOP receptor by quantifying its ability to displace a radiolabeled ligand.
Workflow:
Detailed Methodology:
-
Membrane Preparation: Membranes are prepared from cells (e.g., CHO-hNOP) or tissues expressing the NOP receptor. Cells are homogenized in a cold buffer and centrifuged to pellet the membranes, which are then resuspended in an assay buffer.
-
Incubation: In a 96-well plate, membrane homogenates are incubated with a specific concentration of a radiolabeled NOP ligand (e.g., [³H]N/OFQ) and a range of concentrations of the unlabeled competitor drug (UFP-101 or a first-generation antagonist).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled NOP ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the competitor that inhibits 50% of the specific binding (IC₅₀) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the NOP receptor. Antagonists are quantified by their ability to inhibit agonist-stimulated [³⁵S]GTPγS binding.
Workflow:
Detailed Methodology:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes are prepared from cells expressing the NOP receptor.
-
Incubation: Membranes are incubated in a buffer containing GDP, the non-hydrolyzable GTP analog [³⁵S]GTPγS, a fixed concentration of a NOP receptor agonist, and varying concentrations of the antagonist being tested.
-
Filtration and Washing: The reaction is stopped by rapid filtration through glass fiber filters, followed by washing to remove unbound [³⁵S]GTPγS.
-
Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins on the filters is measured by scintillation counting.
-
Data Analysis: The antagonist's effect is observed as a parallel rightward shift in the agonist's concentration-response curve. The pA₂ value, a measure of antagonist potency, is calculated using the Schild equation.
cAMP Accumulation Assay
This assay measures the functional consequence of NOP receptor activation on the downstream signaling molecule cAMP. Antagonists are assessed by their ability to reverse agonist-induced inhibition of cAMP production.
Workflow:
Detailed Methodology:
-
Cell Culture: Whole cells expressing the NOP receptor are cultured in multi-well plates.
-
Pre-treatment: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulation: Cells are then treated with an adenylyl cyclase activator (e.g., forskolin) to stimulate cAMP production, along with a NOP agonist to inhibit this production, and varying concentrations of the antagonist.
-
Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a variety of methods, such as competitive enzyme-linked immunosorbent assays (ELISA) or homogeneous time-resolved fluorescence (HTRF) assays.
-
Data Analysis: The ability of the antagonist to reverse the agonist-induced inhibition of cAMP accumulation is quantified, and antagonist potency (pA₂ or pKb) is determined.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. iscabiochemicals.com [iscabiochemicals.com]
- 6. UFP-101, a high affinity antagonist for the nociceptin/orphanin FQ receptor: radioligand and GTPgamma(35)S binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding of the novel radioligand [(3)H]UFP-101 to recombinant human and native rat nociceptin/orphanin FQ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of [Nphe1]nociceptin(1-13)NH2, a new selective nociceptin receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. iris.unife.it [iris.unife.it]
- 12. [Nphe(1)]N/OFQ-(1-13)-NH(2) is a competitive and selective antagonist at nociceptin/orphanin FQ receptors mediating K(+) channel activation in rat periaqueductal gray slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CompB (J-113397), selectively and competitively antagonizes nociceptin activation of inwardly rectifying K(+) channels in rat periaqueductal gray slices - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of UFP-101 TFA and Other NOP Ligands: A Guide for Researchers
This guide provides a comprehensive comparison of the pharmacokinetic and pharmacodynamic profiles of UFP-101 TFA and other key nociceptin/orphanin FQ (NOP) receptor ligands. The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in the selection and application of these compounds. While direct comparative pharmacokinetic data is limited in publicly available literature, this guide synthesizes available information on their biological effects and provides detailed experimental methodologies for further investigation.
In Vivo Effects and Duration of Action
This compound, a peptide derivative of nociceptin/orphanin FQ (N/OFQ), is a potent and selective antagonist for the NOP receptor.[1][2][3] Its design incorporates chemical modifications aimed at increasing both potency and the duration of its effects in living organisms.[1][2] In vivo studies have demonstrated that UFP-101 is effective in a variety of biological assays and its actions are consistent with the blockade of NOP receptor signaling.[1][4]
Compared to other NOP antagonists, such as the non-peptide J-113397 and the peptide [Nphe1]N/OFQ(1-13)-NH2, UFP-101 often exhibits a longer duration of action.[5] This prolonged activity is likely due to increased metabolic stability and a strong binding affinity for the NOP receptor.[5] J-113397 is a potent and selective non-peptidyl NOP receptor antagonist that has been shown to be active after systemic administration in mice.[6] [Nphe1]N/OFQ(1-13)-NH2 is another peptide-based antagonist that has been instrumental in early research but generally displays a shorter duration of action compared to UFP-101.[4]
NOP Receptor Signaling Pathway
The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o).[7] Upon activation by an agonist, a signaling cascade is initiated that modulates neuronal excitability and neurotransmitter release. The primary signaling events are depicted in the diagram below.
Diagram Description: Activation of the NOP receptor by an agonist leads to the dissociation of the Gi/o protein. The α subunit inhibits adenylyl cyclase, decreasing cAMP levels, while the βγ subunits modulate ion channel activity. This results in the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels, leading to a decrease in neuronal excitability. NOP receptor activation can also stimulate the mitogen-activated protein kinase (MAPK) pathway. Antagonists like this compound block the initial activation of the receptor, thereby preventing these downstream signaling events.
Pharmacokinetic Profiles
Table 1: Comparison of In Vitro Pharmacological Parameters
| Ligand | Type | Target | Binding Affinity (pKi) | Antagonist Potency (pA2) |
| This compound | Peptide Antagonist | NOP Receptor | 10.24[3] | 7.0 - 9.1[4] |
| J-113397 | Non-peptide Antagonist | NOP Receptor | ~8.56[8] | 7.4 - 8.2[4] |
| [Nphe1]N/OFQ(1-13)-NH2 | Peptide Antagonist | NOP Receptor | ~8.4[4] | 6.0 - 6.7[4] |
Table 2: Comparative Pharmacokinetic Parameters
| Ligand | Half-life (t½) | Clearance (CL) | Volume of Distribution (Vd) | Bioavailability (F) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| J-113397 | Data not available | Data not available | Data not available | Data not available |
| [Nphe1]N/OFQ(1-13)-NH2 | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
In Vivo Pharmacokinetic Study in Rodents
This protocol describes a general procedure for determining the pharmacokinetic profile of NOP receptor ligands in rats.
1. Animal Model:
-
Male Wistar or Sprague-Dawley rats (250-300g) are commonly used.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum.
-
Catheters are surgically implanted in the jugular vein (for blood sampling) and carotid artery or femoral vein (for drug administration) under anesthesia. Animals are allowed to recover for at least 24 hours post-surgery.
2. Drug Administration:
-
The NOP ligand is dissolved in a suitable vehicle (e.g., saline, PBS, or a solution containing a solubilizing agent like DMSO, followed by dilution).
-
For intravenous (IV) administration, a bolus dose is injected through the carotid artery or femoral vein catheter.
-
For oral (PO) administration, the drug is administered by gavage.
-
For subcutaneous (SC) or intraperitoneal (IP) administration, the drug is injected into the respective area.
3. Blood Sampling:
-
Blood samples (typically 0.1-0.2 mL) are collected from the jugular vein catheter at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 360, and 480 minutes) post-dosing.
-
Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and immediately placed on ice.
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
4. Bioanalysis:
-
Plasma concentrations of the NOP ligand are quantified using a validated analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The method should be sensitive and specific for the analyte and include appropriate internal standards.
5. Pharmacokinetic Analysis:
-
Plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models with software such as WinNonlin or Phoenix.
-
Key parameters to be calculated include:
-
Area Under the Curve (AUC): Calculated using the linear trapezoidal rule.
-
Clearance (CL): Calculated as Dose / AUC for IV administration.
-
Volume of Distribution (Vd): Calculated from the terminal phase of the concentration-time curve.
-
Half-life (t½): Calculated as 0.693 / elimination rate constant (λz).
-
Bioavailability (F): Calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100%.
-
Experimental Workflow Diagram
References
- 1. UFP-101, a peptide antagonist selective for the nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UFP‐101, a Peptide Antagonist Selective for the Nociceptin/Orphanin FQ Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. research.unipd.it [research.unipd.it]
- 5. mdpi.com [mdpi.com]
- 6. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Disposal Guidance for UFP-101 TFA
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like UFP-101 TFA are paramount for laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of this compound, a potent and selective antagonist of the NOP receptor, often supplied as a trifluoroacetate (B77799) (TFA) salt.
Chemical and Physical Properties
This compound is a complex peptide with specific handling requirements.[1][2] A summary of its key properties is presented below to inform safe laboratory practices.
| Property | Value |
| Molecular Formula | C84H139F3N32O23[1] |
| Molecular Weight | 2022.19 g/mol [1][2] |
| Appearance | White to off-white solid[1] |
| Purity (HPLC) | ≥98% |
| Storage Conditions | Powder: -20°C for 1 year, or -80°C for 2 years. In solvent: -20°C for 1 month, or -80°C for 6 months.[1] |
Hazard Identification and Personal Protective Equipment (PPE)
UFP-101 as a trifluoroacetate salt presents hazards that require stringent safety measures. The trifluoroacetic acid component is corrosive and can cause severe skin burns and eye damage.[3][4] It may also cause respiratory irritation.
Hazard Statements:
-
H314: Causes severe skin burns and eye damage.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
-
H412: Harmful to aquatic life with long lasting effects.
Due to these hazards, the following personal protective equipment (PPE) is mandatory when handling this compound:
-
Gloves: Chemical-resistant gloves (e.g., butyl rubber) are required.[5]
-
Eye Protection: Safety goggles with side shields or a face shield must be worn.[5]
-
Lab Coat: A flame-retardant lab coat should be worn at all times.
-
Respiratory Protection: Use a certified respirator if working with the powder outside of a fume hood or if aerosolization is possible.[5]
This compound Disposal Procedures
The disposal of this compound must be conducted in compliance with local, state, and federal regulations. Due to its hazardous nature, it cannot be disposed of in standard laboratory trash or down the drain.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect all this compound waste, including unused product, contaminated consumables (e.g., pipette tips, vials), and solutions in a designated, properly labeled hazardous waste container.
-
The container must be made of a material compatible with corrosive substances.
-
-
Neutralization (for solutions):
-
If dealing with acidic solutions of this compound, neutralization may be required by your institution's safety protocols before disposal.
-
Slowly add a weak base, such as sodium bicarbonate, to the solution while stirring in a fume hood.
-
Monitor the pH until it is between 6 and 8.
-
This neutralized solution should still be disposed of as hazardous waste.
-
-
Waste Storage:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Ensure the storage area is designated for hazardous chemical waste.
-
-
Final Disposal:
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
